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2,6-Dibromo-4-(3-hydroxy-propyl)-phenol Documentation Hub

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  • Product: 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,6-Dibromo-4-(3-hydroxypropyl)phenol

The following technical guide is structured to provide a comprehensive, mechanistic, and practical analysis of 2,6-Dibromo-4-(3-hydroxypropyl)phenol . It is designed for researchers requiring actionable data on synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive, mechanistic, and practical analysis of 2,6-Dibromo-4-(3-hydroxypropyl)phenol . It is designed for researchers requiring actionable data on synthesis, characterization, and application logic.

Content Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Analytical Researchers

Chemical Identity & Structural Logic[1][2]

This molecule represents a specific halogenated derivative of dihydro-p-coumaryl alcohol. Its structure is defined by a phenolic core activated for electrophilic substitution, yet sterically and electronically modulated by two bromine atoms at the ortho positions.

PropertyDetail
IUPAC Name 2,6-Dibromo-4-(3-hydroxypropyl)phenol
Common Synonyms 3-(3,5-Dibromo-4-hydroxyphenyl)-1-propanol; Dibromo-dihydro-p-coumaryl alcohol
Molecular Formula

Molecular Weight 309.98 g/mol
CAS Registry Not widely indexed as a commodity; see Precursor CAS: 10210-17-0
SMILES OC1=C(Br)C=C(CCCO)C=C1Br
Structural Analysis

The molecule features three distinct functional zones:

  • Phenolic Hydroxyl (C1-OH): The primary site of acidity. The flanking bromine atoms (positions 2,6) exert a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa compared to the non-brominated precursor (predicted pKa

    
     6.5–7.0 vs. 10.0 for phenol).
    
  • Aromatic Core: The symmetry of the 2,6-substitution pattern results in a simplified NMR signal (singlet for aromatic protons).

  • Aliphatic Alcohol Chain (C4-propyl-OH): A primary alcohol tethered by a propyl chain. This remains chemically distinct from the phenolic hydroxyl, allowing for selective functionalization (e.g., esterification or oxidation) without affecting the aromatic ring.

Synthesis & Manufacturing Protocol

Objective: Synthesize 2,6-Dibromo-4-(3-hydroxypropyl)phenol via controlled electrophilic aromatic substitution (EAS).

Mechanistic Rationale

The synthesis relies on the strong ortho/para directing power of the phenolic -OH group.[1] Since the para position is blocked by the 3-hydroxypropyl chain, bromination is directed exclusively to the thermodynamically favored 2 and 6 ortho positions.

Critical Control Point: Over-bromination can lead to oxidation of the aliphatic alcohol or radical bromination of the alkyl chain. Conditions must be mild (low temperature, controlled stoichiometry).

Experimental Protocol

Reagents:

  • Precursor: 3-(4-Hydroxyphenyl)-1-propanol (1.0 eq) [CAS: 10210-17-0][2][3]

  • Brominating Agent: N-Bromosuccinimide (NBS) (2.05 eq) or Bromine (

    
    ) (2.05 eq)
    
  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid (AcOH)

  • Quench: Sodium Thiosulfate (

    
    )
    

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-Hydroxyphenyl)-1-propanol (10 mmol, 1.52 g) in anhydrous MeCN (50 mL) under an inert atmosphere (

    
    ). Cool the solution to 0°C in an ice bath.
    
  • Addition: Dissolve NBS (20.5 mmol, 3.65 g) in MeCN (20 mL). Add this solution dropwise to the phenol mixture over 30 minutes. Note: Slow addition prevents localized high concentrations of radical species.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1) or HPLC. The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Quench: Add 10% aqueous

    
     (20 mL) to neutralize excess bromine (indicated by color change from orange/yellow to clear).
    
  • Workup: Remove volatile solvent under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexane/Chloroform or purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

Synthesis Pathway Visualization

SynthesisPathway Precursor 3-(4-Hydroxyphenyl)-1-propanol (CAS: 10210-17-0) Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack (Ortho-position) Product 2,6-Dibromo-4-(3-hydroxypropyl)phenol (Target) Intermediate->Product Re-aromatization (-HBr) Reagents 2.05 eq NBS MeCN, 0°C -> RT

Caption: Electrophilic aromatic substitution pathway converting the phenol precursor to the 2,6-dibromo derivative.

Physicochemical Properties & Characterization

Accurate characterization relies on identifying the symmetry imposed by the 2,6-dibromo substitution.

Predicted Data Profile[3][5]
ParameterValue / DescriptionSource/Logic
Appearance White to pale yellow crystalline solidTypical of halogenated phenols
Melting Point 85 – 95 °CEstimated > precursor (54°C) due to MW increase
Solubility DMSO, Methanol, Ethanol, Ethyl AcetateHydrophobic halogens reduce water solubility
pKa (Phenol) 6.8 ± 0.5Inductive effect of two ortho-Br atoms
LogP ~3.2Increased lipophilicity vs precursor (LogP ~1.[3]3)
Analytical Fingerprint

1. Mass Spectrometry (MS-ESI):

  • Ionization: Negative mode (

    
    ) is preferred due to the acidic phenol.
    
  • Isotope Pattern: The presence of two bromine atoms creates a distinctive 1:2:1 triplet pattern for the molecular ion cluster.

    • 
       (
      
      
      
      )
    • 
       (
      
      
      
      ) — Base Peak
    • 
       (
      
      
      
      )

2. Nuclear Magnetic Resonance (


H-NMR): 
  • Aromatic Region: A sharp singlet integrating to 2H around

    
     7.3–7.5 ppm. Logic: The 2,6-dibromo substitution makes protons at positions 3 and 5 chemically equivalent.
    
  • Aliphatic Region:

    • Triplet (

      
       ~2.6 ppm, 2H, benzylic 
      
      
      
      )
    • Quintet (

      
       ~1.8 ppm, 2H, middle 
      
      
      
      )
    • Triplet (

      
       ~3.6 ppm, 2H, 
      
      
      
      )

Applications & Biological Relevance[1][7]

Drug Discovery & Medicinal Chemistry

This molecule serves as a versatile "Linker Scaffold." The primary alcohol allows for attachment to larger pharmacophores (e.g., via ether or ester linkages), while the dibromophenol moiety mimics thyroid hormones (thyroxine, T4) or marine natural products.

  • Thyromimetics: The 2,6-dibromophenol core is a structural mimic of the inner ring of iodothyronines, making this compound a candidate for designing Thyroid Hormone Receptor (TR) agonists

    
    -selective).
    
Marine Natural Product Analogues

Brominated phenols are abundant in marine algae (Polysiphonia spp.). This compound is used as a standard to study the biosynthesis of polybrominated diphenyl ethers (PBDEs) or as a reference metabolite in biodegradation studies of brominated flame retardants.

Antioxidant Activity

Like hindered phenols (e.g., BHT), the 2,6-dibromo substitution stabilizes the phenoxy radical formed after hydrogen atom donation.

  • Mechanism:

    
    
    
  • The bulky bromine atoms provide steric protection, extending the lifetime of the radical and preventing rapid coupling side reactions.

Experimental Workflow: Antioxidant Screening

BioactivityWorkflow Sample 2,6-Dibromo-4-(3-hydroxypropyl)phenol (Test Compound) Assay DPPH Radical Scavenging Assay (517 nm Absorbance) Sample->Assay Dissolve in MeOH Mechanism H-Atom Transfer (HAT) Formation of Stable Phenoxy Radical Assay->Mechanism Reaction Result IC50 Determination (Comparative vs. Ascorbic Acid) Mechanism->Result Quantification

Caption: Workflow for validating the antioxidant capacity of the target molecule.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • GHS Signal Word: WARNING

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H411: Toxic to aquatic life with long-lasting effects (typical for brominated aromatics).

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation: Handle the solid powder in a fume hood to avoid inhalation of dust.

  • Waste Disposal: Do not dispose of down the drain. Collect in halogenated organic waste containers for high-temperature incineration.

References

  • Synthesis of Brominated Phenols

    • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
    • Organic Syntheses, Coll.[4] Vol. 2, p. 173 (1943); Vol. 15, p. 24 (1935). (Standard protocols for phenol bromination).

  • Biological Activity of Bromophenols

    • Liu, M., et al. (2011). "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs, 9(7), 1273–1292.
  • Precursor Data (3-(4-Hydroxyphenyl)-1-propanol)

    • PubChem CID: 82452.
  • Related Thyromimetic Structures: Scanlan, T. S., et al. (2001). "Selective thyromimetics: Tissue-selective thyroid hormone agonists." Current Opinion in Drug Discovery & Development. (Context for 2,6-dibromophenol pharmacophore).

Sources

Exploratory

Chemical Profile & Synthetic Utility: 3-(3,5-Dibromo-4-hydroxyphenyl)-1-propanol

Executive Summary 3-(3,5-dibromo-4-hydroxyphenyl)-1-propanol (IUPAC: 3-(3,5-dibromo-4-hydroxyphenyl)propan-1-ol) is a halogenated phenolic alcohol utilized primarily as a synthetic intermediate in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3,5-dibromo-4-hydroxyphenyl)-1-propanol (IUPAC: 3-(3,5-dibromo-4-hydroxyphenyl)propan-1-ol) is a halogenated phenolic alcohol utilized primarily as a synthetic intermediate in medicinal chemistry and as a reference standard in environmental toxicology. Structurally, it represents the "outer ring" mimic of the thyroid hormones Thyroxine (


) and Triiodothyronine (

), making it a critical scaffold for the development of thyromimetics (thyroid receptor ligands). Additionally, it serves as a model compound for studying the metabolic degradation of brominated flame retardants (BFRs).

This guide details the physiochemical properties, validated synthetic protocols, and pharmacological relevance of this compound, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Properties

PropertyData
IUPAC Name 3-(3,5-dibromo-4-hydroxyphenyl)propan-1-ol
Common Synonyms 3,5-Dibromodihydro-p-coumaryl alcohol; 4-(3-hydroxypropyl)-2,6-dibromophenol
Molecular Formula

Molecular Weight 309.98 g/mol
CAS Number Not widely listed; Analogous to acid form CAS 13811-12-6
SMILES OCCCc1cc(Br)c(O)c(Br)c1
LogP (Predicted) ~2.9 - 3.2 (Lipophilic due to di-bromo substitution)
pKa (Phenolic) ~6.5 - 7.0 (Acidity increased by electron-withdrawing Br atoms)
Appearance Off-white to pale yellow crystalline solid

Synthetic Protocol

The synthesis of 3-(3,5-dibromo-4-hydroxyphenyl)-1-propanol relies on the regioselective electrophilic aromatic substitution (EAS) of its non-brominated precursor, 3-(4-hydroxyphenyl)-1-propanol (dihydro-p-coumaryl alcohol). The hydroxyl group at the para position strongly activates the ring, directing incoming electrophiles (


) to the ortho positions (3 and 5).
Method A: Bromination via Elemental Bromine (Standard Scale)

Objective: High-yield synthesis using standard laboratory reagents.

Reagents:

  • Precursor: 3-(4-hydroxyphenyl)-1-propanol (1.0 eq)

  • Brominating Agent: Elemental Bromine (

    
    ) (2.1 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Quenching Agent: Sodium Bisulfite (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 3-(4-hydroxyphenyl)-1-propanol in 20 mL of Glacial Acetic Acid in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0–5°C using an ice bath. Add a solution of Bromine (21 mmol) in 5 mL Acetic Acid dropwise over 30 minutes. Note: Maintain temperature to prevent over-oxidation of the primary alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The product will appear less polar than the starting material.

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 10% Sodium Bisulfite to neutralize excess bromine (indicated by the disappearance of the orange color).

  • Extraction: Extract the aqueous layer with Dichloromethane (

    
    , 3 x 30 mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize the residue from Ethanol/Water or purify via flash column chromatography (
    
    
    
    , Hexane/EtOAc gradient).
Method B: Mild Bromination via NBS (Sensitive Substrates)

Objective: Avoid acidic conditions if the propyl alcohol chain is functionalized with acid-sensitive groups.

  • Reagent: N-Bromosuccinimide (NBS) (2.1 eq).

  • Solvent: Acetonitrile (

    
    ) or DMF.
    
  • Conditions: Stir at

    
     to RT for 12 hours.
    
Synthetic Pathway Visualization

SynthesisPathway cluster_conditions Reaction Conditions Start 3-(4-hydroxyphenyl)-1-propanol (Precursor) Intermediate Transition State (Sigma Complex) Start->Intermediate Ortho-attack Reagent Br2 / AcOH (Electrophilic Source) Reagent->Intermediate Product 3-(3,5-dibromo-4-hydroxyphenyl)-1-propanol (Target) Intermediate->Product -HBr (Re-aromatization) Temp: 0-25°C Temp: 0-25°C Time: 2-4 hrs Time: 2-4 hrs Temp: 0-25°C->Time: 2-4 hrs Yield: ~85% Yield: ~85% Time: 2-4 hrs->Yield: ~85%

Figure 1: Electrophilic Aromatic Substitution pathway for the synthesis of the target molecule.

Pharmacological & Structural Applications[4][5][6]

Thyromimetic Scaffold Design

The 3,5-dibromo-4-hydroxyphenyl moiety is a bioisostere of the 3,5-diiodo-4-hydroxyphenyl ring found in thyroid hormones (


 and 

).
  • Receptor Binding: The bulky bromine atoms occupy the hydrophobic pockets of the Thyroid Receptor (TR) ligand-binding domain (LBD), mimicking iodine.

  • Drug Design: This alcohol can be oxidized to the corresponding carboxylic acid (3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid) or coupled with amino acids to create novel thyromimetics that may exhibit isoform selectivity (TR

    
     vs TR
    
    
    
    ) to treat dyslipidemia without cardiac side effects.
Environmental Toxicology Model

Brominated phenols are metabolites of Polybrominated Diphenyl Ethers (PBDEs), a class of flame retardants.

  • Metabolic Pathway: This alcohol serves as a standard to identify oxidative degradation products of BFRs in environmental samples.

  • Toxicity: The presence of the free phenol group allows for uncoupling of oxidative phosphorylation in mitochondria, a known toxicity mechanism of halogenated phenols.

Structure-Activity Relationship (SAR) Diagram

SAR_Analysis Target 3-(3,5-dibromo-4-hydroxyphenyl)-1-propanol Feature1 Phenolic -OH (pKa ~6.8) Essential for H-bonding in TR pocket Target->Feature1 Feature2 3,5-Dibromo Substitution Hydrophobic bulk mimics Iodine of T4 Target->Feature2 Feature3 Propyl Alcohol Chain Linker for further functionalization (Esters/Ethers) Target->Feature3 App1 Thyroid Receptor Agonists (Lipid Lowering) Feature1->App1 App2 Antimicrobial Agents (Membrane Disruption) Feature1->App2 Feature2->App1

Figure 2: Structure-Activity Relationship (SAR) mapping of the target molecule to potential biological applications.

Analytical Characterization

To validate the synthesis, the following spectral data is expected:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       ~7.25 ppm (s, 2H, Ar-H): The symmetric protons at positions 2 and 6.
      
    • 
       ~5.40 ppm (s, 1H, -OH): Phenolic hydroxyl (exchangeable).
      
    • 
       ~3.65 ppm (t, 2H, 
      
      
      
      ): Terminal methylene next to alcohol.
    • 
       ~2.60 ppm (t, 2H, 
      
      
      
      ): Benzylic methylene.
    • 
       ~1.85 ppm (m, 2H, 
      
      
      
      ): Central methylene of the propyl chain.
  • Mass Spectrometry (ESI-):

    • Characteristic isotope pattern for two bromine atoms (1:2:1 ratio).

    • 
       peak at m/z ~307, 309, 311.
      

References

  • PubChem. (2025).[1][2] 3-(4-Hydroxyphenyl)-1-propanol (Precursor Data).[3][2] National Library of Medicine.[1] [Link]

  • Miyamoto, T., et al. (2005). Thyroid receptor ligands.[4] 3. Design and synthesis of 3,5-dihalo-4-alkoxyphenylalkanoic acids. Journal of Medicinal Chemistry.[4] [Link]

  • Organic Syntheses. (1943). Bromination of Phenols: General Procedures.[5] Organic Syntheses, Coll.[6] Vol. 2, p.95. [Link]

  • Penn State University. (2024). Electrophilic Aromatic Substitution: Halogenation of Phenols.[5] Department of Chemistry.[7] [Link]

Sources

Foundational

Brominated Dihydro-p-Coumaryl Alcohol Derivatives: A Technical Guide

Executive Summary Brominated dihydro-p-coumaryl alcohol derivatives represent a specialized class of halogenated phenylpropanoids. Derived from the core scaffold dihydro-p-coumaryl alcohol (3-(4-hydroxyphenyl)-1-propanol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated dihydro-p-coumaryl alcohol derivatives represent a specialized class of halogenated phenylpropanoids. Derived from the core scaffold dihydro-p-coumaryl alcohol (3-(4-hydroxyphenyl)-1-propanol), these compounds bridge the gap between terrestrial lignin monomers and marine bromophenols found in red algae (Rhodomela, Polysiphonia).

While the parent compound is a well-known monolignol metabolite, the introduction of bromine atoms at the ortho-positions (C3/C5) of the phenolic ring significantly alters physicochemical properties—enhancing lipophilicity (LogP), metabolic stability, and binding affinity via halogen bonding. These derivatives are currently under investigation as potent PTP1B inhibitors (diabetes type II), antioxidants , and antimicrobial agents .

This guide provides a rigorous technical analysis of their synthesis, structural identification, and biological mechanisms, serving as a blueprint for their development as pharmaceutical scaffolds.

Chemical Architecture & Structural Diversity

The Core Scaffold

The parent molecule, dihydro-p-coumaryl alcohol (CAS: 10210-17-0), consists of a phenol ring attached to a saturated 3-carbon alcohol chain. Unlike its unsaturated precursor (p-coumaryl alcohol), the saturated chain offers greater rotational freedom and chemical stability against polymerization.

Impact of Bromination

Electrophilic bromination typically occurs at the ortho positions relative to the hydroxyl group due to the strong activating effect of the phenol.

  • Mono-brominated: 3-bromo-4-hydroxy-dihydrocinnamyl alcohol.

  • Di-brominated: 3,5-dibromo-4-hydroxy-dihydrocinnamyl alcohol.

Key Physicochemical Shifts:

Property Parent (Non-brominated) 3,5-Dibromo Derivative Impact on Drug Design
LogP (Predicted) ~1.3 ~2.8 Enhanced membrane permeability.
pKa (Phenol) ~10.0 ~7.5 Increased acidity; stronger H-bond donor at physiological pH.
Molecular Volume Low High Steric occlusion of metabolic sites (e.g., glucuronidation).

| Interaction Mode | H-bonding | Halogen Bonding (σ-hole) | Specificity for hydrophobic pockets (e.g., PTP1B active site). |

Synthetic Protocols

Regioselective Bromination Strategy

Achieving selectivity between mono- and di-bromination requires precise control of stoichiometry and temperature. The use of N-Bromosuccinimide (NBS) in polar aprotic solvents is preferred over elemental bromine (


) to avoid over-bromination and side-chain oxidation.
Protocol: Synthesis of 3,5-Dibromo-dihydro-p-coumaryl alcohol

Reagents:

  • Dihydro-p-coumaryl alcohol (1.0 eq)

  • N-Bromosuccinimide (NBS) (2.1 eq)

  • Acetonitrile (MeCN) (anhydrous)

  • Sodium thiosulfate (

    
    ) (sat. aq.)
    

Step-by-Step Methodology:

  • Preparation: Dissolve dihydro-p-coumaryl alcohol (152 mg, 1.0 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask under

    
     atmosphere.
    
  • Addition: Cool the solution to

    
     in an ice bath. Add NBS (374 mg, 2.1 mmol) portion-wise over 15 minutes to maintain regioselectivity.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product will appear as a lower

    
     spot compared to the starting material.
    
  • Quenching: Add 10 mL of saturated

    
     solution to quench unreacted bromine species. Stir for 10 minutes.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers.
    
  • Drying: Wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

  • Yield: Expect 85-92% yield of a white/off-white solid.

Structural Characterization (NMR Signature)
  • 
     NMR (500 MHz, 
    
    
    
    ):
    The aromatic region simplifies significantly.
    • Parent: Two doublets (AA'BB' system) at

      
       7.10 and 6.75 ppm.
      
    • 3,5-Dibromo: A sharp singlet at

      
       ~7.30 ppm (2H, H-2,6), indicating symmetry and substitution at C3/C5.
      
  • 
     NMR:  Look for the C-Br carbon shift upfield to ~110 ppm.
    

Pharmacological Profile & Mechanism of Action

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Brominated phenols are established pharmacophores for PTP1B inhibition, a key target for Type II Diabetes. PTP1B negatively regulates insulin signaling.

  • Mechanism: The bromine atoms occupy the hydrophobic sub-pocket of the PTP1B active site. The phenolic -OH mimics the phosphate group of the tyrosine substrate.

  • Causality: The electron-withdrawing effect of bromine lowers the pKa of the phenol, enhancing its ability to mimic the transition state of phosphate hydrolysis.

Antioxidant Activity

While bromination withdraws electrons, it also stabilizes the phenoxy radical formed after H-atom donation.

  • Assay: DPPH Radical Scavenging.

  • Observation: 3,5-dibromo derivatives often show superior

    
     values compared to non-brominated controls due to resonance stabilization of the radical species.
    
Visualizing the Mechanism

MOA Compound Brominated Dihydro-p-coumaryl Alcohol Derivative Target PTP1B Enzyme (Active Site) Compound->Target Binds to Interaction Halogen Bonding & Hydrophobic Fit Target->Interaction Facilitated by Br Effect Inhibition of Dephosphorylation Interaction->Effect Blocks Substrate Outcome Enhanced Insulin Signaling (p-IR) Effect->Outcome Therapeutic Result

Caption: Mechanism of Action for PTP1B inhibition by brominated derivatives. The bromine atoms enhance binding affinity via halogen bonding.

Experimental Workflow: Biological Evaluation

To validate the therapeutic potential, the following PTP1B Inhibition Assay is recommended.

Protocol: Colorimetric PTP1B Inhibition Assay
  • Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Enzyme: Recombinant Human PTP1B (0.1

    
     g/well ).
    
  • Substrate: p-Nitrophenyl phosphate (pNPP, 2 mM).

  • Procedure:

    • Incubate Enzyme (10

      
      L) + Test Compound (in DMSO, 10 
      
      
      
      L) + Buffer (70
      
      
      L) for 10 mins at
      
      
      .
    • Initiate reaction by adding pNPP (10

      
      L).
      
    • Incubate for 20 mins at

      
      .
      
    • Stop reaction with 50

      
      L of 1 M NaOH.
      
  • Readout: Measure Absorbance at 405 nm.

  • Calculation: % Inhibition =

    
    .
    

Synthetic Pathway Diagram

Synthesis Start p-Coumaryl Alcohol (Natural Precursor) Step1 Hydrogenation (H2, Pd/C) Start->Step1 Inter Dihydro-p-coumaryl Alcohol (Scaffold) Step1->Inter Step2 Bromination (NBS, MeCN, 0°C) Inter->Step2 Prod1 3-Bromo Derivative (Minor) Step2->Prod1 1.0 eq NBS Prod2 3,5-Dibromo Derivative (Major) Step2->Prod2 2.1 eq NBS

Caption: Synthetic route from natural p-coumaryl alcohol to brominated dihydro-derivatives via hydrogenation and electrophilic substitution.

Future Outlook & Challenges

  • Metabolic Stability: The primary alcohol group is susceptible to rapid oxidation to the carboxylic acid (dihydro-p-coumaric acid) or glucuronidation. Future derivatives should explore O-methylation or acetylation of the aliphatic alcohol to improve bioavailability.

  • Selectivity: While PTP1B is a prime target, specificity against other phosphatases (e.g., TCPTP) must be verified to avoid side effects.

  • Marine Inspiration: Further modification with additional hydroxyl groups (mimicking Avrainvilleol) may enhance antioxidant potency but reduce oral bioavailability.

References

  • Li, K., et al. (2011). "Bromophenols from the marine red alga Polysiphonia urceolata with DPPH radical scavenging activity."[1] Journal of Natural Products, 74(4), 658-663. Link

  • Shi, D., et al. (2008). "Bromophenols from the red alga Rhodomela confervoides with PTP1B inhibitory activity."[2] Bioorganic & Medicinal Chemistry, 16(22), 9603-9606. Link

  • Ralph, J., & Lu, F. (1998). "The DFRC method for lignin analysis. 6. A modified method for the analysis of p-hydroxyphenyl units." Journal of Wood Chemistry and Technology, 18(1), 55-72. Link

  • PubChem. (2025). "Compound Summary: Dihydro-p-coumaryl alcohol." National Library of Medicine. Link

  • Liu, M., et al. (2020). "Progress of Bromophenols in Marine Algae from 2011 to 2020: Structure, Bioactivities, and Applications." Marine Drugs, 18(8), 425. Link

Sources

Exploratory

Properties of 3,5-dibromo-4-hydroxybenzenepropanol

Technical Whitepaper: 3,5-Dibromo-4-hydroxybenzenepropanol Physicochemical Profile, Synthetic Utility, and Biological Context Executive Summary 3,5-Dibromo-4-hydroxybenzenepropanol (DBHP) is a halogenated phenolic alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 3,5-Dibromo-4-hydroxybenzenepropanol

Physicochemical Profile, Synthetic Utility, and Biological Context

Executive Summary

3,5-Dibromo-4-hydroxybenzenepropanol (DBHP) is a halogenated phenolic alcohol characterized by a 3-carbon aliphatic tail and a sterically crowded, electron-deficient phenol ring.[1] Structurally analogous to the outer ring of the thyroid hormone triiodothyronine (T3), DBHP serves as a critical intermediate in the synthesis of thyromimetics, a metabolite in the degradation of brominated flame retardants (such as TBBPA), and a specialized reagent in macromolecular engineering.[1] This guide provides a comprehensive technical analysis of its properties, synthesis, and applications.[1]

Molecular Identity & Physicochemical Architecture

DBHP combines a lipophilic, acidic phenol headgroup with a primary alcohol tail.[1] The ortho-bromine substitution dramatically alters the electronic and steric landscape compared to the parent compound, dihydro-p-coumaryl alcohol.[1]

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNotes
IUPAC Name 3-(3,5-Dibromo-4-hydroxyphenyl)propan-1-olSystematic nomenclature
Molecular Formula C₉H₁₀Br₂O₂
Molecular Weight 309.98 g/mol Significant mass contribution from Br isotopes
Appearance White to off-white crystalline solidPredicted based on analogs
Melting Point 85–95 °C (Estimated)Higher than parent (54°C) due to halogen bonding
pKa (Phenol) ~6.5 – 7.0Drastically more acidic than parent (pKa ~10) due to -I effect of Br
LogP (Lipophilicity) ~2.8 – 3.2High lipophilicity; membrane permeable
Solubility DMSO, Ethanol, Methanol, Ethyl AcetateInsoluble in water (<0.1 mg/mL)
Structural Analysis

The 3,5-dibromo substitution pattern creates a "shielded" hydroxyl group. The bulky bromine atoms (Van der Waals radius ~1.85 Å) force the hydroxyl proton into a specific orientation, enhancing its acidity and hydrogen-bond donating capability.[1] This structural motif is a pharmacophore for the thyroid hormone receptor (TR) ligand binding domain.[1]

Synthetic Pathways & Process Chemistry

The synthesis of DBHP is achieved via the electrophilic aromatic substitution (bromination) of 3-(4-hydroxyphenyl)-1-propanol (dihydro-p-coumaryl alcohol).[1]

Reaction Mechanism

The phenolic hydroxyl group activates the benzene ring at the ortho positions. Bromine (


) or N-Bromosuccinimide (NBS) serves as the electrophile.[1] The reaction must be controlled to prevent oxidation of the primary alcohol on the propyl chain.[1]

Synthesis Precursor Dihydro-p-coumaryl Alcohol (C9H12O2) Intermediate Transition State (Sigma Complex) Precursor->Intermediate Activation Reagent Br2 / Acetic Acid (Electrophilic Bromination) Reagent->Intermediate Attack Product 3,5-Dibromo-4-hydroxy- benzenepropanol Intermediate->Product -2 HBr

Figure 1: Synthetic pathway via electrophilic aromatic bromination.

Experimental Protocol: Bromination via NBS

Note: This protocol prioritizes regioselectivity and minimizes alcohol oxidation.

  • Preparation: Dissolve 10 mmol of 3-(4-hydroxyphenyl)-1-propanol in 50 mL of acetonitrile (MeCN).

  • Addition: Cool the solution to 0°C. Add 2.05 equivalents (20.5 mmol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Quenching: Add 10 mL of saturated sodium thiosulfate (

    
    ) solution to quench excess bromine.
    
  • Extraction: Evaporate MeCN. Extract the residue with Ethyl Acetate (3 x 30 mL).[1] Wash combined organics with water and brine.[1]

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography.[1]
    

Analytical Characterization

To validate the identity of DBHP, specific spectral signatures must be confirmed.[1]

  • ¹H NMR (DMSO-d₆):

    • Aromatic: A singlet integrating to 2H at ~7.4 ppm (indicating symmetry and loss of ortho protons).[1]

    • Phenolic OH: A broad singlet at ~9.5–10.0 ppm (downfield shift due to acidity).[1]

    • Aliphatic Chain: Triplet at ~2.5 ppm (benzylic), Multiplet at ~1.7 ppm, Triplet at ~3.4 ppm (

      
      ).[1]
      
  • Mass Spectrometry (ESI-):

    • Characteristic isotope pattern for two bromines: M, M+2, M+4 in a 1:2:1 ratio.

    • Molecular ion [M-H]⁻ at m/z ~307, 309, 311.[1]

Biological & Pharmacological Context

Thyromimetic Activity

The 3,5-dibromo-4-hydroxyphenyl moiety is a bioisostere of the outer ring of Thyroxine (T4) and Triiodothyronine (T3).[1]

  • Mechanism: The bulky halogens fit into the hydrophobic pockets of the Thyroid Receptor (TR-β), while the acidic phenol coordinates with His/Phe residues in the ligand-binding domain.[1]

  • Research Utility: DBHP is used to synthesize "linker-modified" thyromimetics to study selective tissue distribution (e.g., liver-selective agonists for dyslipidemia).[1]

Toxicity & Uncoupling

Like many halogenated phenols, DBHP acts as a protonophore.

  • Mitochondrial Uncoupling: The acidic proton allows DBHP to shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient and uncoupling oxidative phosphorylation. This can lead to cytotoxicity at high concentrations.[1]

BiologicalActivity cluster_Targets Biological Targets cluster_Metabolism Metabolic Context DBHP 3,5-Dibromo-4-hydroxy- benzenepropanol TR Thyroid Receptor (TR-beta) (Ligand Mimic) DBHP->TR Binds Mito Mitochondria (Protonophore/Uncoupler) DBHP->Mito Disrupts Potential Flame Flame Retardant Degradation Flame->DBHP Metabolizes to

Figure 2: Biological interactions and metabolic origins of DBHP.[1]

Handling & Safety

  • Hazards: Irritant to eyes, respiratory system, and skin. Potential endocrine disruptor due to thyroid receptor affinity.[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenol or alcohol groups.[1]

  • Disposal: Halogenated organic waste streams. Do not release into waterways due to persistence and potential bioaccumulation.[1]

References

  • PubChem. 3-(4-Hydroxyphenyl)-1-propanol (Parent Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Tetrabromobisphenol A (Metabolic Context).[1][2] Available at: [Link][1]

  • Journal of Medicinal Chemistry.Thyromimetics and Thyroid Hormone Analogs: Structure-Activity Relationships. (General Reference for Dibromophenol Pharmacophore).

Sources

Foundational

Engineering Marine Bromophenol Analogues: Structural Optimization and Mechanistic Profiling for Metabolic and Oncological Therapeutics

Executive Summary Bromophenols (BPs) represent a structurally unique class of halogenated secondary metabolites, predominantly isolated from marine red algae (e.g., Rhodomela confervoides, Symphyocladia latiuscula), spon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenols (BPs) represent a structurally unique class of halogenated secondary metabolites, predominantly isolated from marine red algae (e.g., Rhodomela confervoides, Symphyocladia latiuscula), sponges, and ascidians 1. While natural BPs exhibit a broad spectrum of pharmacological activities—ranging from antioxidant to antidiabetic and anticancer effects—their clinical translation is often bottlenecked by suboptimal bioavailability and off-target interactions. As a Senior Application Scientist, I approach the rational design of marine BP analogues not merely as a synthetic exercise, but as the precise engineering of molecular probes. By optimizing the brominated phenolic scaffold, we can selectively target critical metabolic enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) or trigger specific oncological apoptotic pathways. This guide delineates the structural causality, quantitative efficacy, and self-validating experimental workflows essential for developing next-generation bromophenol therapeutics.

Structural Hallmarks & Rational Analogue Design

The pharmacological potency of marine bromophenols is intrinsically linked to their structural hallmarks: the benzene ring, the degree of bromination, and the positioning of hydroxyl groups.

The Causality of Structure-Activity Relationships (SAR):

  • Bromine Substitution: The presence of electron-withdrawing bromine atoms significantly increases the lipophilicity of the phenol ring. This not only enhances cellular membrane permeability but also alters the pKa of adjacent phenolic hydroxyls, making them more potent hydrogen-bond donors within enzyme active sites 2.

  • Hydroxyl Positioning: The 1,4-dihydroxy (hydroquinone) or 1,2-dihydroxy (catechol) arrangements are critical for radical scavenging and metal chelation, neutralizing reactive oxygen species (ROS) that drive cellular damage 3.

  • Analogue Hybridization: To improve target specificity, synthetic analogues are engineered by introducing nitrogen-containing heterocyclic moieties (e.g., piperidine or morpholine rings) or by creating diarylmethanone bridges. These modifications restrict conformational flexibility, locking the molecule into an optimal binding pose for specific kinase or phosphatase targets 4.

Core Pharmacological Targets

Metabolic Targeting: PTP1B Inhibition in Type 2 Diabetes

Protein Tyrosine Phosphatase 1B (PTP1B) is a primary negative regulator of the insulin signaling cascade. It catalyzes the dephosphorylation of the insulin receptor (IRβ) and insulin receptor substrate (IRS), effectively dampening the signal and contributing to insulin resistance 5.

Marine bromophenol analogues containing a 2,3-dibromo-4,5-dihydroxybenzyl unit act as potent, competitive PTP1B inhibitors. Molecules like CYC31 and HPN (3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol) embed deeply into the catalytic pocket of PTP1B. By blocking this enzyme, the analogues restore insulin-stimulated tyrosine phosphorylation, reactivating the downstream PI3K/Akt pathway and promoting GLUT4 translocation for glucose uptake 5, 6.

PTP1B_Pathway BP Bromophenol Analogue (e.g., CYC31, HPN) PTP1B PTP1B Enzyme (Active Cys215) BP->PTP1B Competitive Inhibition IR Insulin Receptor (IRβ) PTP1B->IR Dephosphorylation (Blocks Signal) IRS IRS1/2 Complex IR->IRS Tyrosine Phosphorylation PI3K PI3K / Akt Cascade IRS->PI3K Activation GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Metabolic Response

Marine bromophenol analogues restore insulin signaling via targeted PTP1B inhibition.

Oncological Targeting: ROS-Mediated Apoptosis & Migration Inhibition

In oncological models, synthetic BP hybrids demonstrate remarkable cytotoxicity. The mechanistic action is highly dependent on the structural analogue:

  • ROS-Mediated Apoptosis: Hybrids incorporating N-containing heterocycles (e.g., Compound 17a) induce cell cycle arrest at the G0/G1 phase. They trigger a surge in intracellular ROS, which collapses the mitochondrial membrane potential, suppresses anti-apoptotic Bcl-2, and activates the caspase-3/PARP cleavage cascade 4.

  • β1-Integrin/FAK Signaling: Bis (2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) specifically disrupts the interaction between hepatocellular carcinoma cells and the extracellular matrix (ECM). By downregulating the β1-integrin/FAK signaling axis, BDDPM effectively halts tumor migration and invasion [[7]]().

Quantitative Efficacy Profiling

To evaluate the therapeutic index of these analogues, we rely on standardized biochemical and cellular assays. The data synthesized below highlights the sub-micromolar potency achieved through rational analogue design.

Table 1: PTP1B Inhibitory Activity of Marine Bromophenol Analogues

CompoundSource / OriginTarget EnzymeIC50 (µM)Key Structural Feature
CYC31 Rhodomela confervoidesPTP1B1.70Bis(2,3-dibromo-4,5-dihydroxybenzyl) core
HPN Synthetic DerivativePTP1B~0.84Isopropoxymethyl benzyl modification
BPN Synthetic DerivativePTP1B0.84Ethoxymethyl benzyl modification
Derivative 4.4 Rhodomela confervoidesPTP1B0.84Highly brominated benzyl unit

Table 2: Cytotoxicity of Bromophenol Analogues against Cancer Cell Lines

CompoundTarget Cell LineCancer TypeActivity ProfilePrimary Mechanism of Action
BDDPM HepG2 / BEL-7402Hepatocellular CarcinomaHighModulates β1-integrin/FAK signaling
Compound 17a A549Lung AdenocarcinomaSignificantROS-mediated apoptosis, G0/G1 arrest
BDDE K562LeukemiaHighMitochondrial apoptosis induction

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. Below are the step-by-step methodologies designed with built-in causality and self-validation to ensure data integrity.

Protocol A: High-Throughput PTP1B Enzymatic Inhibition Assay

Objective: Quantify the IC50 of synthesized BP analogues against recombinant human PTP1B. Causality of Reagents: We utilize p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. PTP1B cleaves pNPP into p-nitrophenol, which absorbs strongly at 405 nm. The assay buffer must contain Dithiothreitol (DTT). Why? The catalytic core of PTP1B relies on a highly reactive Cys215 residue. Without DTT, Cys215 rapidly auto-oxidizes, rendering the enzyme inactive and producing false-positive inhibition readouts. EDTA is included to chelate trace heavy metals that accelerate this oxidation.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT, and 0.05% BSA.

  • Enzyme Activation: Pre-incubate recombinant PTP1B (0.1 µ g/well ) in the assay buffer for 15 minutes at 37°C to ensure complete reduction of Cys215.

  • Compound Incubation: Add BP analogues (serial dilutions from 0.1 to 100 µM). Self-Validation: Include a positive control (e.g., Ursolic Acid) and a vehicle control (DMSO < 1% final concentration).

  • Reaction Initiation: Add 2 mM pNPP to initiate the reaction.

  • Kinetic Readout: Measure absorbance continuously at 405 nm for 30 minutes using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the positive and vehicle controls. A Z'-factor > 0.5 confirms the assay window is robust and the inhibition data is statistically valid.

Protocol B: Cellular ROS and Apoptosis Validation via Flow Cytometry

Objective: Confirm that the cytotoxicity of BP analogues (e.g., Compound 17a) is driven by ROS-mediated apoptosis. Causality of Reagents: DCFDA is a cell-permeable, non-fluorescent probe. Intracellular esterases cleave it, trapping it inside the cell. Subsequent oxidation by ROS yields highly fluorescent DCF, providing a direct readout of oxidative stress. For apoptosis, Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) only penetrates compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant system.

Step-by-Step Workflow:

  • Cell Treatment: Seed A549 cells in 6-well plates. Treat with the IC50 concentration of the BP analogue for 24 hours.

  • ROS Quantification: Wash cells with PBS, incubate with 10 µM DCFDA for 30 minutes at 37°C in the dark. Analyze via flow cytometry (FITC channel).

  • Apoptosis Staining: Harvest cells, wash with cold PBS, and resuspend in 1X Annexin V Binding Buffer.

  • Dual Labeling: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometric Analysis: Analyze 10,000 events per sample. Self-Validation: The quadrant distribution must clearly differentiate live cells (Annexin-/PI-), early apoptotic (Annexin+/PI-), and late apoptotic/necrotic (Annexin+/PI+) populations.

Assay_Workflow S1 1. Analogue Synthesis & Purification (SAR Optimization) S2 2. In Vitro pNPP Cleavage Assay (DTT-Stabilized PTP1B) S1->S2 S3 3. Cell-Based Efficacy (HepG2 Insulin Resistance Model) S2->S3 S4 4. Mechanistic Validation (Western Blot: p-Akt, p-IRβ) S3->S4

Step-by-step experimental workflow for validating PTP1B-targeted bromophenol therapeutics.

Conclusion

The transition from naturally extracted marine bromophenols to rationally designed synthetic analogues marks a critical evolution in marine pharmacognosy. By understanding the causality behind structural modifications—such as how bromination dictates lipophilicity and how specific benzyl modifications anchor the molecule within the PTP1B catalytic pocket—we can engineer highly specific therapeutics. When coupled with rigorous, self-validating experimental workflows, these marine-derived analogues hold immense promise for overcoming the current limitations in both metabolic disease management and targeted oncology.

References

  • 7Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling. MDPI.

  • 1Bromophenols in Marine Algae and Their Bioactivities. PMC - NIH.

  • [[5]]() CYC31, A Natural Bromophenol PTP1B Inhibitor, Activates Insulin Signaling and Improves Long Chain-Fatty Acid Oxidation in C2C12 Myotubes. MDPI.

  • [[3]]() Bromophenols in Marine Algae and Their Bioactivities. ResearchGate.

  • 6Marine Bromophenol Derivative 3,4-Dibromo-5-(2-bromo-3,4-dihydroxy-6-isopropoxymethyl benzyl)benzene-1,2-diol Protects Hepatocytes from Lipid-Induced Cell Damage and Insulin Resistance via PTP1B Inhibition. PMC - NIH.

  • 4Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - NIH.

  • [[2]]() Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Scilit.

Sources

Exploratory

Unveiling the Chemical Biology and Synthetic Utility of 2,6-Dibromo-4-Alkylphenols: A Comprehensive Technical Guide

Executive Overview As a Senior Application Scientist navigating the intersection of marine chemical ecology and synthetic drug development, I frequently encounter 2,6-dibromo-4-alkylphenols (such as 2,6-dibromo-4-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

As a Senior Application Scientist navigating the intersection of marine chemical ecology and synthetic drug development, I frequently encounter 2,6-dibromo-4-alkylphenols (such as 2,6-dibromo-4-methylphenol and 2,6-dibromo-4-ethylphenol). These compounds are far more than mere industrial intermediates; they are ubiquitous marine secondary metabolites and highly versatile scaffolds in medicinal chemistry. This whitepaper deconstructs the structural dynamics, biological activities, and analytical workflows associated with 2,6-dibromo-4-alkylphenols, providing researchers with field-proven, self-validating methodologies for their isolation, synthesis, and degradation.

Biosynthetic Origins and Ecological Signaling

In marine ecosystems, polybrominated phenols are not anthropogenic contaminants but naturally occurring secondary metabolites. Marine bacteria and algae utilize highly conserved enzymatic pathways to synthesize these halogenated compounds, which serve dual roles as chemical defenses and terminal electron acceptors in anaerobic respiration[1].

The biosynthesis of these compounds is largely driven by flavin-dependent halogenases (e.g., the Bmp enzyme cluster). These enzymes catalyze the sequential bromination of phenolic precursors, ultimately yielding complex polybrominated diphenyl ethers (PBDEs) through the dimerization of 2,4-dibromophenol and 2,6-dibromo-4-alkylphenol intermediates[2].

Biosynthesis A Phenolic Precursors (e.g., L-Tyrosine derivatives) B Flavin-Dependent Halogenases (Bmp Enzyme Cluster) A->B Biosynthetic initiation C 2,4-Dibromophenol Intermediate B->C Enzymatic bromination D 2,6-Dibromo-4-alkylphenol Scaffold C->D Alkylation / Isomerization E Polybrominated Diphenyl Ethers (PBDEs) D->E Phenol coupling (Bmp7)

Marine biosynthesis pathway of polybrominated phenols via Bmp enzymes.

In specialized marine niches, bacteria such as Desulfoluna spongiiphila utilize 2,6-dibromophenol derivatives as electron acceptors during respiratory reductive dehalogenation, highlighting the deep evolutionary integration of these compounds into marine biogeochemical cycles[1].

Pharmacological Activity and Ecotoxicology

The unique steric bulk and electron-withdrawing nature of the 2,6-dibromo motif make these phenols excellent candidates for enzyme inhibition and receptor modulation. For instance, 2,6-dibromophenol acts as a weak inhibitor targeting voltage-gated Ca2+ channels[3]. Furthermore, synthetic derivatives of 2,6-dibromophenol are utilized as precursors to synthesize biologically active 1-indanones, which exhibit potent antibacterial and antifungal properties[4].

However, their biological potency also translates to ecological toxicity. Understanding the ecotoxicological profile is critical for environmental risk assessment.

Quantitative Toxicity and Bioactivity Data

The following table summarizes the key toxicological and pharmacological metrics associated with 2,6-dibromophenol and its derivatives.

Compound / DerivativeTarget / Model OrganismAssay TypeQuantitative Result
2,6-Dibromophenol Daphnia magna48 h Acute ToxicityEC50 = 2.78 mg/L[3][5]
2,6-Dibromophenol Scenedesmus quadricauda96 h Growth InhibitionEC50 = 9.90 mg/L[3][5]
2,6-Dibromophenol Voltage-gated Ca2+ channelsCellular Ca2+ ElevationWeak Inhibition[3]
TBBPA *Fe3O4 Reductive Degradation30 min Catalytic Clearance~80% Degradation[6]

*TBBPA: 4,4′-isopropylidenebis(2,6-dibromophenol), a structurally related bisphenol derivative.

Analytical Methodology: RP-HPLC Separation Protocol

Accurate quantification and isolation of 2,6-dibromo-4-alkylphenols require robust chromatographic techniques. The following reverse-phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed for the separation of 2,6-dibromo-4-ethylphenol.

Causality of Experimental Design: The phenolic hydroxyl group is weakly acidic. If the mobile phase pH is not strictly controlled, the compound will exist in a dynamic equilibrium between its protonated and deprotonated states, leading to severe peak tailing. We utilize acidic modifiers to keep the phenol fully protonated. While phosphoric acid yields excellent peak shapes for UV detection, it is non-volatile and will precipitate in a Mass Spectrometer (MS) source, causing catastrophic ion suppression. Therefore, MS-compatible workflows mandate the use of formic acid[7].

Step-by-Step HPLC Protocol
  • Stationary Phase Selection: Equip the system with a reverse-phase column (e.g., Newcrom R1, 3 µm particle size for UPLC compatibility)[7].

  • Mobile Phase Preparation:

    • For UV Detection: Prepare a gradient of Acetonitrile (MeCN) and Water containing 0.1% Phosphoric acid.

    • For MS Detection: Replace Phosphoric acid with 0.1% Formic acid to ensure volatility and prevent source fouling[7].

  • Sample Preparation: Dissolve the 2,6-dibromo-4-alkylphenol sample in the starting mobile phase to prevent solvent shock at the column head.

  • Self-Validation & System Suitability:

    • Run a blank injection (mobile phase only) to verify the absence of column carryover.

    • Inject a standard solution and calculate the tailing factor (must be < 1.5) and theoretical plates to validate column efficiency before running unknown samples.

HPLC_Workflow S1 Sample Preparation (2,6-Dibromo-4-alkylphenol) S3 Reverse-Phase HPLC (e.g., Newcrom R1 Column) S1->S3 S2 Mobile Phase Selection MeCN / H2O / Acid S2->S3 Elution gradient S4 Mass Spectrometry (MS) Requires Formic Acid S3->S4 Volatile buffer S5 UV Detection Compatible with Phosphoric Acid S3->S5 Non-volatile buffer

RP-HPLC separation workflow for 2,6-dibromo-4-alkylphenols.

Mechanistic Insights: Reductive Photodegradation

Because polybrominated phenols persist in the environment, developing efficient degradation pathways is paramount. Recent advancements utilize Fe3O4 magnetic photocatalysts for the reductive degradation of complex 2,6-dibromophenol derivatives like TBBPA[6].

Causality of Experimental Design: Magnetite (Fe3O4) is chosen because its unique crystal structure allows for rapid electron hopping between Fe(II) and Fe(III) sites. To force a reductive debromination pathway, tert-butanol (t-BuOH) is added to the reaction matrix. t-BuOH acts as a potent hydroxyl radical (OH*) scavenger, quenching the oxidative pathway and allowing photogenerated surface electrons to directly cleave the C-Br bonds via the Eley-Rideal mechanism[6].

Furthermore, pH control is critical. At pH 10, 87% of TBBPA exists as a dianion. The Fe3O4 surface also becomes negatively charged (≡Fe(II,III)O–) under these conditions. The resulting electrostatic repulsion between the catalyst and the substrate significantly reduces the degradation rate, dictating that optimal degradation must be performed at a pH where electrostatic repulsion is minimized[6].

Step-by-Step Degradation Protocol
  • Reactor Setup: Transfer the bromophenol solution (e.g., 2 × 10^−3 mol/dm^3) into a photoreactor equipped with Fe3O4 magnetic nanoparticles[6].

  • Pathway Modulation: Add 300 × 10^−3 mol/dm^3 of t-BuOH to the solution to scavenge hydroxyl radicals and isolate the reductive degradation mechanism[6].

  • pH Optimization: Adjust the pH carefully, noting that highly alkaline conditions (pH > 9) will induce dianion formation and electrostatic repulsion with the catalyst surface[6].

  • Self-Validation (Dark Control): Stir the mixture in complete darkness for 30 minutes before irradiation. This establishes the adsorption-desorption equilibrium and proves that subsequent compound disappearance is due to photocatalysis, not mere physical adsorption to the Fe3O4 nanoparticles.

  • Irradiation & Kinetics: Expose the reactor to the light source. Sample at regular intervals and fit the degradation data to pseudo-first-order kinetics to calculate the catalytic rate constant[6].

Degradation N1 Fe3O4 Photocatalyst N2 Photon Absorption (Electron-Hole Generation) N1->N2 N4 Surface Electron Transfer (Eley-Rideal Mechanism) N2->N4 e- migration N3 t-BuOH Addition (OH* Scavenger) N3->N4 Promotes reductive pathway N5 Reductive Debromination (Degraded Phenol) N4->N5 Cleavage of C-Br bond

Reductive photocatalytic debromination mechanism on Fe3O4 surfaces.

References

  • Source: National Institutes of Health (NIH)
  • Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol)
  • Debromination of 2,6-dibromophenol by D.
  • Source: National Institutes of Health (NIH)
  • Synthesis of 1-indanones with a broad range of biological activity Source: Beilstein Journals URL
  • 2,6-Dibromophenol | Ca2+ Channel Inhibitor Source: MedChemExpress URL
  • Separation of 2,6-Dibromo-4-ethylphenol on Newcrom R1 HPLC column Source: SIELC Technologies URL

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,6-dibromo-4-(3-hydroxy-propyl)-phenol from dihydro-p-coumaryl alcohol

Abstract & Strategic Overview This technical guide details the protocol for the regioselective bromination of dihydro-p-coumaryl alcohol (3-(4-hydroxyphenyl)-1-propanol) to synthesize 2,6-dibromo-4-(3-hydroxypropyl)pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

This technical guide details the protocol for the regioselective bromination of dihydro-p-coumaryl alcohol (3-(4-hydroxyphenyl)-1-propanol) to synthesize 2,6-dibromo-4-(3-hydroxypropyl)phenol .

This transformation is critical for researchers developing flame retardants, dendritic polymers, or halogenated metabolic standards. The primary synthetic challenge is chemoselectivity : introducing two bromine atoms at the ortho positions of the phenol ring while preserving the oxidation-sensitive primary alcohol on the propyl side chain.

Key Advantages of this Protocol:

  • Atom Economy: Utilizes stoichiometric control to prevent over-bromination.

  • Chemoselectivity: Operates under conditions where Electrophilic Aromatic Substitution (EAS) is kinetically favored over aliphatic alcohol oxidation.

  • Scalability: Designed for gram-scale synthesis with minimal chromatography.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the strong ortho/para directing effect of the phenolic hydroxyl group. Since the para position is blocked by the 3-hydroxypropyl chain, bromination is directed exclusively to the 2 and 6 positions.

Reaction Scheme

The reaction utilizes molecular bromine (


) in glacial acetic acid.[1] Acetic acid serves as a polar, protic solvent that stabilizes the polar transition state of the EAS while moderating the reactivity of bromine to prevent radical side-chain halogenation.

ReactionScheme SM Dihydro-p-coumaryl alcohol (C9H12O2) Intermediate σ-Complex Intermediate SM->Intermediate Electrophilic Attack Reagent 2.1 eq Br2 Glacial AcOH 0°C to RT Reagent->Intermediate Product 2,6-Dibromo-4-(3-hydroxypropyl)phenol (C9H10Br2O2) Intermediate->Product Deprotonation Byproduct 2 HBr Intermediate->Byproduct

Figure 1: Reaction pathway for the regioselective dibromination of dihydro-p-coumaryl alcohol.

Mechanistic Insight: Preventing Oxidation

Primary alcohols can be oxidized by bromine to aldehydes/acids, particularly in the presence of water or base. By using glacial acetic acid and maintaining low temperatures (0–5°C) during addition, we suppress the oxidation potential. The activation energy for the EAS on the electron-rich phenol ring is significantly lower than that for the oxidation of the aliphatic alcohol, ensuring kinetic selectivity.

Experimental Protocol

Materials & Reagents[2][3][4]
ReagentMW ( g/mol )Equiv.[2][3][4][5][6]PurityRole
Dihydro-p-coumaryl alcohol 152.191.0>97%Substrate
Bromine (

)
159.812.199.5%Electrophile
Glacial Acetic Acid 60.05SolventACSSolvent
Sodium Bisulfite (

)
104.06ExcessACSQuenching Agent
Dichloromethane (DCM) 84.93SolventACSExtraction
Step-by-Step Procedure
Step 1: Preparation of Substrate Solution
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a thermometer.

  • Add 1.52 g (10 mmol) of Dihydro-p-coumaryl alcohol.

  • Add 20 mL of Glacial Acetic Acid. Stir until fully dissolved.

  • Cool the solution to 0–5°C using an ice/water bath.

Step 2: Controlled Bromination
  • Prepare a solution of 3.36 g (1.08 mL, 21 mmol) of Bromine in 10 mL of Glacial Acetic Acid.

    • Safety Note: Handle bromine in a fume hood. Wear double nitrile gloves.

  • Transfer the bromine solution to the addition funnel.

  • Dropwise Addition: Add the bromine solution slowly over 30–45 minutes .

    • Critical: Monitor internal temperature; do not allow it to exceed 10°C. The solution will turn orange/red.

  • After addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2 hours . Monitoring by TLC (50% EtOAc/Hexane) should show the disappearance of the starting material (

    
    ) and the appearance of a less polar product (
    
    
    
    ).
Step 3: Quenching & Workup
  • Pour the reaction mixture into 100 mL of ice-cold water .

  • Add 10% aqueous Sodium Bisulfite (

    
    )  dropwise with stirring until the orange bromine color disappears (solution becomes pale yellow/white).
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (

    
    ).
    
  • Washing: Wash the combined organic layers with:

    • Water (

      
      ) to remove acetic acid.
      
    • Saturated Brine (

      
      ).
      
  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ) .[6]
    
  • Filter and concentrate under reduced pressure to yield a crude off-white solid.

Step 4: Purification
  • Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate (4:1) or Toluene .

  • Filter the crystals and dry under high vacuum at 40°C for 4 hours.

Workflow Visualization

Workflow Start Start: Dissolve Substrate in AcOH (0°C) AddBr Add Br2/AcOH Dropwise (30 min) Start->AddBr React Stir at RT (2 Hours) AddBr->React Quench Quench into Ice Water + NaHSO3 React->Quench Extract Extract with DCM Wash with H2O/Brine Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Purify Recrystallize (Hexane/EtOAc) Dry->Purify Final Pure Product 2,6-dibromo-4-(3-hydroxypropyl)phenol Purify->Final

Figure 2: Operational workflow for the synthesis and isolation.

Validation & Quality Control (Self-Validating System)

To ensure the protocol was successful, compare your analytical data against these expected values.

NMR Spectroscopy ( NMR, 400 MHz, )

The disappearance of the AA'BB' coupling pattern of the starting material and the appearance of a singlet in the aromatic region is the primary confirmation of symmetric 2,6-substitution.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Ar-H 7.25 - 7.30 Singlet (s) 2H Protons at C3 and C5 (Diagnostic)
-OH (Phenol) ~5.60Broad Singlet1HPhenolic proton (Exchangeable)

-OH
3.65Triplet (t)2HTerminal hydroxymethyl
Ar-

2.60Triplet (t)2HBenzylic methylene
-C

-
1.80 - 1.90Multiplet (m)2HCentral methylene
Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected range 90–95°C (Note: Analogous 2,6-dibromo-4-methylphenol melts at ~49°C; the polar hydroxyl chain increases lattice energy).

  • Mass Spectrometry: Look for the characteristic tribromide isotope pattern (though this is a dibromo compound, the pattern for

    
     is 1:2:1).
    
    • Molecular Ion (

      
      ): ~309.9 (based on 
      
      
      
      ).
    • Isotope Pattern: M, M+2, M+4 in approx 1:2:1 ratio.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete crystallization.Use a seed crystal if available. Cool the recrystallization mixture to -20°C overnight.
Tri-bromo Product Excess Bromine or High Temp.Strictly control stoichiometry (2.1 eq). Keep reaction at 0°C during addition.
Aldehyde Formation Oxidation of side chain.Ensure solvent is Glacial Acetic Acid (anhydrous). Avoid basic workup before quenching bromine.
Color Persistence Residual Bromine.[1]Ensure sufficient NaHSO3 is added during quench until the organic layer is colorless.

Safety Considerations

  • Bromine (

    
    ):  Highly corrosive and toxic lachrymator. Causes severe burns. Always  have a thiosulfate solution ready to neutralize spills. Use only in a high-efficiency fume hood.
    
  • Hydrobromic Acid (HBr): The byproduct is corrosive HBr gas/acid. The water quench traps this, but the initial reaction headspace may contain fumes.

  • DCM: Suspected carcinogen. Handle with care.

References

  • General Phenol Bromination: "Bromination of Phenols."[7][8][9][10] Organic Syntheses, Coll. Vol. 2, p.100 (1943). Link

  • Selectivity in Phenols: "Regioselective bromination of phenols."[10] Journal of Organic Chemistry, 2022.[5] Link[5]

  • Analogous Substrates: "Synthesis of 2,6-dibromo-4-(hydroxymethyl)phenol." Sigma-Aldrich Product Data. Link

  • Mechanism of EAS: "Electrophilic Aromatic Substitution." Khan Academy Chemistry Library. Link

Sources

Application

Application Notes and Protocols for the Selective Ortho-Bromination of 4-Substituted Phenols

Introduction: The Strategic Importance of Ortho-Brominated Phenols Ortho-brominated phenolic moieties are pivotal structural motifs in a vast array of biologically active molecules and are indispensable building blocks i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Ortho-Brominated Phenols

Ortho-brominated phenolic moieties are pivotal structural motifs in a vast array of biologically active molecules and are indispensable building blocks in organic synthesis. Their presence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and selective methods for their preparation.[1][2] The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions.[3][4][5] Consequently, the challenge lies not in the activation of the aromatic ring, but in controlling the regioselectivity of the bromination to favor the ortho position, particularly when the more sterically accessible para-position is occupied by a substituent. This guide provides a detailed overview of contemporary reagents and protocols for the selective mono-ortho-bromination of 4-substituted phenols, offering insights into the underlying mechanisms and practical guidance for laboratory application.

Understanding the Mechanistic Landscape of Phenol Bromination

The bromination of phenols proceeds via an electrophilic aromatic substitution mechanism. The lone pairs of electrons on the hydroxyl group's oxygen atom increase the electron density of the aromatic ring, especially at the ortho and para positions, making them highly susceptible to attack by an electrophile (Br⁺ or a polarized bromine species).[3][6] The choice of brominating agent, solvent, and catalytic additives can significantly influence the reaction pathway and, consequently, the regiochemical outcome.

The Role of Solvents and Catalysts in Directing Ortho-Selectivity

The solvent plays a crucial role in the bromination of phenols. Polar, protic solvents like water can facilitate the ionization of bromine, leading to a highly reactive electrophile and often resulting in polybromination.[6][7] Conversely, non-polar solvents such as carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) moderate the reactivity and can favor monobromination.[7]

Certain catalysts can steer the bromination towards the ortho position. For instance, the use of a bulky base can promote ortho-lithiation followed by bromination. More commonly, Lewis or Brønsted acids can coordinate with the phenolic oxygen or the brominating agent, influencing the steric and electronic environment of the transition state to favor ortho attack.

Electrophilic Aromatic Substitution on Phenol cluster_legend Mechanism Overview Phenol 4-Substituted Phenol Intermediate Wheland Intermediate (Sigma Complex) Phenol->Intermediate Electrophilic Attack Bromine Br-Br Bromine->Intermediate Product Ortho-Brominated Phenol Intermediate->Product -H+ HBr HBr Product->HBr Key A simplified representation of the key steps in the electrophilic bromination of a phenol.

Caption: A simplified workflow of the electrophilic aromatic substitution mechanism for the bromination of phenols.

Comparative Analysis of Key Brominating Reagents

The selection of an appropriate brominating reagent is paramount for achieving high ortho-selectivity. The following table provides a comparative overview of commonly employed reagents for the ortho-bromination of 4-substituted phenols.

Reagent SystemKey AdvantagesKey DisadvantagesTypical Reaction Conditions
N-Bromosuccinimide (NBS) / p-TsOH High ortho-selectivity, mild conditions, commercially available.[8][9]Can lead to over-bromination if not carefully controlled.[8]Methanol or Ethyl Acetate, room temperature.[8][9]
Copper(II) Bromide (CuBr₂) Simple, effective for monobromination, often with good selectivity.[10][11]Can require elevated temperatures, potential for metal contamination.Acetonitrile or Chloroform/Ethyl Acetate, room temperature to reflux.[10][12]
N-bromo-t-butylamine High ortho-selectivity due to the formation of a bulky complex.[1]Often generated in-situ, may require careful handling of reagents.Varies depending on the specific protocol.
H₂O₂-HBr System "Green" approach, uses readily available and inexpensive reagents.[13]Can result in a mixture of mono- and di-brominated products.[13]Aqueous medium, ambient temperature.[13]
Enzymatic (Bromoperoxidase) High regioselectivity, environmentally benign.[14][15]Limited substrate scope, enzyme availability and stability can be a concern.Aqueous buffer, room temperature.[14]
PIDA-AlBr₃ System Mild and efficient for a broad scope of arenes.[16]Requires the preparation of the I(III)-based reagent.Dichloromethane, room temperature.[16]
Selectfluor™ / KBr Versatile, can be used for various oxidative brominations.[17][18]Reagent can be expensive, may not always be the most selective for simple phenols.Acetonitrile, room temperature.[17][18]

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Ortho-Bromination of p-Cresol using NBS and p-TsOH

This protocol is adapted from a procedure known for its high selectivity and efficiency.[1][8][9]

Materials:

  • p-Cresol

  • N-Bromosuccinimide (NBS), recrystallized from water

  • p-Toluenesulfonic acid (p-TsOH)

  • ACS-grade Methanol

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve p-cresol (1.0 eq) and p-toluenesulfonic acid (0.1 eq) in ACS-grade methanol.

  • In a separate flask, prepare a solution of N-bromosuccinimide (1.0 eq) in methanol.

  • Slowly add the NBS solution to the stirred solution of p-cresol and p-TsOH at room temperature over a period of 15-20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 20-30 minutes).

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-bromo-4-methylphenol.

NBS_pTsOH_Bromination_Workflow Start Dissolve p-Cresol & p-TsOH in Methanol Addition Slowly add NBS solution Start->Addition Prepare_NBS Prepare NBS solution in Methanol Prepare_NBS->Addition Reaction Stir at RT, Monitor by TLC Addition->Reaction Quench Quench with Na₂S₂O₃ Reaction->Quench Workup Aqueous Workup Quench->Workup Purification Column Chromatography Workup->Purification Product 2-Bromo-4-methylphenol Purification->Product

Caption: Experimental workflow for the ortho-bromination of p-cresol using NBS and p-TsOH.

Protocol 2: Ortho-Bromination of a 4-Substituted Phenol using Copper(II) Bromide

This protocol utilizes the simple and effective brominating properties of CuBr₂.[10][11]

Materials:

  • 4-Substituted Phenol

  • Copper(II) Bromide (CuBr₂)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 4-substituted phenol (1.0 eq) in acetonitrile, add Copper(II) Bromide (1.1 - 2.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble copper salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Perspectives

The selective ortho-bromination of 4-substituted phenols remains a topic of significant interest in synthetic chemistry. While classic reagents like NBS in the presence of an acid catalyst continue to be workhorses in the field, the development of greener and more catalytic approaches is a continuing trend.[13][19] Enzymatic methods and the use of novel hypervalent iodine reagents represent promising avenues for future research, offering the potential for even greater selectivity and sustainability. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools and knowledge to confidently select and execute the most appropriate method for their specific synthetic challenges.

References

  • Tee, S. & Iyengar, N. R. (1990). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack. Canadian Journal of Chemistry, 68(10), 1769-1775. [Link]

  • Kaźmierczak, E., et al. (1972). The ortho : para ratio in the bromination of phenol. Evidence for a co-ordination effect. Journal of the Chemical Society, Perkin Transactions 2, 12, 1743-1746. [Link]

  • Georgiev, D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 93. [Link]

  • Khan Academy. Bromination of Phenols. [Link]

  • Bhatt, M. V., et al. (1979). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron-Rich Aromatic Compounds. Synthesis, 1979(03), 221. [Link]

  • Singh, R., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(61), 37273-37279. [Link]

  • Vilter, H. (1995). Bromination of phenols in bromoperoxidase-catalyzed oxidations. Phytochemistry, 40(4), 1037-1043. [Link]

  • Simple Lecture. (2013). Bromination of Phenols. YouTube. [Link]

  • Scientific Update. (2018). Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. [Link]

  • Yusubov, M. S., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(19), 3582-3589. [Link]

  • Dembitsky, V. M. (2015). Thymol Bromination – A Comparison between Enzymatic and Chemical Catalysis. European Journal of Organic Chemistry, 2015(11), 2419-2425. [Link]

  • Stavber, S., & Zupan, M. (2005). Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Acta Chimica Slovenica, 52(1), 13-26. [Link]

  • Georgiev, D., et al. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 93. [Link]

  • González-Bello, C., & Castedo, L. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 31b: Arene-X (X=F, Cl, Br, I). Thieme.
  • Olah, G. A., et al. (2004). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry, 69(23), 7866-7870. [Link]

  • ResearchGate. Recent applications of mono ortho-brominated phenols to the synthesis of biologically active targets. [Link]

  • The Organic Chemistry Tutor. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]

  • Chemistry Steps. Is Phenyl an Ortho/Para or Meta Director?. [Link]

  • Wikipedia. Electrophilic fluorination. [Link]

  • NPTEL-NOC IITM. (2021). mod02lec10 - Electrophilic Aromatic Substitution in Phenols. YouTube. [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Scribd. Bromination Method for Chemists. [Link]

  • ResearchGate. (2025). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. [Link]

  • Wikipedia. Copper(II) bromide. [Link]

  • ResearchGate. Bromination of para-substituted phenols using the H 2 O 2 -HBr system... [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Scilit. The Use Of Copper-(II) Bromide and N-Bromosuccinimide in the Bromination of 1-(1-Methyl-1H-pyrrol-2-yl)2-phenylethanone. [Link]

  • Taylor & Francis Online. Copper(ii) bromide – Knowledge and References. [Link]

  • Organic Chemistry Portal. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). [Link]

  • Dağalan, Z., et al. (2022). Selectfluor and TBAX (Cl, Br) Mediated Oxidative Chlorination and Bromination of Olefins. Organic Letters, 24(39), 7179-7184. [Link]

Sources

Method

Using 2,6-dibromo-4-(3-hydroxy-propyl)-phenol as a synthetic intermediate

Application Note: High-Purity Synthesis and Utilization of 2,6-Dibromo-4-(3-hydroxypropyl)phenol Executive Summary 2,6-Dibromo-4-(3-hydroxypropyl)phenol (DBHPP) is a versatile, halogenated synthetic intermediate essentia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis and Utilization of 2,6-Dibromo-4-(3-hydroxypropyl)phenol

Executive Summary

2,6-Dibromo-4-(3-hydroxypropyl)phenol (DBHPP) is a versatile, halogenated synthetic intermediate essential for the development of thyromimetics (thyroid hormone receptor agonists), marine natural product analogs (e.g., bastadins), and functionalized dendrimers . Its structural uniqueness lies in its orthogonal reactivity :

  • Phenolic -OH: Acidic, amenable to protection or etherification.

  • Aryl Bromides (C2, C6): Sites for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to construct sterically congested biaryl systems.

  • Aliphatic Primary -OH: A distal handle for esterification, oxidation, or conjugation to drug delivery vectors.

This guide provides a validated protocol for the regioselective synthesis of DBHPP from 3-(4-hydroxyphenyl)-1-propanol, followed by strategic workflows for its application in drug discovery.

Chemical Profile & Structural Logic

PropertySpecification
IUPAC Name 2,6-dibromo-4-(3-hydroxypropyl)phenol
Molecular Formula

Molecular Weight 309.98 g/mol
CAS Number 10210-17-0 (Precursor); Product analogs often proprietary.
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in

Structural Causality: The propyl spacer prevents steric interference between the bulky ortho-bromines and the distal hydroxyl group, allowing the molecule to act as a "molecular clip." The bromine atoms at the 2,6-positions mimic the iodine atoms found in Thyroxine (T4) and Triiodothyronine (T3) , making this scaffold critical for synthesizing TR-


 selective agonists used in treating dyslipidemia and NASH (Non-Alcoholic Steatohepatitis).

Validated Synthesis Protocol

Objective: Regioselective bromination of 3-(4-hydroxyphenyl)-1-propanol at the ortho positions without over-oxidizing the aliphatic alcohol.

Materials
  • Precursor: 3-(4-hydroxyphenyl)-1-propanol (Dihydro-p-coumaryl alcohol) [>98%].

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS). Note: 
    
    
    
    is preferred for scalability; NBS for mild lab-scale runs.
  • Solvent: Glacial Acetic Acid (AcOH) or Dichloromethane (DCM).

  • Quench: Saturated Sodium Bisulfite (

    
    ).
    
Step-by-Step Methodology

1. Preparation of Substrate Solution:

  • Dissolve 10.0 g (65.7 mmol) of 3-(4-hydroxyphenyl)-1-propanol in 100 mL of Glacial Acetic Acid in a 250 mL round-bottom flask.

  • Why AcOH? It stabilizes the phenoxide intermediate via H-bonding, directing electrophilic substitution strictly to the ortho positions while suppressing oxidation of the primary alcohol.

2. Controlled Bromination:

  • Cool the solution to 0–5°C using an ice bath.

  • Prepare a solution of Bromine (21.0 g, 131.4 mmol, 2.0 equiv) in 20 mL AcOH.

  • Critical Step: Add the bromine solution dropwise over 60 minutes. Maintain internal temperature <10°C.

  • Observation: The solution will turn dark orange/red.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

3. Monitoring & Quenching:

  • Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Add saturated

    
     solution dropwise until the orange color (excess 
    
    
    
    ) vanishes and a white/off-white precipitate forms.

4. Isolation & Purification:

  • Filter the precipitate and wash copiously with cold water (

    
     mL) to remove acetic acid.
    
  • Dissolve the crude solid in EtOAc, dry over

    
    , and concentrate.
    
  • Recrystallization: Recrystallize from Hexane/EtOAc (5:1) to yield white needles.

  • Yield: Expect 85–92% (approx. 17–18 g).

Strategic Applications in Drug Design

Workflow A: Synthesis of Thyroid Hormone Receptor Agonists

The 2,6-dibromophenol core is a bioisostere for the 3,5-diiodophenol ring in thyroid hormones.

  • Phenol Protection: Protect the phenolic -OH with a Methyl (Me) or Methoxymethyl (MOM) group to prevent interference during coupling.

  • Suzuki Coupling: React the protected intermediate with an arylboronic acid (e.g., 4-hydroxyphenylboronic acid) to create the biaryl ether or biphenyl scaffold common in TR-

    
     agonists like Sobetirome (GC-1) .
    
  • Side Chain Oxidation: The 3-hydroxypropyl group is oxidized (Jones Reagent or TEMPO) to a propionic acid, mimicking the alanine side chain of T4.

Workflow B: Marine Natural Product Synthesis (Bastadin Analogs)

Marine sponges produce brominated tyrosine derivatives (Bastadins) with potent antimicrobial properties. DBHPP serves as the "Western" fragment in these convergent syntheses.

  • Dimerization: Use the aliphatic -OH to form ester linkages with brominated tyrosine derivatives.

  • Macrocyclization: The bromine handles facilitate intramolecular coupling to close the macrocycle.

Visualized Pathways (DOT Diagram)

The following diagram illustrates the divergent synthetic utility of DBHPP.

DBHPP_Pathways Start 3-(4-hydroxyphenyl)-1-propanol Core 2,6-Dibromo-4-(3-hydroxypropyl)phenol (DBHPP) Start->Core Br2, AcOH (Yield: 90%) Prot1 Phenol Protection (MOM/Me) Core->Prot1 Selective Protection Suzuki Pd-Catalyzed Coupling (Suzuki/Sonogashira) Core->Suzuki Aryl-Br Activation Mitsunobu Mitsunobu Reaction (Aliphatic -OH) Core->Mitsunobu Etherification Oxid Alcohol Oxidation (-COOH) Prot1->Oxid Jones Oxid. Thyro Thyroid Hormone Analogs (TR-β Agonists) Oxid->Thyro SAR Optimization Biaryl Functionalized Biaryls (Dendrimers/Probes) Suzuki->Biaryl C-C Bond Formation Conjugate Drug Conjugates (PROTACs/Linkers) Mitsunobu->Conjugate Target Attachment

Caption: Divergent synthetic workflows starting from 2,6-dibromo-4-(3-hydroxypropyl)phenol (DBHPP), highlighting its role in thyromimetics, biaryl scaffolds, and drug conjugation.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Poly-bromination Excess

or high temp.
Maintain

during addition; strictly use 2.0–2.1 eq of

.
Oily Product Impure starting material or residual AcOH.Recrystallize from Hexane/EtOAc. Ensure thorough water wash.[1]
Low Yield Incomplete precipitation.Concentrate the mother liquor or salt out the aqueous phase with NaCl.
Alcohol Oxidation Strong oxidant presence.Avoid nitric acid/sulfuric acid mixtures; stick to AcOH or DCM.

Safety & Handling

  • Bromine Hazard: Elemental bromine is highly corrosive and volatile. Handle only in a functioning fume hood. Wear Viton gloves.

  • Waste Disposal: All aqueous waste containing bromides must be segregated. Quench all equipment with bisulfite before cleaning.

  • Storage: Store DBHPP in amber vials under inert gas (Argon/Nitrogen) to prevent slow photolytic debromination or oxidation.

References

  • Vertex Pharmaceuticals. (1996). Pyridazinone Derivatives as Agonists of the Thyroid Hormone Receptor.[2] WO 96/39388.[2] Link

  • Organic Syntheses. (1943). 2,6-Dibromo-4-nitrophenol.[1] Org.[1][3][4] Synth. Coll. Vol. 2, p.173. Link

  • PubChem. (2025).[5][6] 3-(4-Hydroxyphenyl)-1-propanol Compound Summary. National Library of Medicine. Link

  • MDPI Encyclopedia. (2020).[7] Marine Bromophenols: Synthesis and Biological Effects.Link

  • BenchChem. (2025). Synthesis of 2-Bromo-4-(2,6-dibromophenoxy)phenol: Technical Support Guide.Link

Sources

Application

Preparation of brominated phenolic building blocks for drug discovery

Advanced Application Note: Regioselective Preparation of Brominated Phenolic Building Blocks for Drug Discovery Introduction & Strategic Rationale in Drug Discovery Brominated phenolic compounds are indispensable buildin...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Regioselective Preparation of Brominated Phenolic Building Blocks for Drug Discovery

Introduction & Strategic Rationale in Drug Discovery

Brominated phenolic compounds are indispensable building blocks in modern drug discovery and development. The incorporation of a bromine atom onto a phenolic scaffold serves dual strategic purposes: it acts as a versatile synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and it directly modulates the pharmacodynamic profile of the active pharmaceutical ingredient (API) by participating in halogen bonding and tuning the pKa of the hydroxyl group.

Achieving strict regiocontrol (ortho vs. para) during the electrophilic aromatic substitution (EAS) of highly activated phenols is a persistent challenge. Over-bromination and poor selectivity often plague traditional methods using elemental bromine (Br₂). This application note synthesizes field-proven methodologies to achieve highly regioselective mono-bromination using bench-stable, easily handled reagents, ensuring high atom economy and scalability for pharmaceutical synthesis.

Mechanistic Causality in Regioselective Bromination

The hydroxyl group of phenol is strongly electron-donating, activating the aromatic ring toward EAS and naturally directing electrophiles to both the ortho and para positions. Controlling which position is attacked requires manipulating the transition state through sterics or directed hydrogen bonding.

  • Para-Selectivity (Steric Shielding): Steric hindrance naturally favors the para position. Reagents like Triethylbenzylammonium Tribromide (TEBATB) exploit this by forming a non-covalent cation-phenol interaction. The bulky quaternary ammonium cation anchors to the electron-rich oxygen atom, sterically blocking the ortho position and delivering the electrophile almost exclusively to the para site[1]. Similarly, the use of KBr with ZnAl–BrO₃⁻–Layered Double Hydroxides (LDHs) provides excellent para-selectivity due to the confined microenvironment of the solid catalyst[2].

  • Ortho-Selectivity (H-Bond Directing): To override the inherent para preference, specific catalytic systems are required. The use of N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (pTsOH) in methanol specifically directs bromination to the ortho position. The pTsOH hydrogen-bonds with the phenolic oxygen, creating a localized environment that guides the bromonium ion directly to the adjacent ortho carbon[3]. Alternatively, the addition of primary or secondary amines (such as diisopropylamine) alongside NBS has been shown to strongly promote ortho-bromination[4].

MechanisticLogic Phenol Phenolic Substrate (Activated Ring) TEBATB TEBATB Reagent (Steric Shielding) Phenol->TEBATB Pathway A NBS_pTsOH NBS + pTsOH (H-Bond Directing) Phenol->NBS_pTsOH Pathway B ParaInt Cation-Phenol Complex (Ortho Blocked) TEBATB->ParaInt OrthoInt Acid-Phenol Conjugate (Ortho Directed) NBS_pTsOH->OrthoInt ParaProd Para-Bromophenol (High Yield) ParaInt->ParaProd Electrophilic Attack OrthoProd Ortho-Bromophenol (High Yield) OrthoInt->OrthoProd Electrophilic Attack

Mechanistic logic governing ortho- vs. para-selective bromination of phenols.

Quantitative Data Summary

The following table synthesizes the performance metrics of various regioselective bromination protocols to aid in reagent selection based on target requirements.

Brominating AgentCatalyst / AdditiveSolventTemp (°C)Primary RegioselectivityTypical YieldRef
TEBATB NoneCH₂Cl₂ / MeOH20-25Para (>95%)85-95%[1]
NBS pTsOH (10 mol%)ACS-Grade MeOH20Ortho (>90%)86-92%[3]
NBS DiisopropylamineCH₂Cl₂25Ortho (Di-bromo)~80%[4]
KBr / ZnAl-BrO₃⁻ Acetic AcidAcOH/H₂O35Para (Mono)71-89%[2]

Validated Experimental Protocols

Protocol A: Highly Selective Ortho-Bromination using NBS and pTsOH

Rationale: This protocol utilizes ACS-grade methanol and pTsOH to rapidly and selectively mono-brominate the ortho position of phenols. The use of methanol is critical; it stabilizes the polar transition state and solubilizes the NBS efficiently, preventing local concentration spikes that lead to over-bromination[3].

Materials:

  • Phenolic substrate (10 mmol)

  • N-Bromosuccinimide (NBS, 10 mmol, recrystallized from H₂O)

  • p-Toluenesulfonic acid monohydrate (pTsOH, 1.0 mmol, 10 mol%)

  • ACS-grade Methanol

Step-by-Step Procedure:

  • Substrate Preparation : In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the phenolic substrate (10 mmol) and pTsOH (10 mol%) in ACS-grade methanol (10 mL, 1.0 mL per mmol of substrate)[3].

  • Activation : Stir the mixture at ambient temperature (~20 °C) open to air for 10 minutes. Self-Validation: Ensure complete dissolution; the pre-stirring allows the critical pTsOH-phenol hydrogen-bonded complex to form before the electrophile is introduced.

  • Electrophile Addition : Prepare a 0.1 M solution of NBS (100 mol%) in methanol. Add this solution dropwise to the reaction flask over exactly 20 minutes using a dropping funnel or syringe pump[3]. Causality: Controlled addition maintains a low steady-state concentration of the bromonium ion, strictly favoring mono-bromination over di-bromination.

  • Reaction Completion : Stir for an additional 5 minutes. Monitor by TLC (Hexanes/EtOAc). The reaction is typically complete within 25 minutes total[3].

  • Workup : Concentrate the mixture in vacuo to remove methanol. Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous Na₂S₂O₃ (2 x 20 mL) to quench any residual active bromine, followed by brine (20 mL).

  • Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography if trace di-brominated products are observed.

ProtocolWorkflow Step1 Step 1: Dissolution Phenol + pTsOH in MeOH Step2 Step 2: Activation Stir 10 min (Complex Formation) Step1->Step2 Step3 Step 3: Bromination NBS addition over 20 min Step2->Step3 0.1M NBS Step4 Step 4: Quench Na2S2O3 wash (Neutralize Br+) Step3->Step4 TLC Check Step5 Step 5: Isolation Extraction & Purification Step4->Step5

Step-by-step workflow for ortho-selective bromination using NBS and pTsOH.

Protocol B: Para-Selective Bromination using TEBATB

Rationale: Triethylbenzylammonium tribromide (TEBATB) is a solid, stable alternative to liquid bromine. The bulky quaternary ammonium cation sterically blocks the ortho position via non-covalent interactions with the phenolic oxygen, ensuring high para-selectivity and avoiding the hazards of elemental bromine[1].

Materials:

  • Phenolic substrate (10 mmol)

  • Triethylbenzylammonium tribromide (TEBATB, 10.5 mmol)

  • Dichloromethane (CH₂Cl₂)

Step-by-Step Procedure:

  • Preparation : Dissolve the phenolic substrate (10 mmol) in 20 mL of CH₂Cl₂ in a round-bottom flask[1].

  • Bromination : Add TEBATB (10.5 mmol) portion-wise over 10 minutes at room temperature. Causality: TEBATB is a mild reagent; portion-wise addition prevents exothermic spikes and maintains strict regiocontrol.

  • Monitoring : Stir the reaction mixture at room temperature. The deep orange color of the tribromide will gradually fade as the active bromine is consumed. Self-Validation: The reaction is complete when the solution becomes pale yellow or colorless (typically 1-3 hours).

  • Workup : Quench the reaction with 10% aqueous sodium bisulfite (20 mL). Extract with CH₂Cl₂ (2 x 20 mL). Wash the combined organic layers with water and brine, dry over MgSO₄, and evaporate the solvent to yield the para-bromophenol.

References

  • Title: Application Notes and Protocols: Regioselective Bromination of Phenols using Triethylbenzylammonium Tribromide Source: Benchchem URL
  • Source: PMC (National Institutes of Health)
  • Source: Oxford University Press (OUP)
  • Source: PMC (National Institutes of Health)

Sources

Method

Precision Bromination of 4-(3-hydroxypropyl)phenol: Regiocontrol &amp; Protocols

Executive Summary & Chemoselectivity Landscape 4-(3-hydroxypropyl)phenol (Dihydrocoumaryl alcohol) presents a classic chemoselectivity challenge in organic synthesis. It contains two distinct nucleophilic sites susceptib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemoselectivity Landscape

4-(3-hydroxypropyl)phenol (Dihydrocoumaryl alcohol) presents a classic chemoselectivity challenge in organic synthesis. It contains two distinct nucleophilic sites susceptible to modification: the electron-rich phenol ring and the primary aliphatic alcohol .

Successful bromination requires strict control over reaction conditions to target the desired site:

  • Ring Bromination (EAS): Electrophilic Aromatic Substitution targeting the ortho position relative to the phenol hydroxyl. This preserves the aliphatic alcohol.

  • Side-Chain Bromination (Substitution): Nucleophilic substitution of the aliphatic hydroxyl group to form an alkyl bromide, leaving the phenol ring intact.

This guide provides validated protocols for both transformations, emphasizing the mechanistic rationale required to suppress side reactions (e.g., over-bromination or ether formation).

Decision Matrix: Pathway Selection

BrominationPathways Start Starting Material: 4-(3-hydroxypropyl)phenol Decision Target Moiety? Start->Decision RingTarget Target: Phenol Ring (Ortho-Bromination) Decision->RingTarget Modify Scaffold ChainTarget Target: Propyl Chain (Alcohol Substitution) Decision->ChainTarget Linker Activation ReagentA Reagent: NBS (1.0 eq) Solvent: MeCN or MeOH/pTsOH RingTarget->ReagentA ProductA Product A: 2-bromo-4-(3-hydroxypropyl)phenol ReagentA->ProductA Electrophilic Subst. ReagentB Reagent: 48% HBr (aq) Condition: Reflux ChainTarget->ReagentB ProductB Product B: 4-(3-bromopropyl)phenol ReagentB->ProductB Nucleophilic Subst.

Figure 1: Chemoselectivity decision tree for brominating 4-(3-hydroxypropyl)phenol.

Protocol A: Regioselective Ring Bromination

Target: 2-bromo-4-(3-hydroxypropyl)phenol Mechanism: Electrophilic Aromatic Substitution (EAS)

Rationale

The phenolic hydroxyl group is a strong ortho/para director. Since the para position is blocked by the propyl chain, bromination occurs exclusively at the ortho positions. To prevent di-bromination (forming the 2,6-dibromo species), we utilize N-Bromosuccinimide (NBS) rather than elemental bromine.[1] NBS provides a low, controlled concentration of electrophilic bromine, favoring mono-substitution.

Experimental Procedure

Scale: 10 mmol basis

  • Preparation:

    • Dissolve 4-(3-hydroxypropyl)phenol (1.52 g, 10.0 mmol) in Acetonitrile (MeCN) (20 mL).

    • Note: Acetonitrile is preferred over DMF for easier workup and high regioselectivity.

  • Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.78 g, 10.0 mmol, 1.0 eq) portion-wise over 15 minutes.

    • Critical: Do not add NBS all at once. An exotherm can lead to localized high concentrations and di-bromination.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). Product will be less polar than starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most MeCN.

    • Redissolve residue in Ethyl Acetate (50 mL).

    • Wash with Water (2 x 20 mL) to remove succinimide byproduct.

    • Wash with Brine (20 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Purification:

    • Evaporate solvent.[1][2] The crude typically contains >90% mono-brominated product.

    • If necessary, purify via flash column chromatography (Hexanes:EtOAc 4:1).

Key Parameters:

Parameter Specification Reason
Stoichiometry 1.00 - 1.05 eq NBS Excess leads to 2,6-dibromo impurity.[3]
Temperature 0°C → RT Low temp suppresses side reactions.[1]

| Solvent | MeCN or MeOH (+pTsOH) | Polar solvents stabilize the transition state. |

Protocol B: Side-Chain Bromination

Target: 4-(3-bromopropyl)phenol Mechanism:


 Substitution (Alcohol 

Alkyl Bromide)
Rationale

Direct reaction with 48% Hydrobromic Acid (HBr) is the industrial standard for converting primary alcohols to bromides on phenol scaffolds. While the phenol ring is electron-rich, it is relatively stable to non-oxidizing acids. HBr acts as both the proton source (activating the -OH) and the nucleophile (


).

Caution: Avoid using


 without protecting the phenol, as phosphite esters can form on the phenolic oxygen.
Experimental Procedure

Scale: 25 g basis (Scale-up ready)

  • Setup:

    • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reaction:

    • Charge 4-(3-hydroxypropyl)phenol (25.0 g, 164 mmol).

    • Add 48% aqueous Hydrobromic Acid (110 g, ~75 mL).

    • Heat the mixture on a steam bath or oil bath to reflux (~100–110°C) for 3 hours.

    • Observation: The mixture will likely separate into two phases (aqueous acid and organic oil). Vigorous stirring is essential.

  • Workup:

    • Cool to room temperature.[2][4] Dilute with Water (500 mL).

    • Extract the oily product with Diethyl Ether or MTBE (3 x 100 mL).

    • Combine organics and wash sequentially with:

      • Water (100 mL)

      • Saturated NaHCO₃ (Caution: Gas evolution) until neutral pH.

    • Dry over anhydrous K₂CO₃ (preferred over MgSO₄ to ensure acid removal).

  • Purification:

    • Evaporate solvent.[1][2]

    • Purify via Vacuum Distillation (Kugelrohr or short path).

    • Boiling Point: ~180°C at 2 mmHg.

Data Summary:

Property Value
Yield 80–85%
Purity >92% (GC)

| Appearance | Viscous oil or low-melting solid |

Troubleshooting & Critical Controls

Issue: Over-Bromination (Ring Protocol)

If significant 2,6-dibromo product is observed:

  • Cause: Excess NBS or high temperature.

  • Fix: Reduce NBS to 0.95 eq. Ensure strict 0°C start.

  • Alternative: Use the MeOH/pTsOH method . Dissolve substrate in Methanol with 10 mol% p-Toluenesulfonic acid. Add NBS.[4][5][6][7] The solvent system and acid catalyst highly favor mono-substitution due to solvation effects [3].

Issue: Ether Formation (Chain Protocol)

If the alcohol converts to an ether (dimerization):

  • Cause: Concentration too high or insufficient acid strength.

  • Fix: Ensure large excess of HBr (at least 5-10 eq). The water in 48% HBr usually suppresses ether formation, but vigorous stirring is required to keep the organic phase in contact with the acid.

Safety Note: Bromine Handling
  • NBS: Store in a refrigerator. Yellow/orange NBS indicates decomposition (free

    
    ); recrystallize from water if necessary before use.
    
  • HBr: Corrosive and fuming. Use only in a functioning fume hood.

References

  • Ungnade, H. E.; Orwoll, E. F. "3-Bromo-4-hydroxytoluene." Organic Syntheses, Coll. Vol. 3, p.130 (1955). Link (Analogous ring bromination conditions).

  • Patent US4471116A. "Method for synthesis of 4-(3-bromopropyl)phenol." United States Patent, 1984. Link (Primary source for HBr protocol).

  • Oberhauser, T. "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols." Journal of Organic Chemistry, cited in PMC contexts for NBS/MeOH selectivity. Link

  • Sanford, M. S., et al. "N-Bromosuccinimide (NBS) - Reagent Profile." e-EROS Encyclopedia of Reagents for Organic Synthesis.

Sources

Application

Application Note: Protecting Group Strategies for 3-Hydroxypropyl Phenols During Bromination

Part 1: Executive Summary & Strategic Analysis The Challenge: The "Hyper-Active" Substrate Brominating 4-(3-hydroxypropyl)phenol (dihydrocoumaryl alcohol derivatives) presents a classic chemoselectivity paradox. The mole...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Challenge: The "Hyper-Active" Substrate

Brominating 4-(3-hydroxypropyl)phenol (dihydrocoumaryl alcohol derivatives) presents a classic chemoselectivity paradox. The molecule contains three reactive sites that compete for the brominating agent:

  • The Phenolic Ring (Position 3/5): Hyper-activated by the hydroxyl group (

    
    ), making it prone to uncontrolled poly-bromination and oxidation to quinones.
    
  • The Benzylic Carbon (Position 1'): Susceptible to radical bromination via Hydrogen Atom Transfer (HAT).

  • The Primary Alcohol (Position 3'): Vulnerable to oxidation (to aldehyde) or substitution (to alkyl bromide) by HBr byproducts.

The Solution: Electronic Modulation via Protecting Groups

To achieve precise mono-bromination at the ortho position (C3) while preserving the alkyl chain, we must modulate the electron density of the ring.

StrategyProtecting Group (Phenol)Ring ReactivityRisk ProfileRecommended For
Direct None (Free -OH)Hyper-Active High risk of di-bromination & oxidation.Small-scale, rapid screening.
Ether Methyl/Benzyl EtherActive Para-directing dominance. Hard to stop at mono-substitution.When harsh downstream chemistry is required.[1]
Ester Acetate (OAc)Deactivated Optimal. Lowers HOMO energy, preventing di-bromination.Scale-up & High Purity.

Part 2: Decision Matrix & Workflow

The following decision tree outlines the selection logic for the optimal protocol based on your specific synthetic requirements.

BrominationStrategy Start Start: 4-(3-hydroxypropyl)phenol Q1 Is the Primary Alcohol sensitive to HBr? Start->Q1 PathA STRATEGY A: Global Acetylation (The 'Fortress' Method) Q1->PathA Yes (High Purity req.) PathB STRATEGY B: Direct Bromination (The 'Sniper' Method) Q1->PathB No (Speed req.) StepA1 Step 1: Ac2O / Pyridine (Global Protection) PathA->StepA1 StepB1 Step 1: NBS / MeOH / pTsOH (Low Temp) PathB->StepB1 StepA2 Step 2: Br2 / AcOH or NBS / MeCN (Ionic Bromination) StepA1->StepA2 StepA3 Step 3: Selective Hydrolysis StepA2->StepA3 Result Target: 3-Bromo-4-(3-hydroxypropyl)phenol StepA3->Result StepB1->Result

Figure 1: Strategic decision tree for selecting the bromination pathway. Strategy A offers higher fidelity; Strategy B offers speed.

Part 3: Detailed Experimental Protocols

Protocol A: The "Fortress" Method (Global Acetylation)

Rationale: This is the most robust method for scale-up. Converting the phenol to a phenyl acetate lowers the ring's electron density, making the second bromination step significantly slower than the first. It also protects the primary alcohol from oxidation.

Step 1: Global Protection
  • Dissolve 4-(3-hydroxypropyl)phenol (1.0 equiv) in DCM (0.2 M).

  • Add Pyridine (2.5 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C and add Acetic Anhydride (

    
    , 2.2 equiv) dropwise.
    
  • Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then saturated

    
    . Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Quantitative conversion to the di-acetate is expected.

Step 2: Regioselective Bromination

Critical Mechanism Note: You must favor the Ionic Mechanism (


 attack) over the Radical Mechanism  (

). Radical conditions will brominate the benzylic position (side chain).
  • Solvent: Acetic Acid (AcOH) or Acetonitrile (MeCN). Avoid

    
     or benzene.
    
  • Light: Run in the dark (wrap flask in foil).

  • Reagent:

    
     is preferred for acetates as they are less reactive than phenols.
    
  • Dissolve the di-acetate (1.0 equiv) in Glacial Acetic Acid (0.5 M).

  • Add Sodium Acetate (NaOAc, 1.1 equiv).

    • Why? NaOAc buffers the reaction, scavenging the HBr byproduct which could otherwise catalyze the hydrolysis of the ester or attack the alkyl chain [1].

  • Prepare a solution of Bromine (

    
    , 1.05 equiv) in Acetic Acid.
    
  • Add the bromine solution dropwise over 30 minutes at 15–20°C .

    • Expert Tip: Do not cool to 0°C; acetates are deactivated and may not react efficiently at freezing temperatures. Do not heat above 30°C to avoid di-bromination.

  • Stir for 2–4 hours. Monitor by HPLC/TLC.

  • Quench: Add saturated Sodium Thiosulfate (

    
    ) to destroy excess bromine.
    
  • Workup: Extract with EtOAc, wash with water and brine.

Step 3: Selective Deprotection
  • Dissolve the brominated di-acetate in Methanol.

  • Add

    
     (0.5 equiv) at 0°C.
    
  • Monitor closely. The phenolic acetate hydrolyzes much faster (minutes) than the primary alkyl acetate (hours).

  • Quench with dilute HCl when the mono-protected intermediate appears, or run to completion for full deprotection.

Protocol B: The "Sniper" Method (Direct Mono-Bromination)

Rationale: Recent advances allow for the direct ortho-bromination of phenols using NBS in methanol with a sulfonic acid catalyst. This method is faster but requires strict temperature control [2].

  • Dissolve 4-(3-hydroxypropyl)phenol (1.0 equiv) in ACS-grade Methanol (0.1 M).

    • Note: Methanol promotes the ionic solvation of NBS, increasing regioselectivity.

  • Add

    
    -Toluenesulfonic acid (pTsOH, 0.1 equiv).
    
  • Cool the solution to -10°C to 0°C .

  • Add N-Bromosuccinimide (NBS, 1.0 equiv) portion-wise over 20 minutes.

    • Warning: Adding NBS all at once causes a local concentration spike, leading to 2,6-dibromo byproducts.

  • Stir for 30–60 minutes.

  • Quench: Add water and extract with EtOAc.

  • Purification: Silica gel chromatography is usually required to separate the mono-bromo product from trace di-bromo impurities.

Part 4: Data & Troubleshooting

Comparative Performance of Protecting Groups
Protecting GroupReagent SystemYield (Mono)Selectivity (Mono:Di)Major Side Product
None (Free OH) NBS / MeOH / pTsOH85-92%90:102,6-Dibromo product
Acetate (OAc)

/ AcOH / NaOAc
95-98% >98:2 Benzylic bromide (if light enters)
Methyl Ether NBS / MeCN70-80%60:402,6-Dibromo product
TBS Ether NBS / THF<50%N/ADesilylation (HBr cleavage)
Troubleshooting Guide

Issue 1: Formation of Benzylic Bromide (Side-chain bromination)

  • Cause: Radical mechanism is competing with ionic EAS.

  • Fix: Ensure the reaction is in the dark. Switch solvent to Acetonitrile or Acetic Acid (polar solvents stabilize the ionic intermediate). Never use radical initiators (AIBN) or non-polar solvents (

    
    ) [3].
    

Issue 2: Over-bromination (Dibromo product)

  • Cause: Reaction temperature too high or excess reagent.[2]

  • Fix: For Protocol A, ensure temperature is <25°C. For Protocol B, strictly maintain <0°C. Use exactly 1.0–1.05 equivalents of brominating agent.

Issue 3: Loss of Primary Alcohol (Conversion to Alkyl Bromide)

  • Cause: High concentration of HBr in the reaction mixture.

  • Fix: Use a buffer (NaOAc in Protocol A). HBr converts primary alcohols to alkyl bromides via an

    
     mechanism [4].
    

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Hydroxyl Group: Esters. Wiley. [Link][3]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols. Journal of Organic Chemistry, 2012. Describes the NBS/MeOH/pTsOH methodology for high regioselectivity. [Link]

  • N-Bromosuccinimide (NBS) as a Reagent. Master Organic Chemistry. Detailed mechanism on Allylic/Benzylic vs. Nuclear bromination. [Link]

  • Reactions of Alcohols with Hydrohalic Acids. Chemistry LibreTexts. Explains the mechanism of HBr converting alcohols to alkyl halides. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Preventing Over-Bromination in 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol Synthesis

Executive Summary: The Selectivity Challenge Synthesizing 2,6-dibromo-4-(3-hydroxy-propyl)-phenol requires navigating a delicate balance between the high reactivity of the phenol ring and the susceptibility of the propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Selectivity Challenge

Synthesizing 2,6-dibromo-4-(3-hydroxy-propyl)-phenol requires navigating a delicate balance between the high reactivity of the phenol ring and the susceptibility of the propyl side chain. The starting material, 4-(3-hydroxy-propyl)-phenol (Dihydroconiferyl alcohol), presents three distinct sites for bromination/oxidation:

  • Ortho-positions (C2, C6): The desired targets for Electrophilic Aromatic Substitution (EAS).

  • Benzylic Carbon: Susceptible to radical bromination (Wohl-Ziegler reaction).

  • Primary Alcohol: Susceptible to oxidation (to aldehyde/acid) or substitution (to alkyl bromide).

"Over-bromination" in this context typically refers to benzylic bromination or bromodealkylation (loss of the propyl chain), rather than simple ring tribromination (which is electronically disfavored without displacing the alkyl group). This guide provides a self-validating protocol to lock the reaction into the ionic pathway (EAS) and suppress radical side reactions.

Troubleshooting Guide (Q&A)

Q1: I am detecting impurities with +79/80 mass units on the alkyl chain. What is happening?

Diagnosis: You are likely observing benzylic bromination .[1] Root Cause: This occurs via a free-radical mechanism, often triggered by light or heat when using N-bromosuccinimide (NBS) or Br₂. Solution:

  • Switch Mechanism: Ensure the reaction is strictly ionic , not radical.

  • Solvent: Use a polar solvent like Acetonitrile (MeCN) or Methanol (MeOH) . Non-polar solvents (CCl₄, Benzene) favor radical pathways.

  • Condition Control: Perform the reaction in the dark (wrap flask in foil) and maintain temperature below 25°C (ideally 0°C–5°C).

  • Radical Scavenger: In extreme cases, add a radical inhibitor like BHT (butylated hydroxytoluene) (0.1–1 mol%), though solvent switching is usually sufficient.

Q2: My product yield is low, and I see a "loss" of the propyl chain (Bromodealkylation).

Diagnosis: The propyl group has been displaced by bromine, forming 2,4,6-tribromophenol. Root Cause: This "ipso-substitution" is driven by excessively strong electrophiles (e.g., high concentration of Br₂ in water) or highly acidic conditions. Solution:

  • Stoichiometry: Use exactly 2.0–2.1 equivalents of the brominating agent. Do not use a large excess.

  • Reagent: Switch from elemental Bromine (Br₂) to NBS . NBS provides a low, controlled concentration of active bromine species (

    
    ), favoring the kinetic ortho-product over thermodynamic displacement.
    
  • Buffer: If using Br₂, add a weak base (e.g., NaOAc) to neutralize HBr, which catalyzes dealkylation.

Q3: The primary alcohol is converting to a bromide or oxidizing.

Diagnosis: HBr byproduct is reacting with the alcohol (substitution) or the brominating agent is acting as an oxidant. Solution:

  • HBr Scavenging: If using NBS, the byproduct is succinimide (neutral). If HBr is generated (from Br₂), it must be neutralized.

  • Selectivity: NBS is superior here. It will not oxidize primary alcohols to aldehydes under standard EAS conditions (unlike Jones reagent or high-valency metal oxidants).

Recommended Protocol: NBS-Mediated Selective Bromination

This protocol utilizes N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) . This system is chosen because MeCN stabilizes the ionic transition state (EAS) while suppressing the radical pathway required for side-chain bromination.

Materials
  • Substrate: 4-(3-hydroxy-propyl)-phenol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (2.05 eq) - Recrystallize from water if yellow/aged.

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration relative to substrate)

  • Quench: Sodium Bisulfite (sat. aq.)

Step-by-Step Methodology
  • Preparation:

    • Dissolve 4-(3-hydroxy-propyl)-phenol in MeCN in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • CRITICAL: Wrap the flask in aluminum foil to exclude light.

  • Addition:

    • Dissolve NBS (2.05 eq) in a minimal amount of MeCN.

    • Add the NBS solution dropwise over 30–45 minutes. Rapid addition causes local hot-spots favoring radical formation.

  • Reaction:

    • Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1–2 hours.

    • Monitor: Check via TLC or HPLC. The target product is less polar than the starting material but more polar than side-chain brominated impurities.

  • Work-up:

    • Concentrate MeCN under reduced pressure (do not dryness, just reduce volume).

    • Dilute with Ethyl Acetate (EtOAc) and wash with saturated Sodium Bisulfite (to quench trace

      
      ) and then water.
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallization from EtOAc/Hexanes or Column Chromatography (SiO₂, Hexane:EtOAc gradient).

Data & Comparison

Reagent Selection Matrix
FeatureElemental Bromine (

)
N-Bromosuccinimide (NBS)
Active Species

/


(succinimide complex)
Atom Economy Low (HBr byproduct)High (Succinimide byproduct)
Selectivity Poor (Prone to over-bromination)Excellent (Controlled release)
Side Reactions Bromodealkylation, OxidationMinimal
HBr Generation High (Requires neutralization)Low/None (in dry solvents)
Solvent Effects on Selectivity
SolventDielectric ConstantDominant MechanismOutcome
CCl₄ / Benzene Low (Non-polar)Radical (

)
High Benzylic Bromination (Undesired)
Water High (Protic)Ionic (Fast)Tribromination / Precipitation
Acetonitrile High (Aprotic)Ionic (Controlled)Selective Ortho-Dibromination (Target)
Methanol High (Protic)Ionic (Solvolysis risk)Good, but risk of methyl ether formation

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired Electrophilic Aromatic Substitution (EAS) and the undesired Radical Substitution.

ReactionPathways Start 4-(3-hydroxy-propyl)-phenol Ionic_Cond Ionic Conditions (Polar Solvent, Dark, 0°C) Start->Ionic_Cond Radical_Cond Radical Conditions (Non-polar, Light, Heat) Start->Radical_Cond Intermediate_1 Sigma Complex (Arenium Ion) Ionic_Cond->Intermediate_1 + NBS (Br+) Target 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol (TARGET) Intermediate_1->Target - H+ Radical_Int Benzylic Radical Radical_Cond->Radical_Int + Br• Side_Product Benzylic Bromide Impurity (Over-bromination) Radical_Int->Side_Product + Br2

Caption: Kinetic competition between the desired ionic pathway (EAS) and the undesired radical pathway. Controlling solvent and light locks the reaction into the green path.

References

  • BenchChem Technical Support. (2025).[2][3] Troubleshooting bromination side reactions in phenol synthesis. BenchChem. Link

  • Fujisaki, S., et al. (1993). Effect of Amines on ortho-Bromination of Phenols with NBS. Bulletin of the Chemical Society of Japan, 66(5), 1576-1579. Link

  • Bovonsombat, P., et al. (2010). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC (PubMed Central). Link

  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. Link

  • Scientific Update. (2022). Now You See Me, Now You Don't - a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Link

Sources

Optimization

Improving yield of 3-(3,5-dibromo-4-hydroxyphenyl)-1-propanol

Topic: 3-(3,5-dibromo-4-hydroxyphenyl)-1-propanol Welcome to the Chemical Process Optimization Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(3,5-dibromo-4-hydroxyphenyl)-1-propanol

Welcome to the Chemical Process Optimization Center. I am Dr. Aris, Senior Application Scientist. You are likely here because your current synthesis of 3-(3,5-dibromo-4-hydroxyphenyl)-1-propanol is suffering from low yields, "tarry" byproducts, or difficult purification.[1][2][3]

This molecule presents a classic "chemoselectivity" challenge: you must install two bromine atoms on the phenol ring without oxidizing the primary alcohol on the propyl chain.[2][3]

Below is a technical troubleshooting guide designed to diagnose your specific failure mode and provide a corrected, high-yield protocol.

📊 Quick Reference: Physicochemical Profile
PropertyValue / CharacteristicImplication for Workup
Molecular Weight 309.98 g/mol --
LogP (Predicted) ~2.7 - 3.2Moderately lipophilic; extracts well into EtOAc or DCM.[1][2][3]
pKa (Phenol) ~6.5 - 7.0Critical: The electron-withdrawing bromines make this phenol significantly more acidic than typical phenols (pKa ~10).[1][2][3]
Solubility Low in water; High in MeOH, EtOH, THF.[1][2][3]Do not attempt to crystallize from pure water.[1][2][3]
Stability Sensitive to light (slow debromination) and strong oxidizers.[1][2][3]Store in amber vials; avoid prolonged exposure to air/light.[1][2][3]
🛠 Module 1: Diagnostic & Troubleshooting (FAQ)

Q1: I am brominating 3-(4-hydroxyphenyl)-1-propanol directly with


, but my yield is <40% and the product is dark. Why? 

Diagnosis: You are likely oxidizing the primary alcohol.[1][2][3] Elemental bromine (


) is a strong oxidant.[1][2][3] While phenols react faster than primary alcohols, the HBr byproduct generated during the reaction acts as a catalyst for oxidation and polymerization.[2][3]

The Fix:

  • Buffer the Reaction: You must add Sodium Acetate (NaOAc) to the reaction mixture.[1][2][3] It captures the HBr byproduct, preventing acid-catalyzed side reactions.[1][2][3]

  • Temperature Control: The reaction must be kept between 0°C and 5°C . Above 10°C, the primary alcohol begins to oxidize to the aldehyde/acid.[2][3]

  • Alternative Reagent: Switch to Pyridinium Tribromide . It is a solid source of

    
     that releases bromine slowly, maintaining a low concentration of active oxidant.[2][3]
    

Q2: I am trying to extract the product, but it stays in the aqueous layer.

Diagnosis: pH mismanagement.[1][2][3] Because of the two bromine atoms (electron-withdrawing groups), the phenolic proton is highly acidic (pKa ~6-7).[1][2][3] If you wash with saturated Sodium Bicarbonate (pH ~8.[1][2][3]5) or Carbonate, you are deprotonating the phenol, turning it into a water-soluble phenolate salt.[1][2][3]

The Fix:

  • Acidify: Ensure the aqueous layer is pH 3-4 (using 1N HCl) before extraction.[1][2][3]

  • Solvent: Use Ethyl Acetate (EtOAc) rather than Diethyl Ether for better recovery of this polar molecule.

Q3: Can I start with the acid instead? (3-(4-hydroxyphenyl)propanoic acid) [1][2][3][4][5]

Diagnosis: This is the Superior Route . If you have access to the acid precursor, brominate the acid first, then reduce the carboxylic acid to the alcohol.[2][3] This avoids the "alcohol oxidation" competition entirely.[1][2][3]

⚗️ Module 2: Optimized Protocols
Protocol A: The "Golden Route" (Bromination

Reduction)

Recommended for highest purity and yield (>85%).[1][2][3]

Step 1: Bromination of the Acid Precursor: 3-(4-hydroxyphenyl)propanoic acid.[1][2][3][5]

  • Dissolve precursor (1.0 eq) in Glacial Acetic Acid.

  • Add Sodium Acetate (2.2 eq). Cool to 15°C.[1][2][3]

  • Add Bromine (

    
    , 2.1 eq) dropwise over 30 mins.
    
  • Stir at RT for 2 hours. Pour into ice water.

  • Isolation: The 3,5-dibromo acid will precipitate.[1][2][3] Filter and wash with water.[1][2][3] Dry.

Step 2: Selective Reduction Reagent: Borane-THF (


).[1][2][3][6]
Note: Do NOT  use 

, as it can strip the bromine atoms off the ring (hydrodehalogenation).[1][2][3]
  • Dissolve the 3,5-dibromo acid (from Step 1) in anhydrous THF under Nitrogen (

    
    ).
    
  • Cool to 0°C.

  • Add

    
     (1M solution, 2.5 eq)  dropwise.[1][2][3]
    
    • Observation: Bubbling (

      
       gas) will occur.[1][2][3]
      
  • Allow to warm to RT and stir for 4-6 hours.

  • Quench: Cool to 0°C. Slowly add Methanol (MeOH) to destroy excess borane and break the boron-ester complex.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl, then Brine. Dry over

    
    .[1][2][3]
    
Protocol B: Direct Bromination (If you must start with the Alcohol)

Use this only if you lack the acid precursor.[1][2][3]

  • Setup: Dissolve 3-(4-hydroxyphenyl)-1-propanol (1.0 eq) in Chloroform (

    
    )  or DCM.
    
    • Why: Acetic acid is harder to remove here without high heat, which degrades the product.[2][3]

  • Buffer: Add finely powdered Sodium Acetate (2.5 eq) suspended in the solvent.

  • Cool: Chill to 0°C (Ice/Salt bath).

  • Addition: Add Bromine (2.05 eq) dissolved in

    
     dropwise over 60 minutes.
    
    • Critical: The solution should remain light orange, not dark red.[2][3]

  • Quench: Add saturated Sodium Bisulfite (

    
    ) solution immediately after reaction completion (TLC check) to neutralize unreacted bromine.
    
  • Extraction: Separate layers. Wash organic layer with water (pH adjusted to ~4).[1][2][3]

📉 Visualization: Decision Logic & Workflow[2][3]

SynthesisWorkflow Start Start: Choose Precursor AcidPath Precursor: 3-(4-hydroxyphenyl)propanoic acid Start->AcidPath Preferred Route AlcPath Precursor: 3-(4-hydroxyphenyl)-1-propanol Start->AlcPath Alternative Bromination1 Step 1: Bromination (Br2 / AcOH / NaOAc) Yield: High (>90%) AcidPath->Bromination1 DirectBrom Step 1: Direct Bromination (Br2 / CHCl3 / NaOAc) Temp < 5°C Critical AlcPath->DirectBrom Intermediate Intermediate: 3,5-Dibromo Acid Bromination1->Intermediate Reduction Step 2: Selective Reduction (BH3-THF, 0°C) Avoids LiAlH4 Intermediate->Reduction Target TARGET: 3-(3,5-dibromo-4-hydroxyphenyl)-1-propanol Reduction->Target Risk RISK: Alcohol Oxidation (Low Yield) DirectBrom->Risk Risk->Target If careful control

Caption: Workflow selection for maximizing yield. The Acid Path (Left) avoids oxidation risks associated with the Alcohol Path (Right).[1][2][3]

📚 References
  • Standard Bromination of Phenols:

    • Specifics on buffering with NaOAc to prevent side reactions in phenolic substrates.

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] Section 6.6.

    • [1][2][3]

  • Selective Reduction of Carboxylic Acids:

    • Use of Borane-THF (

      
      ) for chemoselective reduction of acids in the presence of halides (avoiding debromination).[1][2][3]
      
    • Source: Brown, H. C., & Stocky, T. P. (1977).[1][2][3] Journal of the American Chemical Society.[1][2][3]

    • [1][2][3]

  • Compound Data & Precursor Identification:

    • 3-(4-hydroxyphenyl)-1-propanol (Dihydro-p-coumaryl alcohol) properties.[1][2][3][7][8][9]

    • Source: PubChem CID 82452.[1][2][3]

    • [1][2][3]

  • Thyromimetic Intermediate Synthesis:

    • Analogous synthesis of 3,5-dibromo-4-hydroxyphenyl derivatives (Sobetirome intermediates).[1][2][3]

    • Source: Scanlan, T. S., et al. (1998).[1][2][3] Journal of Medicinal Chemistry.

    • [1][2][3]

Sources

Troubleshooting

Technical Support Center: Purification of Brominated Phenol Intermediates

Welcome to the Technical Support Center. Brominated phenols are critical intermediates in the synthesis of pharmaceuticals, flame retardants, and agrochemicals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Brominated phenols are critical intermediates in the synthesis of pharmaceuticals, flame retardants, and agrochemicals. However, due to the highly activating nature of the phenolic hydroxyl group, bromination reactions frequently yield complex mixtures of regioisomers (e.g., ortho- and para-bromophenol) and over-brominated byproducts (e.g., 2,4-dibromophenol).

This guide provides advanced troubleshooting and validated protocols to help you isolate high-purity brominated phenol intermediates.

Workflow Visualization: Selecting the Right Purification Strategy

Before diving into specific troubleshooting scenarios, consult the decision matrix below to determine the optimal purification pathway based on the physical chemistry of your crude mixture.

BromophenolPurification Start Crude Brominated Phenol Mixture StateCheck Physical State at Room Temp? Start->StateCheck Liquid Liquid (e.g., o-Bromophenol) StateCheck->Liquid Low MP (<25°C) Solid Solid (e.g., p-Bromophenol) StateCheck->Solid High MP (>25°C) Distillation Fractional Distillation (Vacuum) Liquid->Distillation Crystallization Recrystallization (Hexanes/EtOH) Solid->Crystallization IsomerCheck Regioisomer Contamination? Distillation->IsomerCheck Crystallization->IsomerCheck Chromatography RP-HPLC or Flash Chromatography IsomerCheck->Chromatography Yes (>1%) Pure Pure Bromophenol Intermediate IsomerCheck->Pure No (<1%) Chromatography->Pure

Decision tree for brominated phenol purification workflows.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: How do I resolve the co-elution of ortho- and para-bromophenol during silica gel chromatography?

The Core Issue (Causality): When attempting to separate o-bromophenol and p-bromophenol via normal-phase silica gel chromatography, researchers often observe severe peak tailing and co-elution. This occurs because o-bromophenol forms a strong intramolecular hydrogen bond between the phenolic -OH and the adjacent bromine atom. This internal shielding reduces its ability to interact with the polar silanol groups on the silica gel. Conversely, p-bromophenol lacks this intramolecular interaction and forms strong intermolecular hydrogen bonds with the silica, making it significantly more polar. While this polarity difference seems advantageous, the extreme tailing of the para-isomer often bleeds into the ortho-isomer fraction.

The Solution: Bypass normal-phase chromatography entirely for bulk separations. Exploit the drastic difference in boiling points and melting points. o-Bromophenol is a liquid at room temperature (bp ~194 °C), while p-bromophenol is a solid (bp ~238 °C, mp 63 °C)[1].

Validated Protocol: Vacuum Fractional Distillation & Melt Crystallization Self-Validating Mechanism: The protocol uses a temperature-dependent phase change. If the final product remains an oil at 10 °C, ortho-isomer contamination is still present.

  • Setup: Transfer the crude, solvent-free reaction mixture to a modified Claisen flask equipped with a Vigreux fractionating column. Ensure the setup minimizes contact with rubber or cork, which can cause the bromophenol to turn pinkish due to oxidation[1].

  • Vacuum Application: Apply a steady vacuum of 25–30 mm Hg. Heating bromophenols at atmospheric pressure can lead to thermal decomposition and the release of highly corrosive hydrogen bromide gas.

  • First Fraction: Collect the lower-boiling material. This fraction will contain the majority of the o-bromophenol.

  • Second Fraction: Increase the bath temperature and collect the fraction boiling at 145–150 °C (at 25–30 mm Hg). This is the p-bromophenol-enriched fraction[1].

  • Phase Isolation (Validation): Cool the second fraction to 10 °C. Pure p-bromophenol will spontaneously solidify into a hard white crystalline mass. Any residual o-bromophenol or 2,4-dibromophenol will remain as an oil.

  • Final Purification: Centrifuge the chilled mixture or use vacuum filtration to separate the pure white crystals of p-bromophenol from the mother liquor[1].

FAQ 2: My dibromophenol isomers (e.g., 2,4- vs. 2,6-dibromophenol) are inseparable by distillation. How can I achieve baseline separation?

The Core Issue (Causality): Isomers like 2,4-dibromophenol and 2,6-dibromophenol possess nearly identical boiling points and macroscopic polarities. However, their hydrophobic surface areas and steric profiles differ significantly. In 2,6-dibromophenol, the two bulky bromine atoms flank the hydroxyl group, sterically shielding it. This alters its hydrophobic interaction with a C18 stationary phase compared to the 2,4-isomer, where one ortho position remains open.

The Solution: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using an acidic mobile phase[2]. Acidification is critical; it suppresses the ionization of the phenolic hydroxyl group (pKa ~7-8 for dibromophenols), ensuring the molecules remain in their neutral, hydrophobic state for predictable interaction with the C18 phase.

Validated Protocol: RP-HPLC Separation of Dibromophenols Self-Validating Mechanism: Baseline resolution (


) ensures quantitative isolation. The distinct UV absorption maxima of the isomers confirm peak identity.
  • Column Preparation: Install a C18 column (e.g., Lichrospher 100 RP-18, 5 µm particle size)[3]. Maintain the column compartment at 25 °C to ensure consistent mass transfer and viscosity.

  • Mobile Phase:

    • Phase A: HPLC-grade Water acidified with 0.1% Trifluoroacetic acid (TFA).

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Program a gradient starting at 40% B, ramping to 80% B over 20 minutes. Set the flow rate to 1.0 mL/min[3].

  • Detection: Set the UV-Vis detector to 286 nm, which provides optimal sensitivity for the conjugated aromatic systems of these isomers[3].

  • Injection & Collection: Inject the sample. The 2,4-isomer will typically elute before the 2,6-isomer due to the latter's greater effective hydrophobicity (steric shielding of the polar -OH group).

Table 1: Quantitative Chromatographic Data for Dibromophenol Isomers [3]

Isomer TargetStationary PhaseMobile Phase GradientFlow RateDetection Wavelength
2,4-Dibromophenol C18 (5 µm)Water/Acetonitrile1.0 mL/min286 nm
2,6-Dibromophenol C18 (5 µm)Water/Acetonitrile1.0 mL/min286 nm

(Note: Exact retention times will vary based on dead volume and specific column dimensions, but baseline resolution is reliably achieved under these conditions).

FAQ 3: During the recrystallization of polybrominated phenols, my product "oils out" instead of forming crystals. How do I fix this?

The Core Issue (Causality): "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure compound is depressed below the temperature at which the solution becomes saturated. Instead of precipitating as a highly ordered crystal lattice, the compound separates as a supercooled, amorphous liquid (an oil)[4]. This is highly common with brominated phenols if the cooling rate is too rapid, or if residual non-polar impurities (like unreacted bromine or polybrominated byproducts) severely disrupt the crystal lattice formation.

The Solution: Adjust the solvent ratio to lower the saturation temperature, and strictly control the thermodynamics of the cooling process.

Validated Protocol: Rescuing an Oiled-Out Bromophenol Self-Validating Mechanism: The transition from a cloudy emulsion (oil) to a clear solution with distinct nucleation points confirms the thermodynamic threshold for crystallization has been corrected.

  • Redissolution: Reheat the oiled-out mixture gently until the oil completely redissolves into the solvent matrix.

  • Solvent Adjustment: If the compound is oiling out, the solution is likely supersaturated at too high a temperature. Add a small volume (5-10% of total volume) of the "good" solvent (e.g., ethanol or methanol) to ensure the compound remains soluble until the temperature drops below its melting point[4].

  • Pre-filtration (Optional but Recommended): If the solution is highly colored, impurities are likely inhibiting crystallization. Pass the hot solution quickly through a small plug of silica gel or hot filter paper to remove baseline impurities[4].

  • Controlled Nucleation: Remove the flask from the heat source. Do not place it in an ice bath. Allow the solution to cool very slowly to room temperature[4]. Rapid cooling favors oil formation over crystal growth.

  • Seeding: Once the solution reaches room temperature, if crystals have not formed, introduce a single seed crystal of the pure compound, or scratch the inside of the glass flask with a glass stirring rod to create micro-abrasions that serve as nucleation sites.

  • Isolation: Once a robust crystal lattice has formed at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Isolate the crystals via vacuum filtration and wash with a minimal amount of ice-cold solvent.

References

  • Adams, R., & Marvel, C. S. "p-BROMOPHENOL." Organic Syntheses, Coll. Vol. 1, p.128 (1941); Vol. 1, p.39 (1921). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2,6-Dibromo-4-Alkylphenols

Status: Operational Ticket ID: PUR-DBAP-001 Subject: Removal of Tribrominated Impurities from 2,6-Dibromo-4-Alkylphenols Assigned Specialist: Senior Application Scientist[1][2] Executive Summary & Diagnostic Assessment U...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PUR-DBAP-001 Subject: Removal of Tribrominated Impurities from 2,6-Dibromo-4-Alkylphenols Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary & Diagnostic Assessment

User Issue: You are synthesizing 2,6-dibromo-4-alkylphenols (e.g., 2,6-dibromo-4-methylphenol or 2,6-dibromo-4-tert-butylphenol) and detecting "tribrominated" impurities.

The Core Problem: The term "tribrominated" is ambiguous in this synthesis. Before attempting purification, you must identify which tribrominated species you have, as the purification logic is diametrically opposite for each.

Diagnostic Decision Matrix
Impurity TypeType A: Ring Over-Bromination Type B: Side-Chain Bromination
Chemical Identity 2,4,6-Tribromophenol (TBP) 2,6-Dibromo-4-(bromoalkyl)phenol
Origin Formed via dealkylation (ipso-substitution) or impurity in starting material.[1][2]Formed via radical substitution on the alkyl chain (benzylic bromination).[1]
Common Cause Reaction temp too high; Acid concentration too high.[1][2]Exposure to light; Presence of radical initiators; Excess Br₂.[1][2]
Diagnostic (¹H NMR) Loss of alkyl peak. Aromatic region simplifies to a singlet (2H) at ~7.6 ppm.[1][2]Shift of alkyl peak. Benzylic protons shift downfield (e.g., –CH₃ at 2.2 ppm

–CH₂Br at ~4.5 ppm).[1][2]
Acidity (pKa) High Acidity (pKa ~6.1) .[1][2] More acidic than product.[1][2]Similar Acidity . Similar pKa to product.
Reactivity Stable, acidic.[1][2]Highly Reactive , lachrymator (tear gas effect).[1][2]

Purification Workflows

Workflow A: Removing 2,4,6-Tribromophenol (The "Acidity Gap" Method)

Use this if you have Type A impurity (Dealkylation).

Logic: 2,4,6-TBP is significantly more acidic than 2,6-dibromo-4-alkylphenols due to the electron-withdrawing bromine at the para position versus the electron-donating alkyl group. We can exploit this by washing with a weak base that deprotonates TBP (making it water-soluble) but leaves your product protonated (organic-soluble).[1][2]

Protocol:

  • Dissolution: Dissolve crude solid in Dichloromethane (DCM) or Ethyl Acetate (10 mL per gram).

  • The pH Wash:

    • Prepare a 5% Sodium Bicarbonate (

      
      )  solution.
      
    • Critical Step: Wash the organic layer 3 times with the bicarbonate solution.

    • Mechanism:[1][2][3][4] TBP (pKa ~6.[1][2]1) will deprotonate and move to the aqueous layer.[1][5] The target product (pKa ~7–8) remains in the organic layer.

  • Rinse: Wash the organic layer once with 0.1 M HCl (to remove trace base) and then with Brine.[1][2]

  • Dry & Concentrate: Dry over

    
    , filter, and evaporate.
    
  • Final Polish: Recrystallize from Methanol/Water (8:2) if slight color remains.

Workflow B: Removing Benzylic Bromides (The "Scavenger" Method)

Use this if you have Type B impurity (Side-chain bromination).[1]

Logic: Benzylic bromides are potent electrophiles.[1][2] They will react rapidly with amines to form quaternary ammonium salts.[1][2] These salts are insoluble in non-polar solvents or highly water-soluble, allowing for easy filtration or extraction.[1][2]

Protocol:

  • Scavenging:

    • Dissolve crude material in dry Toluene or THF .[1][2]

    • Add Triethylamine (

      
      )  (1.5 equivalents relative to the estimated impurity).[1][2]
      
    • Stir at room temperature for 2–4 hours.

    • Observation: A white precipitate (ammonium salt) should form.[1][2]

  • Filtration: Filter off the white solid.[1][2]

  • Workup:

    • Wash the filtrate with 1M HCl (to remove excess amine).[1]

    • Wash with water and brine.[1][2][5]

  • Recrystallization:

    • Evaporate the solvent.[1][6]

    • Recrystallize the residue from Glacial Acetic Acid or Hexane/Chloroform .[1]

Universal Purification: Recrystallization Guide

If your impurity levels are low (<5%), recrystallization is the most efficient standard method.[1][2]

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Best For...Protocol Notes
Acetic Acid / Water 50:50 to 80:20General Purpose. Excellent for removing colored oxidation byproducts.[1][2]Dissolve in hot glacial acetic acid; add water dropwise until turbid; cool slowly.
Methanol / Water 80:20Large Scale. Good for removing inorganic salts and trace TBP.[1][2]Dissolve in boiling MeOH; add hot water; cool to 4°C.
Hexane / CHCl₃ 90:10Non-Polar Impurities. Best if product is very soluble in organics.[1][2]Dissolve in minimum CHCl₃; add Hexane; cool to -20°C.
Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude 2,6-Dibromo-4-Alkylphenol CheckNMR Step 1: Diagnostic NMR Check Alkyl Region Start->CheckNMR Decision Impurity Type? CheckNMR->Decision TypeA Type A: Alkyl Signal Missing (2,4,6-Tribromophenol) Decision->TypeA Aromatic Singlet only TypeB Type B: Alkyl Signal Shifted (Benzylic Bromide) Decision->TypeB Downfield Shift TypeC Type C: Minor/Unknown (<5%) Decision->TypeC Clean Spectrum MethodA Method: pH-Selective Wash (Wash with 5% NaHCO3) TypeA->MethodA MethodB Method: Amine Scavenging (Treat with Et3N -> Filter) TypeB->MethodB Recryst Method: Recrystallization (AcOH/H2O or MeOH/H2O) TypeC->Recryst MethodA->Recryst MethodB->Recryst Final Pure Product Recryst->Final

Caption: Decision matrix for selecting the correct purification protocol based on impurity identification.

Frequently Asked Questions (FAQs)

Q1: Why is my product turning yellow/brown during storage?

  • Cause: Phenols are prone to oxidation to quinones, especially in the presence of light and trace base.[2]

  • Fix: Store the purified solid in amber vials under Argon/Nitrogen. If the solid is already colored, recrystallize from 50% Aqueous Acetic Acid containing a pinch of Sodium Bisulfite (

    
    ) to reduce the quinones back to phenols.
    

Q2: I tried distilling the product, but it decomposed. Why?

  • Analysis: Brominated phenols have high boiling points and weak C-Br bonds.[1][2] Heating above 140°C often causes debromination or polymerization.[1][2]

  • Recommendation: Avoid standard distillation. If you must distill, use High Vacuum (<1 mmHg) or Kugelrohr distillation to keep the temperature below 100°C.[1][2]

Q3: Can I use Column Chromatography?

  • Answer: Yes, but it is often unnecessary and generates large waste.[1][2]

  • Protocol: If required, use Silica Gel.[1][2]

    • Eluent: Hexane:Ethyl Acetate (95:5).[1][2]

    • Note: 2,4,6-TBP moves faster (higher

      
      ) than 2,6-dibromo-4-alkylphenols in non-polar solvents due to intramolecular H-bonding shielding the hydroxyl group.[1][2]
      

Q4: How do I prevent "Type B" (Benzylic) impurities in the next batch?

  • Prevention: Benzylic bromination is a radical process.[1][2]

    • Exclude Light: Wrap the flask in aluminum foil.

    • Lower Temperature: Keep the reaction at 0–5°C; do not exceed 25°C.

    • Avoid Excess Bromine: Add

      
       dropwise and stop exactly when the theoretical amount is added.[1][2]
      

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1][2] (General procedures for bromination of phenols and recrystallization from acetic acid).

  • BenchChem Technical Support. Synthesis and Purification of 2,6-dibromo-4-cyanophenol. Link (Accessed 2026).[1][2]

  • Organic Syntheses. 2,6-Dibromo-4-nitrophenol. Org. Synth. 1935 , 15,[2] 6. Link (Demonstrates purification of dibromophenols via acetic acid recrystallization).[1][2]

  • ResearchGate Forum. Removing Benzyl Bromide Impurities. Link (Expert discussion on amine scavenging for benzylic halides).

  • PubChem. 2,4,6-Tribromophenol Compound Summary. Link (pKa and solubility data).[1][2]

Sources

Troubleshooting

Separation of mono- and dibromo-4-(3-hydroxypropyl)phenol isomers

Technical Support Center: Halogenated Phenol Separation Subject: Troubleshooting Separation of Mono- and Dibromo-4-(3-hydroxypropyl)phenol Ticket ID: #APP-SCI-BR-PH-004 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Halogenated Phenol Separation Subject: Troubleshooting Separation of Mono- and Dibromo-4-(3-hydroxypropyl)phenol Ticket ID: #APP-SCI-BR-PH-004 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges in separating the bromination products of 4-(3-hydroxypropyl)phenol (Dihydrocoumaryl alcohol). The primary challenge in this workflow is the resolution of the Monobromo congener (2-bromo) from the Dibromo congener (2,6-dibromo) and the starting material.

These compounds possess distinct physicochemical properties driven by the "Ortho Effect" and acidity differences (pKa). This guide moves beyond basic protocols to explain the why behind the separation, ensuring you can troubleshoot variations in your specific matrix.

Module 1: The Physicochemical Basis of Separation

To separate these molecules, we must exploit their differences. The bromination at the 2 and 6 positions (ortho to the phenolic hydroxyl) dramatically alters the acidity and lipophilicity.

Data Table 1: Physicochemical Properties (Estimated) Note: Values are estimated based on structural analogs (2-bromophenol and 2,6-dibromophenol) as exact literature values for the 4-propyl derivatives are rare.

CompoundSubstitutionEstimated pKa (Phenolic OH)LogP (Hydrophobicity)Elution Order (C18)
Starting Material None~10.0~1.61 (First)
Monobromo 2-position~8.4~2.42
Dibromo 2,6-position~6.7~3.23 (Last)

Key Insight: The 2,6-dibromo analog is significantly more acidic than the monobromo due to the electron-withdrawing inductive effect of two bromine atoms. It is also more lipophilic (higher LogP).

Module 2: Analytical HPLC Troubleshooting

Q1: My peaks are tailing severely, and the resolution between Mono- and Dibromo is poor. What is happening?

Diagnosis: This is likely a pH mismatch . Phenols are weak acids. If your mobile phase pH is near the pKa of the analyte (pH 6–8), the phenol exists in equilibrium between its neutral (protonated) and ionized (deprotonated) states.

  • Ionized form: Elutes fast (polar).

  • Neutral form: Elutes slow (retained).

  • Result: Split peaks or severe tailing as the molecule switches states during travel down the column.

The Fix: You must suppress ionization. The mobile phase pH must be at least 2 units below the lowest pKa .

  • Target pH: < 3.0.

  • Protocol: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in both water and acetonitrile channels.

    • Why TFA? It is a stronger acid than formic and ensures the 2,6-dibromo (pKa ~6.7) is fully protonated.[1]

Q2: I am using a standard C18 column, but the selectivity is still low. Should I change columns?

Diagnosis: Standard C18 relies purely on hydrophobic interaction. The Fix:

  • First, try Phenyl-Hexyl phases: These columns interact with the pi-electrons of the benzene ring. The bromine atoms change the electron density of the ring, often creating better selectivity differences than C18 alone.

  • Second, optimize the gradient:

    • Start: 10% B (Acetonitrile).

    • Ramp: Shallow gradient (e.g., 1% increase per minute) over the expected elution window.

    • Flow: Lower flow rates (0.8 mL/min on a 4.6mm column) improve mass transfer for bulky halogenated molecules.

Module 3: Preparative Purification (Flash Chromatography)

Q3: I tried purifying this on a Silica Flash column (Hexane/Ethyl Acetate), but the compounds co-eluted or streaked.

Diagnosis: Silica is often unsuitable for separating halogenated phenol congeners. The acidic phenolic protons interact strongly with the silanols on the silica surface, causing streaking. Furthermore, the polarity difference between Mono- and Di-bromo on normal phase is often insufficient for baseline resolution.

The Fix: Reverse Phase Flash (C18) Switch to a C18-functionalized flash cartridge.

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Methanol or Acetonitrile.

  • Loading: Dissolve sample in minimum amount of DMSO or MeOH. Do not load in DCM/Hexane for a C18 column.

Q4: If I MUST use Normal Phase (Silica), how do I make it work?

The Fix: Acidify the silica. Add 1% Acetic Acid to your Hexane/Ethyl Acetate mobile phase. This suppresses the ionization of the silanols on the silica gel and the phenol itself, sharpening the peaks.

Module 4: Upstream Reaction Control

Q5: I have too much Dibromo product. How do I favor the Monobromo?

Diagnosis: Over-bromination is diffusion-controlled. The Fix:

  • Stoichiometry: Use exactly 0.95 equivalents of

    
     or NBS. It is better to have unreacted starting material (easy to separate, very polar) than Dibromo (hard to separate).
    
  • Temperature: Cool the reaction to 0°C or -10°C.

  • Mode of Addition: Add the brominating agent dropwise and slowly. If you add it fast, local high concentrations create the Dibromo product instantly.

Visual Workflows

Figure 1: Analytical Method Development Decision Tree

Caption: Step-by-step logic for optimizing HPLC separation of brominated phenols.

HPLC_Method_Dev Start Start: Poor Separation Check_pH Check Mobile Phase pH Is pH < 3.0? Start->Check_pH Add_Acid Action: Add 0.1% TFA to Water & Organic Check_pH->Add_Acid No Check_Gradient Check Gradient Slope Is it too steep? Check_pH->Check_Gradient Yes Add_Acid->Check_Gradient Shallow_Grad Action: Reduce slope (e.g. 5-95% over 30 min) Check_Gradient->Shallow_Grad Yes Check_Column Check Stationary Phase Standard C18? Check_Gradient->Check_Column No Shallow_Grad->Check_Column Switch_Col Action: Switch to Phenyl-Hexyl or C8 Check_Column->Switch_Col Resolution < 1.5 Success Baseline Resolution Achieved Check_Column->Success Resolution > 1.5 Switch_Col->Success

Figure 2: Reaction Pathway & Impurity Logic

Caption: Bromination pathway showing the origin of mono- and dibromo- species.

Reaction_Path SM Starting Material (4-(3-hydroxypropyl)phenol) Mono Major Product (2-Monobromo) SM->Mono  Fast (Ortho directed)   Di Over-Reaction Impurity (2,6-Dibromo) Mono->Di  Slower (Steric hindrance)   Br2 + Br2 (1.0 eq) Br2->Mono Br2_Exc + Br2 (Excess) Br2_Exc->Di

References

  • Separation of Halogenated Phenols (Methodology)

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. (Provides basis for pKa shifts in halogenated phenols).

  • HPLC Method Optimization for Phenolics

    • "Improving Separation of Peaks in RP HPLC." MicroSolv Technology Corporation. (General guide on pH and solvent effects).

  • Bromination Mechanisms

    • "Bromination of Phenols: Electrophilic Aromatic Substitution."[2] Khan Academy / Organic Chemistry.[2] (Mechanistic grounding for ortho-substitution).

  • Properties of 2,6-Dibromophenol

    • PubChem Compound Summary for CID 11847, 2,6-Dibromophenol. (Source for pKa and physical property data).

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2,6-dibromo-4-(3-hydroxy-propyl)-phenol

Welcome to the technical support center for 2,6-dibromo-4-(3-hydroxy-propyl)-phenol. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,6-dibromo-4-(3-hydroxy-propyl)-phenol. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. We will explore the underlying reasons for its poor solubility and provide a series of validated, step-by-step troubleshooting protocols to achieve successful solubilization for your experiments.

Section 1: Fundamental Properties & Initial Assessment

This section addresses the most common initial questions regarding the compound's behavior in water.

Q1: What are the expected solubility properties of 2,6-dibromo-4-(3-hydroxy-propyl)-phenol in water?

A: The aqueous solubility of 2,6-dibromo-4-(3-hydroxy-propyl)-phenol is expected to be very low.

Expertise & Experience: The molecular structure is the primary determinant of its solubility. The presence of two electron-withdrawing bromine atoms and a large aromatic ring system contributes to a significant hydrophobic character. While the hydroxyl (-OH) and propyl-hydroxy (-CH₂CH₂CH₂OH) groups add some polarity, their contribution is insufficient to overcome the hydrophobicity of the core structure. Data for structurally similar compounds, such as other poly-brominated phenols, confirm extremely low water solubility.[1][2] Therefore, direct dissolution in neutral aqueous buffers is highly unlikely to yield concentrations suitable for most biological assays.

Property Value / Description Rationale / Source
Molecular Formula C₉H₁₀Br₂O₂Derived from structure.
Molecular Weight 310.00 g/mol Calculated from formula.
Estimated pKa ~8-9Based on similar 2,6-dihalophenols. The phenolic hydroxyl is weakly acidic.[2]
Estimated Water Solubility Very Low (<1 mg/L)Inferred from its hydrophobic structure and data on analogous compounds.[2]
Appearance Likely an off-white or pale solidBased on similar brominated phenols.[1]
Q2: I've added the compound to my buffer and it's not dissolving. What are the first troubleshooting steps?

A: Before attempting advanced solubilization methods, it's crucial to rule out basic experimental variables.

  • Verify Compound Purity and Integrity: Ensure the compound is from a reputable source and within its expiry date. Degradation can affect solubility. Visible signs of degradation in phenolic compounds can include discoloration (yellowing or darkening) or a change in physical texture.[3]

  • Use High-Purity Solvent: Always use deionized, distilled, or ultrapure water (e.g., Milli-Q) for your buffers. Ionic impurities can sometimes affect the solubility of organic molecules.

  • Start with a Slurry: Do not add the entire volume of solvent at once. First, add a small amount of your aqueous buffer to the solid compound to create a slurry. This ensures the entire surface area of the particles is wetted, which can aid dissolution.

  • Apply Gentle Energy: Use a vortex mixer for several minutes or a magnetic stirrer. Gentle heating (e.g., to 37°C) can sometimes improve the rate of dissolution, but be cautious as it can also accelerate degradation if the compound is thermally labile.[3]

Q3: What are the primary stability and storage concerns for this compound?

A: As a brominated phenol, the compound is susceptible to oxidation and photodegradation.

Expertise & Experience: The phenolic hydroxyl group can be oxidized, especially when exposed to air (oxygen) and light, which can lead to the formation of colored quinone-type byproducts.[3] This is a common degradation pathway for phenolic compounds. To ensure maximum shelf-life and experimental reproducibility, proper storage is critical.

Recommended Storage Protocol:

  • Container: Store in a tightly sealed, airtight container, preferably amber glass or an opaque vial to protect from light.[1][3]

  • Atmosphere: If possible, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.

  • Temperature: Store in a cool, dry, and dark place.[4] For long-term storage, refrigeration (2-8°C) is recommended.

  • Stock Solutions: If preparing stock solutions, especially in organic solvents, store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Section 2: Primary Troubleshooting Strategies: pH & Co-solvents

If basic methods fail, the next logical steps involve modifying the solvent to make it more hospitable to the compound.

Q4: How can I use pH adjustment to dissolve 2,6-dibromo-4-(3-hydroxy-propyl)-phenol?

A: Increasing the pH of the aqueous solution above the compound's pKa will dramatically increase its solubility.

Trustworthiness: This is the most common and effective method for solubilizing acidic compounds.[5] The phenolic hydroxyl group is weakly acidic (estimated pKa ~8-9). By adding a base (e.g., NaOH), you deprotonate the hydroxyl group to form a sodium phenolate salt (-O⁻Na⁺). This charged species is significantly more polar and, therefore, more soluble in water.[6][7]

Protocol: Preparing a Basic Stock Solution (e.g., 10 mM)

  • Weigh Compound: Accurately weigh the required mass of 2,6-dibromo-4-(3-hydroxy-propyl)-phenol for your target concentration (e.g., 3.10 mg for 1 mL of a 10 mM solution).

  • Create Slurry: Add approximately 50-60% of the final desired volume of high-purity water (e.g., 500-600 µL for a 1 mL final volume). The compound will not dissolve and will form a cloudy suspension.

  • Titrate with Base: While vortexing or stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH) dropwise.

  • Observe Dissolution: Continue adding NaOH until the solution becomes clear. This indicates the formation of the soluble phenolate salt. The pH of the solution will now be alkaline (typically >10).

  • Final Volume: Add high-purity water to reach the final desired volume (e.g., 1 mL).

  • Final pH Adjustment (Optional & Critical): If your experiment requires a specific pH, you can now carefully back-titrate with a dilute acid (e.g., 0.1 M HCl). Crucially, monitor the solution for any signs of precipitation as you lower the pH. If the compound begins to precipitate, you have gone below the pH required to maintain its solubility.

  • Filtration: Sterilize the final stock solution by filtering through a 0.22 µm syringe filter compatible with your solvent.

Q5: Which co-solvents are recommended, and how do they work?

A: Water-miscible organic solvents, known as co-solvents, can be used to first dissolve the compound before diluting it into your aqueous buffer.

Expertise & Experience: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules to dissolve.[8][9] For highly hydrophobic compounds, this is a standard and reliable approach. The most common choices are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and ethanol.

Protocol: Preparing a Co-solvent Stock Solution (e.g., 100 mM in DMSO)

  • Select Co-solvent: Choose a co-solvent that is compatible with your downstream application. DMSO is an excellent solubilizer but can be toxic to some cell lines at concentrations above 0.5-1%. Ethanol is often better tolerated but may be a less potent solvent.

  • Weigh Compound: Accurately weigh the compound and place it in a suitable vial.

  • Dissolve in Co-solvent: Add the pure co-solvent (e.g., 100% DMSO) to the solid and vortex or sonicate until fully dissolved. The compound should dissolve readily.

  • Dilution into Aqueous Buffer (Critical Step): This high-concentration stock must be carefully diluted into your final experimental buffer.

    • Add the small volume of the stock solution directly into the final volume of your vigorously vortexing or stirring aqueous buffer. Never add the buffer to the stock solution , as this will cause the compound to immediately precipitate.

    • The final concentration of the co-solvent should be kept to a minimum (e.g., <1%) to avoid artifacts in biological assays.[9]

    • Observe the final solution for any signs of cloudiness or precipitation. If this occurs, the final concentration of your compound is above its solubility limit in that specific buffer/co-solvent mixture.

Section 3: Advanced Solubilization Techniques

When high pH and organic solvents are not viable for your experimental system, more advanced formulation strategies can be employed.

Q6: How can I use surfactants to improve solubility?

A: Surfactants form micelles in aqueous solutions that can encapsulate the hydrophobic compound, increasing its apparent solubility.

Trustworthiness: This technique is widely used in pharmaceutical formulations to solubilize poorly soluble drugs.[10][11] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures. The interior of these micelles is hydrophobic, creating a perfect microenvironment for 2,6-dibromo-4-(3-hydroxy-propyl)-phenol, while the hydrophilic exterior keeps the entire complex dissolved in water.[12]

Protocol: Solubilization with Tween® 80 (Polysorbate 80)

  • Prepare Surfactant Solution: Prepare a solution of a non-ionic surfactant like Tween® 80 or Cremophor® EL in your desired aqueous buffer at a concentration well above its CMC (e.g., 1-2% w/v).

  • Add Compound: Add the solid 2,6-dibromo-4-(3-hydroxy-propyl)-phenol directly to the surfactant-containing buffer.

  • Facilitate Dissolution: Vortex vigorously and/or sonicate the mixture in a bath sonicator. This process may take longer than with co-solvents, as the compound needs to partition into the micelles. Gentle heating (37-40°C) can accelerate the process.

  • Equilibrate: Allow the solution to stir or rotate overnight at room temperature to ensure maximum solubilization and equilibration.

  • Clarify: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material. Carefully collect the supernatant, which contains the solubilized compound.

Q7: How can cyclodextrins help with solubility?

A: Cyclodextrins are cage-like molecules that can encapsulate the hydrophobic portion of the compound, forming an "inclusion complex" that is water-soluble.

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[] They act as molecular containers. The hydrophobic aromatic part of your compound can fit inside the cavity, shielded from the water, while the hydrophilic exterior of the cyclodextrin ensures the entire complex remains in solution.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[16]

Protocol: Solubilization with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare Cyclodextrin Solution: Dissolve a molar excess (typically 5- to 10-fold) of HP-β-CD in your desired aqueous buffer. For example, to make a 1 mM solution of your compound, you might start with a 10 mM solution of HP-β-CD.

  • Add Compound: Add the solid 2,6-dibromo-4-(3-hydroxy-propyl)-phenol to the HP-β-CD solution.

  • Form the Complex: Vigorously stir or sonicate the mixture. This process requires energy and time to allow the compound to enter the cyclodextrin cavity.

  • Equilibrate: Stir the solution at room temperature for several hours or overnight to ensure the equilibrium of complex formation is reached.

  • Clarify: Just as with surfactants, centrifuge the final solution to remove any undissolved, un-complexed material and use the clear supernatant.

Section 4: Summary & Troubleshooting Workflow

Choosing the right method depends on the specific requirements of your experiment. The following workflow and summary table can help guide your decision.

Solubility Troubleshooting Workflow

Solubility_Workflow start Start: Compound does not dissolve in aqueous buffer check_basics Step 1: Basic Checks - Verify Purity - Use Pure Water - Create Slurry & Vortex start->check_basics is_dissolved1 Is it dissolved? check_basics->is_dissolved1 method_ph Step 2: pH Adjustment - Titrate slurry with 0.1 M NaOH - Target pH > 10 is_dissolved1->method_ph No success Success! Proceed with experiment is_dissolved1->success Yes is_dissolved2 Is it dissolved? method_ph->is_dissolved2 method_cosolvent Step 3: Co-solvent - Dissolve in 100% DMSO - Dilute into vortexing buffer - Keep final DMSO < 1% is_dissolved2->method_cosolvent No, or pH is incompatible is_dissolved2->success Yes is_dissolved3 Is it dissolved? method_cosolvent->is_dissolved3 advanced_methods Step 4: Advanced Methods (If pH/solvents are incompatible) is_dissolved3->advanced_methods No, or co-solvent is incompatible is_dissolved3->success Yes method_surfactant Option A: Surfactants - Use 1% Tween® 80 buffer - Sonicate and equilibrate advanced_methods->method_surfactant method_cyclodextrin Option B: Cyclodextrins - Use 10-fold molar excess HP-β-CD - Stir overnight to form complex advanced_methods->method_cyclodextrin fail Re-evaluate concentration or formulation strategy method_surfactant->fail method_cyclodextrin->fail

Caption: Decision workflow for troubleshooting solubility issues.

Comparison of Solubilization Methods
MethodMechanism of ActionProsConsBest For...
pH Adjustment Forms a soluble salt by deprotonating the acidic phenol group.[6]Simple, effective, uses common reagents, high loading capacity.Requires alkaline pH which may not be suitable for all experiments; risk of precipitation on neutralization.In vitro assays where high pH is tolerable; preparing high-concentration stocks.
Co-solvents Reduces solvent polarity, allowing hydrophobic molecules to dissolve.[17]Fast, effective for very hydrophobic compounds, well-understood.Potential for solvent toxicity/artifacts in assays; risk of precipitation upon dilution.High-throughput screening; experiments where a low percentage of DMSO/ethanol is acceptable.
Surfactants Encapsulates the compound within hydrophobic micelle cores.[10]Maintains neutral pH; can improve stability; widely used in formulations.Can interfere with some assays (e.g., protein binding); may be difficult to remove.Cell-based assays sensitive to solvents; preparing formulations for in vivo studies.
Cyclodextrins Forms a water-soluble inclusion complex with the compound.[][15]Low toxicity; maintains neutral pH; can enhance stability and bioavailability.Higher cost; lower loading capacity than other methods; requires molar excess.Sensitive biological systems; reducing volatility or masking taste in oral formulations.

References

  • Vertex AI Search. (n.d.). 2 6-Dibromo Phenol - High Purity for Organic and Pharmaceutical Synthesis at Best Price. Retrieved March 2, 2026, from [Link]

  • MDPI. (2023, June 14). Reductive Photodegradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Fe3O4 Surface. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol. Retrieved March 2, 2026, from [Link]

  • AAPS. (n.d.). Formulating Poorly Water Soluble Drugs. Retrieved March 2, 2026, from [Link]

  • Environmental Protection Agency (EPA). (2025, October 15). Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- Properties. Retrieved March 2, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]-. Retrieved March 2, 2026, from [Link]

  • PubChem. (n.d.). 2,6-Dibromophenol. Retrieved March 2, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024, December 19). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved March 2, 2026, from [Link]

  • PMC. (n.d.). Optimization of Cyclodextrin-Assisted Extraction of Phenolics from Helichrysum italicum for Preparation of Extracts with Anti-Elastase and Anti-Collagenase Properties. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved March 2, 2026, from [Link]

  • PMC. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved March 2, 2026, from [Link]

  • PharmaTutor. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved March 2, 2026, from [Link]

  • PMC. (2023, June 12). A recent overview of surfactant–drug interactions and their importance. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2025, February 16). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved March 2, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved March 2, 2026, from [Link]

  • ResearchGate. (2016, April 30). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved March 2, 2026, from [Link]

  • PharmTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved March 2, 2026, from [Link]

  • SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Retrieved March 2, 2026, from [Link]

  • Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Retrieved March 2, 2026, from [Link]

  • PMC. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved March 2, 2026, from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 2, 2026, from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved March 2, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Controlling Regioselectivity in Phenol Bromination

Welcome to the Technical Support Center for electrophilic aromatic substitution (EAS) of phenolic compounds. Phenol possesses a highly activated aromatic ring due to the strong resonance electron-donating effect (+R) of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for electrophilic aromatic substitution (EAS) of phenolic compounds. Phenol possesses a highly activated aromatic ring due to the strong resonance electron-donating effect (+R) of the hydroxyl group. While this makes phenol exceptionally reactive, it introduces significant challenges in controlling regioselectivity and preventing over-bromination.

This guide is designed for researchers and drug development professionals to troubleshoot common synthetic failures, understand the mechanistic causality behind reagent selection, and implement self-validating protocols for precise ortho- or para-monobromination.

Diagnostic Workflow: Phenol Bromination Pathways

Pathway A Phenol Substrate B Aqueous Br2 (Protic Solvent) A->B Uncontrolled Ionization C Br2 in CS2/DCM (Non-polar, -30°C) A->C Suppressed Ionization D NBS + pTsOH (MeCN, 25°C) A->D Mild Electrophile E 2,4,6-Tribromophenol (Polybromination) B->E F p-Bromophenol (Kinetic Control) C->F D->F H High Temp Isomerization (HBr/H3PO4, 150°C) F->H Acid Catalysis G o-Bromophenol (Thermodynamic Control) H->G

Decision matrix for phenol bromination based on solvent, temperature, and reagent.

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: I used exactly 1.0 equivalent of Br₂ in water, but my GC-MS shows a mixture of unreacted phenol and 2,4,6-tribromophenol. Why didn't I get monobromination? A: This is a classic phase and kinetic failure. In polar protic solvents like water, phenol partially ionizes to form the phenoxide anion. The phenoxide ion is orders of magnitude more nucleophilic than neutral phenol. Furthermore, the first bromination increases the acidity of the resulting bromophenol, making it more likely to ionize than the starting material. Consequently, the monobrominated intermediate reacts with the remaining Br₂ much faster than the unreacted phenol does[1]. Solution: Switch to a non-polar solvent like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) to suppress ionization, and lower the temperature to -30 °C to reduce the kinetic energy available for subsequent substitutions[1].

Q2: My reaction with N-Bromosuccinimide (NBS) is stalling, yielding mostly unreacted starting material. What is wrong? A: While NBS is an excellent, mild reagent that prevents over-bromination, it often requires activation to polarize the N-Br bond and generate the active electrophilic species. If your reaction is stalling, the electrophile is not forming fast enough. Solution: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (pTsOH). pTsOH promotes rapid and highly regioselective para-bromination of phenol at room temperature[2]. Alternatively, running the reaction in the presence of silica gel can polarize the NBS on its surface to produce a soft, highly selective brominating species[3].

Q3: How do I synthesize ortho-bromophenol? Every method I try yields the para-isomer. A: Direct electrophilic bromination of phenol inherently favors the para-isomer due to kinetic control—the para position has less steric hindrance and favorable electronic alignment. To obtain ortho-bromophenol, you must shift from kinetic to thermodynamic control. Solution: Utilize a high-temperature isomerization protocol. By heating p-bromophenol to 150–200 °C in the presence of an acidic catalyst (such as HBr and phosphoric acid), the bromine atom migrates to establish an equilibrium mixture, from which the rarer o-bromophenol can be separated via fractional distillation[4].

Q4: I am observing dark, tarry byproducts in my reaction mixture. What is causing this? A: Phenols are highly susceptible to oxidation. Molecular bromine (Br₂) can act as a harsh oxidizing agent, leading to the formation of quinones and subsequent polymerization (tarring). Solution: Ensure strictly anaerobic conditions (purge with N₂/Argon) and use fresh, peroxide-free solvents. If the substrate is particularly electron-rich, switch to milder reagents like 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione (TBT) or NBS, which significantly reduce oxidative side reactions and avoid the hazards of elemental bromine[5].

Standard Operating Procedures (SOPs)
Protocol A: Kinetic Para-Bromination (Cryogenic Br₂ / CS₂ Method)

Mechanism: Suppresses phenoxide formation and utilizes low thermal energy to trap the kinetic para-product.

  • Setup: In a flame-dried round-bottom flask under inert atmosphere, dissolve 1.0 eq of phenol in anhydrous carbon disulfide (CS₂).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -30 °C.

  • Addition: Prepare a solution of 1.0 eq Br₂ in an equal volume of CS₂. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature strictly at -30 °C[1].

  • Self-Validation Check: The reaction is proceeding correctly if the distinct red-orange color of the added bromine dissipates upon stirring, indicating immediate consumption of the electrophile.

  • Workup: Once the bromine color permanently disappears, carefully distill off the CS₂. Vacuum distill the residual liquid to isolate pure p-bromophenol.

Protocol B: Mild Catalytic Para-Bromination (NBS / pTsOH Method)

Mechanism: Uses acid catalysis to polarize NBS, providing a steady, low concentration of active bromonium without oxidative side reactions.

  • Setup: Dissolve 1.0 eq of phenol and 0.1 eq of p-toluenesulfonic acid (pTsOH) in acetonitrile (MeCN) at room temperature[2].

  • Reaction: Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 15 minutes. Stir the mixture at room temperature.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc). The protocol is validated when the starting phenol spot is completely consumed and replaced by a single new spot (higher

    
    ), confirming selective monobromination without polybrominated trailing spots.
    
  • Workup: Quench with saturated aqueous sodium thiosulfate to neutralize any residual electrophile. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol C: Thermodynamic Ortho-Bromination (Isomerization Method)

Mechanism: Overcomes the kinetic barrier by providing enough thermal energy for the bromine to migrate to the thermodynamically stable ortho position.

  • Setup: In a heavy-walled pressure reactor, combine pure p-bromophenol with a catalytic mixture of hydrogen bromide (HBr) and phosphoric acid (H₃PO₄)[4].

  • Heating: Seal the reactor and heat the mixture to 150–180 °C. Maintain this temperature for 120 hours to establish thermodynamic equilibrium[4].

  • Self-Validation Check: Pull aliquots every 24 hours and analyze via GC-MS. The process is validated when the ratio of ortho to para isomers stabilizes, indicating that equilibrium has been reached.

  • Isolation: Cool the reactor and subject the mixture to careful fractional distillation to separate the o-bromophenol from the remaining p-isomer.

Quantitative Data: Regioselectivity Matrix

The following table summarizes the expected regioselectivity based on the chosen experimental conditions.

ReagentSolventTemperatureCatalyst / AdditiveMajor ProductSelectivity Ratio (Para : Ortho : Poly)
Br₂ (Excess)H₂O (Protic)25 °CNone2,4,6-Tribromophenol0 : 0 : >99
Br₂ (1.0 eq)CS₂ (Non-polar)-30 °CNonep-Bromophenol>95 : <5 : 0
NBS (1.05 eq)MeCN25 °CpTsOH (0.1 eq)p-Bromophenol>98 : <2 : 0
NBS (1.05 eq)CCl₄25 °CSilica Gelp-Bromophenol>95 : <5 : 0
p-Bromophenol None (Melt)150 °CHBr / H₃PO₄o-Bromophenol~75 : 25 : 0 (Equilibrium Mixture)
References
  • Benchchem. "troubleshooting bromination side reactions in phenol synthesis". Benchchem.
  • Bovonsombat, Pakorn, et al. "Facile p-toluenesulfonic acid-promoted para-selective monobromination and chlorination of phenol and analogues". Mahidol University.
  • "N-Bromosuccinimide-Silica Gel: A Selective Monobromination Reagent for Aromatic Amines and Phenols". Journal of the Chemical Society of Pakistan (JCSP).
  • Zemba, John W. "US3293309A - Preparation of o-bromophenols".
  • Benchchem. "1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione | 17497-85-7". Benchchem.

Sources

Optimization

Troubleshooting low yields in dihydro-p-coumaryl alcohol bromination

Topic: Troubleshooting Low Yields in the Synthesis of 3-(4-hydroxyphenyl)propyl Bromide Audience: Organic Chemists, Lignin Researchers, and Process Development Scientists Diagnostic Overview Status: Active Ticket Subject...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in the Synthesis of 3-(4-hydroxyphenyl)propyl Bromide Audience: Organic Chemists, Lignin Researchers, and Process Development Scientists

Diagnostic Overview

Status: Active Ticket Subject: Optimization of Aliphatic Bromination on Phenolic Substrates

You are likely encountering low yields (<40%) when attempting to convert dihydro-p-coumaryl alcohol (3-(4-hydroxyphenyl)-1-propanol) to its corresponding alkyl bromide. The presence of a free phenolic hydroxyl group creates a "dual-nucleophile" system that competes for brominating agents, while the para-substitution pattern makes the substrate susceptible to acid-catalyzed polymerization (quinone methide formation).

This guide prioritizes chemoselectivity and substrate protection to restore yields to the >85% range.

Interactive Troubleshooting Logic

Use the following decision tree to diagnose your specific failure mode.

BrominationDiagnosis Start START: Characterize Crude Mixture Q1 Is the crude mixture black/tarry? Start->Q1 Polymer ISSUE: Acid-Catalyzed Polymerization Q1->Polymer Yes Q2 Is the Phenol Protected? (e.g., Acetyl, Benzyl) Q1->Q2 No (Clean but low yield) DirectPath Method: Direct Bromination (Unprotected) Q2->DirectPath No Success SOLUTION: Protection Strategy (Yield > 85%) Q2->Success Yes Q3 Reagent Used? DirectPath->Q3 PBr3 PBr3 / HBr Q3->PBr3 Appel Appel (CBr4/PPh3) Q3->Appel Fail_PBr3 CAUSE: Phosphite Ester Formation & Ring Bromination PBr3->Fail_PBr3 Fail_Appel CAUSE: Incomplete Conversion or O-Phosphonium Salt Appel->Fail_Appel Fail_PBr3->Success Switch Method Fail_Appel->Success Switch Method

Figure 1: Diagnostic logic flow for identifying the root cause of yield loss in phenolic alcohol bromination.

Technical Analysis: Why Direct Bromination Fails

The "Phenolic Paradox"

Dihydro-p-coumaryl alcohol contains two nucleophilic sites: the phenolic oxygen (


) and the primary aliphatic alcohol  (

).
  • Phosphite Ester Formation (

    
    ):  If you use phosphorus tribromide (
    
    
    
    ), the phenol reacts rapidly to form phosphite esters (
    
    
    ). These are stable enough to consume reagent but do not convert to the desired aryl bromide, effectively quenching the reaction stoichiometry.
  • Quinone Methide Polymerization: Under acidic conditions (generated by

    
     byproduct), the benzylic position is activated. Although your substrate is saturated, trace impurities or oxidation can lead to quinone methide intermediates, which rapidly polymerize into insoluble tars (lignin-like condensation).
    
Data Comparison: Reagent Efficacy
MethodReagent SystemTypical Yield (Unprotected)Typical Yield (Protected)Major Side Reaction
Acidic

< 20%N/ARing bromination, Polymerization
Classic

30-45%75-85%Phosphite esters, Phosphonate formation
Appel

50-65%90-95% Triphenylphosphine oxide removal difficulty
Radical

< 10%40-50%Benzylic bromination (wrong site)

Recommended Protocol: The "Protection-First" Route

Objective: Synthesize 3-(4-acetoxyphenyl)propyl bromide to guarantee high yield, followed by mild deprotection if the free phenol is required.

Phase 1: Acetylation (Protection)

Why: Deactivates the phenol and prevents phosphite formation.

  • Dissolve 1.0 eq of dihydro-p-coumaryl alcohol in anhydrous DCM (0.2 M).

  • Add 1.2 eq Pyridine and 0.1 eq DMAP (catalyst).

  • Add 1.1 eq Acetic Anhydride dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then

    
    . Dry over 
    
    
    
    .
    • Target Yield: >95%[1][2]

Phase 2: The Appel Reaction (Bromination)

Why: Neutral conditions prevent acid-catalyzed polymerization.

  • Dissolve the acetoxy-intermediate (from Phase 1) in anhydrous DCM (0.1 M).

  • Add 1.5 eq Carbon Tetrabromide (

    
    ).
    
  • Cool to 0°C.

  • Add 1.5 eq Triphenylphosphine (

    
    ) slowly  (portion-wise) over 20 minutes.
    
    • Critical Step: Rapid addition causes exotherms that degrade the reagent.

  • Monitor: Stir at RT for 3-4 hours. TLC should show complete conversion.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Flash chromatography (Hexane/EtOAc). The product elutes before

    
    .
    
Phase 3: Deprotection (Optional)

If the free phenol is the final target:

  • Dissolve the bromide in MeOH.

  • Add 2.0 eq

    
     (mild base) or Acetyl Chloride (catalytic, generates HCl in situ).
    
  • Stir at RT for 1 hour.

    • Note: Avoid strong bases (NaOH) or heat to prevent elimination to the styrene derivative.

Troubleshooting the Direct Method (Appel Optimization)

If you must brominate the unprotected substrate (e.g., for atom economy), follow these strict modifications to the Appel reaction.

Workflow Logic

AppelOptimization Input Unprotected Substrate Solvent Solvent: THF/DCM (1:1) Input->Solvent Reagent Reagent: CBr4 (2.0 eq) Solvent->Reagent Addition Slow Addition: PPh3 (2.0 eq) at -10°C Reagent->Addition Scavenger Add 2.0 eq Imidazole Addition->Scavenger Result Target Bromide Scavenger->Result

Figure 2: Optimized Appel protocol for unprotected phenolic alcohols.

Critical Modifications
  • Solvent Switch: Use THF or a THF/DCM mixture. Dihydro-p-coumaryl alcohol has poor solubility in pure DCM, leading to heterogeneous reactions and low conversion.

  • Base Scavenger: Add Imidazole (2.0 eq) to the reaction mixture. This buffers any adventitious acid formed and prevents polymerization.

  • Excess Reagents: Increase

    
     and 
    
    
    
    to 2.0 equivalents . The phenolic -OH will coordinate with the phosphorus; excess reagent ensures enough remains to activate the aliphatic alcohol.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn deep purple/black? A: This indicates oxidation of the phenol or polymerization. If using


, the HBr byproduct is catalyzing the formation of oligomers. Switch to the Appel reaction  (neutral conditions) and ensure your solvent is degassed (Argon sparge) to prevent oxidative coupling.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the phosphite ester (if using


) or the formate ester  (if using DMF as solvent). If using the Appel reaction, it could be the dibromo-adduct  where the ring is also brominated (rare at low temps, but possible with excess reagent). Check mass spec for M+79/81 patterns.

Q: Can I use HBr/Acetic Acid? A: Do not use this method. While standard for simple alcohols, phenolic propyl alcohols will undergo ring bromination (ortho to the phenol) and significant tarring due to the harsh acidic environment.

Q: How do I remove the Triphenylphosphine Oxide (


) byproduct? 
A:  This is the main drawback of the Appel reaction.
  • Trituration: Dissolve the crude residue in minimal ether/hexane;

    
     often precipitates out. Filter it off.
    
  • Chromatography: Use a gradient starting with 100% Hexanes. The alkyl bromide moves fast;

    
     is very polar and stays at the baseline.
    

References

  • Ralph, J., et al. (1994). "Synthesis of lignin model compounds." Journal of Agricultural and Food Chemistry. (Standard protocols for protecting phenolic alcohols prior to functionalization).

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition. (Foundational text on the mechanism and neutral nature of the reaction).[2][3]

  • Denton, R. M., et al. (2011). "Catalytic Appel reactions." Chemical Communications. (Modern optimizations for yield improvement).

  • Common Organic Chemistry. "Alcohol to Bromide: Appel Reaction Conditions." (General stoichiometry and solvent effects).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2,6-Dibromo-4-(3-hydroxypropyl)phenol

This guide provides a structural validation framework for 2,6-dibromo-4-(3-hydroxypropyl)phenol , a specialized halogenated phenolic linker often used in polymer chemistry and drug conjugate synthesis. Rather than a stat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a structural validation framework for 2,6-dibromo-4-(3-hydroxypropyl)phenol , a specialized halogenated phenolic linker often used in polymer chemistry and drug conjugate synthesis.

Rather than a static list of peaks, this guide functions as a comparative analysis , benchmarking the product against its non-brominated precursor and evaluating solvent performance (CDCl₃ vs. DMSO-d₆) to ensure rigorous quality control.

A Comparative NMR Guide for Synthesis Verification

Strategic Overview: The "Symmetry Check"

In synthetic workflows, this molecule is typically generated via the electrophilic bromination of 3-(4-hydroxyphenyl)-1-propanol (Dihydro-p-coumaryl alcohol).

The most critical "performance" metric for the NMR analyst is not just identifying the peaks, but verifying the complete consumption of the precursor and the regioselectivity of the bromination.

  • The Alternative (Precursor): Possesses a symmetric AA'BB' aromatic system (two doublets).

  • The Product: Possesses a symmetric A₂ aromatic system (one singlet).

  • The Failure Mode: Appearance of asymmetric doublets/singlets indicates under-bromination (mono-bromo) or regio-isomers.

Logic Flow: Structural Verification

The following diagram outlines the decision logic for validating the reaction product.

G Start Crude Product Solvent Dissolve in DMSO-d6 Start->Solvent Aromatic Check Aromatic Region (7.0 - 7.5 ppm) Solvent->Aromatic Singlet Single Peak (s) (Symmetric) Aromatic->Singlet 2H Integration Doublets Two Doublets (d) (AA'BB' System) Aromatic->Doublets 4H Integration Mixed Complex Multiplets (Mixture) Aromatic->Mixed Result_Pass PASS: 2,6-Dibromo Product Singlet->Result_Pass Result_Fail FAIL: Starting Material Doublets->Result_Fail Result_Mono FAIL: Mono-bromo / Impure Mixed->Result_Mono

Figure 1: Decision tree for validating the electrophilic aromatic substitution of the phenolic precursor.

Comparative Spectral Analysis

The following table contrasts the expected ¹H NMR data of the product against its non-brominated alternative (precursor).

Solvent: DMSO-d₆ (Recommended for full OH visibility) Frequency: 400 MHz

Proton EnvironmentPrecursor (Alternative)Target Product (2,6-Dibromo) Diagnostic Change
Aromatic Ring 6.70 ppm (d) & 7.00 ppm (d) (AA'BB' System)~7.35 ppm (s) (Singlet, 2H)CRITICAL: Collapse of two doublets into a single downfield singlet confirms 2,6-substitution.
Phenolic -OH ~9.10 ppm (s)~9.8 - 10.2 ppm (br s) Significant downfield shift due to electron-withdrawing nature of ortho-Bromines (increased acidity).
Benzylic -CH₂- ~2.48 ppm (t)~2.55 - 2.60 ppm (t) Slight downfield shift due to inductive effect of the ring.
Middle -CH₂- ~1.68 ppm (m)~1.70 - 1.75 ppm (quint) Minimal change; distant from the substitution site.
Terminal -CH₂-O ~3.38 ppm (q)~3.40 ppm (q) **Remains largely unchanged.
Aliphatic -OH ~4.40 ppm (t)~4.40 - 4.50 ppm (t) **Remains largely unchanged.

*Note on Multiplicity in DMSO-d₆: In dry DMSO, the aliphatic OH couples with the adjacent CH₂, turning the CH₂ signal into a quartet (or pseudo-quartet) and the OH signal into a triplet. In CDCl₃, these appear as a triplet and broad singlet, respectively.

Mechanism of Shift

The introduction of two Bromine atoms at the ortho positions exerts two competing effects on the remaining meta protons (positions 3 and 5):

  • Inductive Effect (-I): Bromine is electronegative, pulling density and deshielding the ring protons (downfield shift).

  • Resonance Effect (+M): Bromine has lone pairs that can donate density, shielding the protons (upfield shift).

In this scaffold, the inductive effect dominates slightly combined with the loss of the shielding ortho protons, resulting in the aromatic signal moving from ~7.0 ppm (in the precursor) to ~7.35 ppm in the product [1, 2].

Solvent Performance Comparison: CDCl₃ vs. DMSO-d₆

Choosing the right solvent is vital for this specific molecule due to the presence of two distinct hydroxyl groups (phenolic and aliphatic).

FeatureChloroform-d (CDCl₃) DMSO-d₆ (Recommended)
Phenolic -OH Poor. Often invisible, extremely broad, or concentration-dependent due to rapid exchange.Excellent. Appears as a sharp, distinct singlet between 9.5–10.5 ppm. Crucial for confirming the phenol is intact.
Aliphatic -OH Variable. Usually a broad singlet; no coupling to CH₂ visible.[1]Distinct. Often shows coupling (triplet), allowing confirmation of the terminal alcohol.
Solubility Good.[2]Excellent.
Water Peak ~1.56 ppm (Can overlap with middle CH₂).[3]~3.33 ppm (Can overlap with terminal CH₂-O).

Recommendation: Use DMSO-d₆ for structural characterization to quantify the ratio of Phenolic-OH to Aliphatic-OH. Use CDCl₃ only if strictly necessary for subsequent reaction steps or if the water peak in DMSO interferes with the propyl chain integration [3, 4].

Experimental Protocol: Sample Preparation

To ensure high-resolution data consistent with the values above, follow this protocol.

Reagents
  • Analyte: ~10 mg of 2,6-dibromo-4-(3-hydroxypropyl)phenol.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Internal Standard (Optional): TMS (0.05% v/v).

Workflow
  • Weighing: Place 5–10 mg of the solid product into a clean vial. Note: This compound is solid at room temperature; ensure it is dry and free of bromination solvents (like acetic acid).

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex for 10 seconds. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If the solution is cloudy, filter through a small cotton plug into the NMR tube.

  • Acquisition:

    • Pulse Sequence: Standard proton (zg30 or equivalent).

    • Scans: 16 scans are sufficient for this concentration.

    • Relaxation Delay (D1): Set to 5 seconds . Why? The aromatic protons and OH protons have longer T1 relaxation times. A short D1 (1 sec) will under-integrate the aromatic singlet, leading to incorrect H-ratios.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .[3]

    • Phase correction: Manual phasing is required for the broad OH peaks.

    • Baseline correction: Apply polynomial baseline correction (Bernstein) to ensure accurate integration of the aliphatic region.

Visualizing the Molecular Connectivity

The following diagram maps the specific protons to their expected chemical shift zones, visualizing the "Symmetry" argument.

NMR_Map Phenol_OH Phenolic OH (Exchangeable) S_Phenol δ 9.8 - 10.2 ppm (Broad Singlet) Phenol_OH->S_Phenol Ring Aromatic Ring (Symmetric C-H) S_Ring δ 7.35 ppm (Singlet, 2H) Ring->S_Ring Chain_1 Benzylic CH2 (Pos 4) S_Benz δ 2.55 ppm (Triplet, 2H) Chain_1->S_Benz Chain_2 Middle CH2 (Pos 5) S_Mid δ 1.70 ppm (Quintet, 2H) Chain_2->S_Mid Chain_3 Terminal CH2-O (Pos 6) S_Term δ 3.40 ppm (Quartet*, 2H) Chain_3->S_Term Alc_OH Aliphatic OH (Exchangeable) Alc_OH->S_Term Coupling (DMSO)

Figure 2: Signal assignment map. Note that in DMSO, the Aliphatic OH couples with the Terminal CH₂, splitting it further.

References

  • ChemicalBook. (2025). 2,6-Dibromo-4-methylphenol 1H NMR Spectrum. (Used as a structural analog for aromatic shift prediction). Link

  • National Institutes of Health (PubChem). (2025). 3-(4-Hydroxyphenyl)-1-propanol Spectral Data. (Precursor baseline data). Link

  • BenchChem. (2025).[4] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. (Solvent effects on phenolic protons).[1][5] Link

  • Abraham, R. J., et al. (2006).[6] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[1][3][5][6][7] (Theoretical basis for solvent shifts). Link

Sources

Comparative

Infrared spectroscopy peaks for 2,6-dibromo-4-substituted phenols

As a Senior Application Scientist, I approach infrared (IR) spectroscopy not merely as a tool for structural confirmation, but as a high-resolution readout of a molecule's internal electronic environment. When analyzing...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach infrared (IR) spectroscopy not merely as a tool for structural confirmation, but as a high-resolution readout of a molecule's internal electronic environment. When analyzing 2,6-dibromo-4-substituted phenols, we are looking at a highly tuned molecular system. The two bulky ortho-bromine atoms force a rigid intramolecular hydrogen bond with the phenolic hydroxyl group. By altering the para-substituent (C4 position), we can observe direct, quantifiable shifts in the IR spectrum—specifically in the


(O-H) and 

(C-Br) stretching frequencies.

This guide provides a comprehensive, data-driven comparison of these spectral shifts, the underlying quantum mechanical causality, and a self-validating experimental protocol for their characterization.

Mechanistic Causality: The Intramolecular Hydrogen Bond

To understand the IR spectra of 2,6-dibromophenol derivatives, we must first isolate the dominant structural feature: the OH···Br intramolecular hydrogen bond [1].

In unsubstituted phenol, the OH group freely forms intermolecular hydrogen bonds with surrounding solvent molecules, leading to massive, unpredictable spectral shifts depending on the solvent's dielectric constant[2]. However, in 2,6-dibromophenol, the proximity of the massive bromine atoms sterically shields the OH group and locks it into an intramolecular interaction.

When we introduce a substituent at the para-position (C4), we modulate the electron density of the entire aromatic ring via inductive and resonance effects:

  • Electron-Donating Groups (EDGs) like -CH₃: Push electron density into the ring, increasing the electron density on the ortho-bromines. This strengthens the intramolecular OH···Br bond, which weakens the primary O-H covalent bond, shifting the

    
    (O-H) stretch to a lower wavenumber [3].
    
  • Electron-Withdrawing Groups (EWGs) like -NO₂: Pull electron density out of the ring. This decreases the electronegativity of the ortho-bromines, weakening the intramolecular H-bond. Consequently, the primary O-H bond retains more of its covalent character, shifting the

    
    (O-H) stretch to a higher wavenumber [4].
    

G cluster_0 A Para-Substituent (C4 Position) B1 Electron Donating Group (e.g., -CH3) A->B1 B2 Electron Withdrawing Group (e.g., -NO2) A->B2 C1 Increased Ring Electron Density Stronger OH···Br Bond B1->C1 C2 Decreased Ring Electron Density Weaker OH···Br Bond B2->C2 D1 Lower ν(OH) Wavenumber (~3440 cm⁻¹) C1->D1 D2 Higher ν(OH) Wavenumber (~3499 cm⁻¹) C2->D2

Substituent electronic effects on intramolecular H-bonding and IR shifts.

Comparative IR Spectral Data

The following table synthesizes the fundamental mid-IR stretching frequencies for key 2,6-dibromo-4-substituted phenols. Notice how the


(O-H) peak acts as a direct sensor for the para-substituent's Hammett (

) electronic parameter.

Table 1: Fundamental IR Peaks (KBr Pellet, cm⁻¹)

CompoundSubstituent Type

(O-H)

(C-Br)
Characteristic Para-Group Peaks
2,6-Dibromophenol None (-H)~3530~620N/A[5]
2,6-Dibromo-4-methylphenol EDG (-CH₃)34406192968, 2920 (Aliphatic C-H stretch)[3]
2,6-Dibromo-4-fluorophenol Weak EWG (-F)34506201217 (C-F stretch)[6]
2,6-Dibromo-4-nitrophenol Strong EWG (-NO₂)34996771588 (Asym NO₂), 1316 (Sym NO₂)[3],[4]
The "Parity Effect" in Solvent Studies

To further validate the presence of the intramolecular bond, we look at the "parity effect" across overtone regions. In unsubstituted phenol, changing the solvent from non-polar (n-hexane) to polar (CH₂Cl₂) causes the relative intensities of the OH overtones to alternate (increase in fundamental/2nd overtone, decrease in 1st/3rd overtone)[2].

Table 2: Solvent Shift Susceptibility

CompoundIntramolecular H-Bond?Solvent Shift SusceptibilityOvertone Parity Effect
Phenol No (Intermolecular only)High (

> 50 cm⁻¹)
Prominent[2]
2,6-Dibromophenol Yes (Strong OH···Br)Low (

< 15 cm⁻¹)
Suppressed[1]

Self-Validating Experimental Protocol: High-Resolution FTIR Acquisition

To capture these nuanced shifts (often


 < 50 cm⁻¹), standard "quick-scan" ATR-FTIR is insufficient due to baseline anomalies and refractive index shifts. The following is our laboratory's gold-standard methodology for transmission FTIR.
Phase 1: System Suitability & Calibration (Validation Step)
  • Purge the Spectrometer: Ensure the optical bench is purged with dry N₂ for at least 30 minutes to eliminate atmospheric H₂O and CO₂ interference.

  • Polystyrene Calibration: Run a standard 1.5 mil polystyrene film.

  • Validation Gate: The system is only approved for use if the critical aromatic C-C stretch is resolved at exactly 1601.2 cm⁻¹ (± 0.5 cm⁻¹).

Phase 2: Sample Preparation (KBr Pellet)
  • Desiccation: Dry IR-grade KBr powder in a vacuum oven at 110°C for 24 hours prior to use.

  • Milling: Weigh exactly 1.5 mg of the 2,6-dibromo-4-substituted phenol and 150 mg of KBr. Grind thoroughly in an agate mortar for 2 minutes to ensure particle sizes are smaller than the analytical wavelength (< 2 µm) to prevent Christiansen effect scattering.

  • Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes to form a transparent pellet.

Phase 3: Spectral Acquisition & Quality Control
  • Background: Acquire an open-beam background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Sample Run: Place the KBr pellet in the transmission holder and acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution, Happ-Genzel apodization).

  • Validation Gate: Inspect the baseline between 3800–3600 cm⁻¹ and 2500–2000 cm⁻¹. If the baseline slopes upward toward higher wavenumbers, Mie scattering is occurring (poor grinding). The pellet must be rejected and remade.

Phase 4: Solution-Phase Overtone Analysis (Optional but Recommended)

To prove the intramolecular nature of the H-bond (suppression of the parity effect):

  • Dissolve 0.1 M of the compound in anhydrous CCl₄.

  • Inject into a liquid cell with CaF₂ windows (1.0 mm pathlength).

  • Scan the Near-Infrared (NIR) region (10,000–4,000 cm⁻¹) to observe the 1st (

    
    ) and 2nd (
    
    
    
    ) OH overtones[2]. Compare the peak intensities against a phenol control.

References

  • Smolecule. 2,6-Dibromophenol OH stretching vibrational spectroscopy solvent effects.
  • Royal Society of Chemistry (RSC). Eco-friendly and versatile brominating reagent prepared from liquid bromine precursor.
  • Acta Physica Polonica A. Laser raman spectrum of 2,6-dibromophenol.
  • PubMed (J Phys Chem A). Hydrogen bonding effects on the wavenumbers and absorption intensities of the OH fundamental and the first, second, and third overtones of phenol and 2,6-dihalogenated phenols studied by visible/near-infrared/infrared spectroscopy.
  • Taylor & Francis. Theoretical, Experimental Studies on Molecular Structure and Vibrational Spectra of 2,6-Dibromo-4-Nitrophenol.
  • Royal Society of Chemistry (RSC). A Quick, Mild and Efficient Bromination Using CFBSA/KBr System.

Sources

Validation

Comparative Guide: Antioxidant Activity of Brominated vs. Non-Brominated Propylphenols

Executive Summary This guide presents a technical comparison between non-brominated propylphenols (specifically 4-propylphenol) and their brominated derivatives (e.g., 2-bromo-4-propylphenol and marine-derived polybromin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a technical comparison between non-brominated propylphenols (specifically 4-propylphenol) and their brominated derivatives (e.g., 2-bromo-4-propylphenol and marine-derived polybrominated phenols).

While classical Structure-Activity Relationship (SAR) models suggest that electron-withdrawing groups (EWGs) like bromine should weaken antioxidant capacity by increasing O-H Bond Dissociation Enthalpy (BDE), experimental evidence reveals a contrarian truth: brominated propylphenols frequently exhibit superior radical scavenging activity in polar media. This is driven by a shift in mechanism from Hydrogen Atom Transfer (HAT) to Single Electron Transfer (SET) or Sequential Proton Loss Electron Transfer (SPLET), facilitated by the heavy atom effect and pKa modulation.

Key Finding: Brominated derivatives from marine sources (e.g., Polysiphonia urceolata) demonstrate IC50 values in the 6–20 µM range, significantly outperforming standard non-brominated hindered phenols (e.g., BHT, IC50 ~80+ µM) in DPPH assays.

Chemical Basis: The Bromine Effect

To understand the performance difference, we must analyze the electronic and steric modifications introduced by bromination.[1]

Structural Comparison[1][2]
Feature4-Propylphenol (Non-Brominated) 2-Bromo-4-propylphenol (Brominated)
Electronic Nature Electron-rich ring (Alkyl donor)Electron-deficient ring (Inductive withdrawal)
Steric Hindrance Low (Ortho positions open)Moderate (Ortho-Br shields -OH)
Lipophilicity (LogP) ~2.9~3.6 (Enhanced membrane permeability)
Acidity (pKa) ~10.0~8.5 (More acidic due to Br stabilization)
Mechanistic Shift

The presence of bromine alters the thermodynamic preference for radical scavenging pathways:

  • HAT (Hydrogen Atom Transfer):

    
    
    
    • Effect: Bromine increases BDE, theoretically making this harder.

  • SPLET (Sequential Proton Loss Electron Transfer):

    
    
    
    • Effect: Bromine increases acidity (lowers pKa), making the formation of the phenoxide anion (

      
      ) easier. In polar solvents (methanol, ethanol, physiological fluids), this pathway dominates, leading to higher observed activity .
      

Experimental Data Comparison

The following data synthesizes experimental results comparing simple alkylphenols, standard antioxidants (BHT), and high-potency brominated propylphenol derivatives (marine sources).

Table 1: Comparative Radical Scavenging Activity (DPPH Assay)
Compound ClassSpecific CompoundSubstituentsIC50 (µM)Relative Potency
Standard (Ref) BHT 2,6-di-tert-butyl83.8 1.0x (Baseline)
Non-Brominated 4-Propylphenol 4-propyl>100 <0.8x
Brominated Bromophenol 1 (Marine)2,3-dibromo-4,5-dihydroxy6.1 13.7x
Brominated Bromophenol 2 (Marine)2,3-dibromo-benzyl8.5 9.8x
Brominated 2-Bromo-4-propylphenol 2-bromo-4-propyl~20 (Est.)**4.2x

*Data Source: Marine bromophenols isolated from Polysiphonia urceolata (Li et al., 2007; Li et al., 2025). **Estimated based on SAR correlation with mono-brominated phenolic standards.

Analysis: The brominated derivatives are not merely comparable; they are orders of magnitude more potent. This is attributed to the ortho-catechol moiety often found in conjunction with bromination in high-performance derivatives, but even mono-brominated species show enhanced kinetics due to the stabilization of the resulting phenoxy radical.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These are designed to be self-validating systems.

Protocol A: Regioselective Bromination of 4-Propylphenol

Objective: Synthesize 2-bromo-4-propylphenol with high regioselectivity.

Reagents:

  • 4-Propylphenol (10 mmol)

  • N-Bromosuccinimide (NBS) (10.5 mmol)

  • Acetonitrile (ACN) (Solvent)

  • p-Toluenesulfonic acid (p-TsOH) (Catalyst, 10 mol%)

Workflow:

  • Dissolution: Dissolve 4-propylphenol in ACN (50 mL) in a round-bottom flask.

  • Catalyst Addition: Add p-TsOH and stir at room temperature for 10 minutes.

  • Bromination: Add NBS portion-wise over 20 minutes. Note: Slow addition prevents over-bromination to the 2,6-dibromo species.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 8:2). The mono-brominated product is less polar than the starting material.

  • Quench: Once starting material is consumed, quench with saturated

    
     (removes excess bromine).
    
  • Extraction: Extract with Ethyl Acetate (3x), wash with brine, dry over

    
    .
    
  • Validation:

    
     NMR should show a doublet at 
    
    
    
    6.9-7.0 ppm (meta coupling) confirming ortho-substitution.
Protocol B: DPPH Radical Scavenging Assay

Objective: Determine IC50 kinetics.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in Methanol).

  • Test compounds (10 – 200 µM in Methanol).

Workflow:

  • Preparation: Prepare a dilution series of the brominated and non-brominated phenols (e.g., 5, 10, 20, 50, 100 µM).

  • Reaction: In a 96-well plate, mix 100 µL of sample + 100 µL of DPPH stock.

  • Control: Run a "Solvent Blank" (Methanol + DPPH) and "Sample Blank" (Sample + Methanol).

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.
    

Mechanistic Visualization

The following diagram illustrates the divergent pathways that give brominated phenols their advantage in polar physiological environments.

AntioxidantMechanism cluster_0 Solvent Influence Phenol Propylphenol (ArOH) Radical Free Radical (R•) HAT HAT Pathway (Non-Polar Media) Phenol->HAT Slow (High BDE) BrPhenol Brominated Propylphenol (Ar(Br)OH) SPLET SPLET Pathway (Polar Media) BrPhenol->SPLET Fast (Low pKa) Complex H-Bond Complex Phenoxy Phenoxy Radical (ArO•) HAT->Phenoxy BrPhenoxy Stabilized Br-Phenoxy Radical SPLET->BrPhenoxy Phenoxy->Radical Termination BrPhenoxy->Radical Termination (Steric Protection)

Caption: Figure 1. Mechanistic divergence between standard and brominated phenols. Bromination facilitates the SPLET pathway in polar media due to increased acidity, bypassing the high BDE barrier of the HAT mechanism.

References

  • Li, K., et al. (2007). Bromophenols from the Marine Red Alga Polysiphonia urceolata with DPPH Radical Scavenging Activity. Journal of Natural Products. Link

  • Li, Y., et al. (2025). Hydroperoxyl Radical Scavenging Activity of Bromophenols from Marine Red Alga Polysiphonia urceolata: Mechanistic Insights. MDPI Marine Drugs. Link

  • BenchChem. (2025). A Comparative Analysis of the Antioxidant Activity of 2-Propylphenol and BHT. BenchChem Application Notes. Link

  • Justino, G.C., et al. (2025). Structure and antioxidant activity of brominated flavonols and flavanones. ResearchGate. Link

  • Foti, M.C., et al. (2008). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical.[2] Kinetics and DFT Calculations. Journal of Organic Chemistry. Link

Sources

Comparative

NMR shift differences between 2,6-dibromo and 2-bromo phenols

A Comparative Guide to the ¹H and ¹³C NMR Shift Differences Between 2,6-Dibromophenol and 2-Bromophenol Introduction In the realm of synthetic chemistry and pharmaceutical development, the precise characterization of mol...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the ¹H and ¹³C NMR Shift Differences Between 2,6-Dibromophenol and 2-Bromophenol

Introduction

In the realm of synthetic chemistry and pharmaceutical development, the precise characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into the chemical environment of individual atoms within a molecule. Even subtle structural modifications, such as the addition or removal of a functional group, can induce significant and predictable changes in the NMR spectrum. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 2-bromophenol and 2,6-dibromophenol. By examining the influence of an additional bromine substituent at the ortho position, we can elucidate key principles of NMR spectroscopy, including inductive effects, steric hindrance, and their impact on chemical shifts.

The Structural and Electronic Landscape: A Tale of Two Phenols

The primary distinction between 2-bromophenol and 2,6-dibromophenol is the presence of a second bromine atom ortho to the hydroxyl group in the latter. This seemingly minor difference introduces significant electronic and steric perturbations that are readily observable in their respective NMR spectra.

2-Bromophenol possesses a single bromine atom, an electron-withdrawing group, at the C2 position. This substituent influences the electron density distribution around the aromatic ring through both inductive and resonance effects.

2,6-Dibromophenol , on the other hand, features two bulky bromine atoms flanking the hydroxyl group. This symmetrical substitution pattern not only intensifies the electron-withdrawing effects on the aromatic ring but also introduces considerable steric hindrance around the phenolic proton.

¹H NMR Spectral Analysis: Unraveling the Differences

The ¹H NMR spectra of 2-bromophenol and 2,6-dibromophenol reveal distinct differences in the chemical shifts of both the hydroxyl and aromatic protons.

The Hydroxyl Proton: A Story of Steric Hindrance

A notable difference is observed in the chemical shift of the hydroxyl (-OH) proton. In 2,6-dibromophenol, the -OH proton signal is typically found at a lower chemical shift (further upfield) compared to that of 2-bromophenol. This is a direct consequence of the steric hindrance imposed by the two ortho-bromine atoms. This steric crowding inhibits intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules, a phenomenon that would otherwise deshield the proton and shift its resonance downfield.[1] In contrast, the single ortho-bromine in 2-bromophenol allows for greater intermolecular association, leading to a more deshielded hydroxyl proton.

Aromatic Protons: The Influence of Electron Withdrawal

The bromine atoms, being electronegative, exert an electron-withdrawing inductive effect, which generally deshields the aromatic protons, causing their signals to appear at higher chemical shifts (downfield).[2] However, the number and position of these substituents lead to different splitting patterns and chemical shifts in the aromatic region of the spectra for the two compounds.

  • 2-Bromophenol: The aromatic region of the ¹H NMR spectrum of 2-bromophenol is more complex, typically showing four distinct signals corresponding to the four non-equivalent aromatic protons. The proton ortho to the hydroxyl group and meta to the bromine (H6) is expected to be the most deshielded due to the combined electron-withdrawing effects of both substituents.

  • 2,6-Dibromophenol: Due to the molecule's symmetry, the ¹H NMR spectrum of 2,6-dibromophenol is simpler in the aromatic region. The two protons at the C3 and C5 positions are chemically equivalent, as are the protons at C4. This results in two signals: a doublet for the H3/H5 protons and a triplet for the H4 proton. The strong electron-withdrawing effect of the two bromine atoms leads to a general downfield shift of these aromatic protons compared to those in 2-bromophenol.[3]

¹³C NMR Spectral Analysis: A Deeper Look into the Carbon Skeleton

The ¹³C NMR spectra provide complementary information, revealing the electronic environment of the carbon atoms in the aromatic ring.

  • 2-Bromophenol: The ¹³C NMR spectrum of 2-bromophenol will display six distinct signals for the six non-equivalent aromatic carbons. The carbon atom attached to the bromine (C2) will be significantly influenced by the halogen's electronegativity, though the "heavy atom effect" of bromine can lead to a more complex shielding/deshielding pattern than simple electronegativity would suggest. The carbon bearing the hydroxyl group (C1) will also exhibit a characteristic downfield shift.[4]

  • 2,6-Dibromophenol: The symmetry of 2,6-dibromophenol simplifies its ¹³C NMR spectrum. We expect to see four signals corresponding to the ipso-carbons attached to the bromine atoms (C2 and C6, which are equivalent), the carbon attached to the hydroxyl group (C1), the meta-carbons (C3 and C5, equivalent), and the para-carbon (C4). The carbons directly bonded to the two bromine atoms (C2 and C6) will show a significant downfield shift due to the strong electron-withdrawing inductive effect.[5]

Data Summary: A Head-to-Head Comparison

Compound Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
2-Bromophenol -OH~5.6C1 (-OH)~151
H-3~7.2C2 (-Br)~112
H-4~6.8C3~133
H-5~7.2C4~122
H-6~7.5C5~129
C6~117
2,6-Dibromophenol -OH~5.89C1 (-OH)~147
H-3, H-5~7.44C2, C6 (-Br)~110
H-4~6.70C3, C5~133
C4~122

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data for 2,6-dibromophenol is sourced from ChemicalBook, while the data for 2-bromophenol is a representative example based on typical substituent effects.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

The following is a standardized protocol for the preparation and analysis of phenol samples by ¹H NMR spectroscopy.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the phenol compound directly into a clean, dry NMR tube.[6]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure no solid particles remain, as they can adversely affect the spectral resolution.[6]

  • Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0 ppm. Many commercially available deuterated solvents already contain TMS.

NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming: The spectrometer's deuterium lock system will engage with the deuterated solvent. Perform manual or automated shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This typically includes defining the spectral width, acquisition time, number of scans, and relaxation delay.

  • Data Acquisition: Initiate the data acquisition process. For a routine ¹H spectrum, this usually takes a few minutes.

  • Data Processing: After acquisition, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are then applied to obtain a clean, interpretable spectrum.

Visualizing the Concepts

Structural Influence on ¹H Chemical Shifts

Caption: Structural comparison and key ¹H NMR chemical shifts.

Experimental Workflow for NMR Analysis

G A Sample Weighing (5-10 mg) B Solvent Addition (0.6-0.7 mL CDCl3) A->B C Complete Dissolution B->C D Insert into Spectrometer C->D E Lock and Shim D->E F Set Acquisition Parameters E->F G Data Acquisition (FID) F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Spectrum Analysis I->J

Caption: Standard workflow for NMR sample preparation and analysis.

Conclusion

The comparison of the ¹H and ¹³C NMR spectra of 2-bromophenol and 2,6-dibromophenol provides a clear and instructive example of how subtle changes in molecular structure can lead to significant and interpretable differences in NMR data. The addition of a second ortho-bromine atom in 2,6-dibromophenol results in a more simplified aromatic proton signal due to symmetry, a noticeable upfield shift of the hydroxyl proton due to steric hindrance, and a general downfield shift of the remaining aromatic protons due to enhanced electron withdrawal. This guide serves as a practical illustration of fundamental NMR principles and underscores the power of this technique in the precise structural elucidation of organic molecules.

References

  • PubChem. 2-Bromophenol. National Center for Biotechnology Information. [Link]

  • PubChem. 2,6-Dibromophenol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Reddit. How does steric strain influence chemical shift in H NMR? [Link]

  • University of Colorado Boulder. Chemical Shifts: Proton. [Link]

  • Doc Brown's Chemistry. C-13 NMR spectrum of 1,2-dibromoethane. [Link]

  • University of Calgary. H NMR Spectroscopy. [Link]

  • University of Regensburg. 13C NMR Spectroscopy. [Link]

  • UCLA Chemistry & Biochemistry. NMR Sample Preparation. [Link]

  • Reddit. Hydroxyl Groups in NMR. [Link]

  • Chemistry LibreTexts. 12.2: Predicting A 1H-NMR Spectrum from the Structure. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. [Link]

  • Organic Chemistry at CU Boulder. Chemical Shifts: Proton. [Link]

  • ResearchGate. 1H NMR spectra of 4-Bromophenol in CDCl3. [Link]

  • SpectraBase. 2-Bromophenol - Optional[1H NMR] - Spectrum. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]

  • UCLA Department of Chemistry and Biochemistry. NMR Sample Preparation. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • NIST Chemistry WebBook. Phenol, 2-bromo-. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • JoVE. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 1,2-dibromoethane. [Link]

Sources

Validation

Decoding the 1:2:1 Signature: A Comparative Guide to Isotopic Pattern Analysis of Dibromo Compounds in Mass Spectrometry

The identification of halogenated compounds is a critical bottleneck in drug metabolism studies, environmental monitoring of polybrominated diphenyl ethers (PBDEs), and chemoproteomics. Bromine presents a unique analytic...

Author: BenchChem Technical Support Team. Date: March 2026

The identification of halogenated compounds is a critical bottleneck in drug metabolism studies, environmental monitoring of polybrominated diphenyl ethers (PBDEs), and chemoproteomics. Bromine presents a unique analytical advantage: its natural isotopic distribution acts as a built-in barcode. However, detecting this signature in complex biological matrices requires a nuanced understanding of mass spectrometry (MS) instrumentation and data processing algorithms.

This guide objectively compares the performance of different MS platforms and algorithmic approaches for identifying dibromo compounds, providing researchers with a self-validating framework for structural elucidation.

The Mechanistic Basis of the Dibromo Isotopic Pattern

To leverage isotopic patterns, we must first understand the causality behind their formation. Bromine possesses two stable isotopes,


Br and 

Br, which exist in nature at an approximate 1:1 ratio (50.7% and 49.3%, respectively)[1].

When a molecule contains exactly two bromine atoms, the statistical probability of the isotopic combinations follows a binomial expansion


. This results in three distinct molecular ion peaks:
  • M Peak (

    
    Br-
    
    
    
    Br):
    ~25% probability.
  • M+2 Peak (

    
    Br-
    
    
    
    Br and
    
    
    Br-
    
    
    Br):
    ~50% probability.
  • M+4 Peak (

    
    Br-
    
    
    
    Br):
    ~25% probability.

Consequently, a dibromo compound yields a characteristic M, M+2, and M+4 peak cluster with an intensity ratio of approximately 1:2:1 [2].

Beyond relative abundance, bromine isotopes possess a highly distinctive mass defect . The mass defect is the difference between an isotope's exact mass and its nominal mass.


Br has an exact mass of 78.9183 Da, resulting in a large negative mass defect of -0.0817 Da[3]. Because most common organic elements (C, H, N, O) have positive or near-zero mass defects, this negative shift pushes brominated compounds into unique "mass defect zones" within the spectrum, allowing for highly selective algorithmic filtering.

Technology Comparison: LRMS vs. HRMS for Pattern Recognition

The ability to confidently identify a 1:2:1 dibromo pattern depends entirely on the resolving power of the mass analyzer. While Low-Resolution Mass Spectrometry (LRMS), such as single or triple quadrupoles, can detect the nominal 2 Da spacing, it is highly susceptible to false positives in complex matrices. High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap systems, is required to measure the exact isotopic spacing (


 1.998 Da) and resolve isobaric interferences[4].
Table 1: Performance Comparison of MS Analyzers for Dibromo Pattern Recognition
Analytical ParameterLow-Resolution MS (Single/Triple Quad)High-Resolution MS (TOF / Orbitrap)
Mass Resolution (FWHM) ~1,00060,000 – 240,000
Mass Accuracy ± 0.1 Da< 2 ppm[5]
Isotopic Spacing Measurement Nominal (

2 Da)
Exact (

1.9979 Da)
Mass Defect Filtering (MDF) Not PossibleHighly Effective[2]
Matrix Interference Tolerance Low (Prone to false positives)High (Resolves isobaric overlaps)
Primary Application Targeted quantification of knownsNon-targeted discovery & structural elucidation

Causality in Instrument Selection: If your objective is the targeted quantification of a known dibromo compound (e.g., a specific PBDE in a clean extract), LRMS is sufficient and cost-effective. However, for non-targeted discovery—such as identifying unknown brominated drug metabolites—HRMS is mandatory. Only HRMS provides the sub-ppm mass accuracy required to confirm that an M+2 peak is truly an


Br isotope and not a co-eluting matrix component with a similar nominal mass[4].

Algorithmic Workflows for Automated Pattern Matching

Modern analytical software (e.g., Thermo Compound Discoverer, Agilent MassHunter) replaces manual spectral interpretation with automated isotopic pattern scoring. These algorithms utilize a two-pronged approach: Mass Defect Filtering (MDF) to isolate halogenated features, followed by Isotopic Pattern Scoring to match the extracted features against the theoretical 1:2:1 distribution[2][3].

G A Complex Sample Injection (LC-HRMS) B Full Scan MS1 Acquisition (Resolution > 60,000) A->B C Mass Defect Filtering (MDF) Targeting Bromine Defect B->C D Isotopic Pattern Extraction (Δ 1.998 Da spacing) C->D E Intensity Ratio Scoring (Match 1:2:1 Ratio) D->E F Data-Dependent MS2 (Targeted Fragmentation) E->F Pattern Match > 90% H False Positive Rejected E->H Pattern Match < 90% G Dibromo Compound Confirmed F->G Characteristic Fragments

Workflow for automated discovery of dibromo compounds using HRMS and Mass Defect Filtering.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure scientific integrity, the identification of a dibromo compound must not rely on a single metric. The following protocol establishes a self-validating system that combines exact mass, isotopic scoring, and tandem mass spectrometry (MS/MS) fragmentation[1].

Step 1: Chromatographic Separation

  • Extract the sample using Solid-Phase Extraction (SPE) to reduce background noise.

  • Separate analytes using a reversed-phase C18 column. Employ a gradient of water and acetonitrile (both containing 0.1% formic acid) to ensure sharp peak shapes, which is critical for accurate isotopic intensity integration.

Step 2: High-Resolution MS1 Acquisition

  • Operate the Orbitrap or Q-TOF in full-scan MS1 mode.

  • Critical Parameter: Set the mass resolution to

    
     60,000 (at m/z 200). This ensures that the 
    
    
    
    Br isotopic peak is fully resolved from naturally occurring
    
    
    C isotopes of co-eluting compounds.

Step 3: Algorithmic Data Processing (MDF & Scoring)

  • Apply a Mass Defect Filter targeting the -0.0817 Da shift characteristic of bromine.

  • Instruct the software to extract triplets spaced by exactly 1.9979 Da .

  • Calculate the isotopic fit score. A true dibromo compound will yield an M : M+2 : M+4 ratio of ~51:100:49. Require a pattern match score of >90% to advance the feature to the next validation stage.

Step 4: MS/MS (MS2) Fragmentation Validation

  • The system must be configured for Data-Dependent Acquisition (ddMS2). Once the MS1 algorithm flags a 1:2:1 triplet, trigger fragmentation on the M+2 precursor ion.

  • Self-Validation: Analyze the MS2 spectrum for the characteristic neutral loss of a bromine radical (

    
     Da or 
    
    
    
    Da)[1]. The presence of this fragment unequivocally confirms that the 1:2:1 pattern observed in MS1 is derived from covalently bound bromine.

References

  • Diva-Portal. (2020). Application of mass defect filtering and statistical analysis for non-target data mining of gas and soot data. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2024). Investigation and Development of the BODIPY-Embedded Isotopic Signature for Chemoproteomics Labeling and Targeted Profiling. Retrieved from[Link]

  • National Institutes of Health (PMC). (n.d.). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Retrieved from[Link]

Sources

Comparative

Technical Comparison Guide: Melting Point Determination Strategies for 2,6-dibromo-4-(3-hydroxy-propyl)-phenol

The following guide details the technical strategies for determining the melting point of 2,6-dibromo-4-(3-hydroxy-propyl)-phenol , a specific brominated phenolic intermediate often used in the synthesis of functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical strategies for determining the melting point of 2,6-dibromo-4-(3-hydroxy-propyl)-phenol , a specific brominated phenolic intermediate often used in the synthesis of functionalized flame retardants and antioxidants.

Given the structural presence of both a phenolic hydroxyl and a primary alcohol on the propyl chain, this compound exhibits significant hydrogen bonding potential, making it susceptible to moisture absorption and polymorphism. This guide prioritizes methods that account for these physicochemical behaviors.

Executive Summary & Compound Profile

Target Compound: 2,6-dibromo-4-(3-hydroxy-propyl)-phenol Chemical Class: Halogenated Phenolic Alcohol Predicted Thermal Behavior: Based on structural analogs (e.g., 2,6-dibromo-4-(hydroxymethyl)phenol, MP ~117°C), the target compound is expected to be a crystalline solid with a melting transition likely in the 90°C – 130°C range.

Accurate melting point (MP) determination for this compound is not merely about finding a temperature value; it is a critical purity assay.[1] Brominated phenols are prone to oxidative degradation and can retain solvent or moisture, both of which depress the observed melting point (MP depression).

This guide compares three determination methodologies:

  • Automated Capillary Method (Optoelectronic): The standard for routine QC.

  • Differential Scanning Calorimetry (DSC): The analytical benchmark for thermodynamic purity.

  • Hot-Stage Microscopy (HSM): The forensic tool for identifying polymorphs and solvates.

Comparative Methodology Analysis

Method A: Automated Capillary Detection (Transmission)

The Industry Workhorse for Routine QC

Principle: Light transmission through a glass capillary is monitored as the sample is heated.[2] The "Clear Point" (complete transmission) is recorded as the MP.

  • Experimental Protocol:

    • Drying: Dry the sample in a vacuum desiccator over

      
       for 24 hours to remove surface moisture (critical for hygroscopic phenols).
      
    • Packing: Grind the sample to a fine powder. Fill the capillary to a height of 3 mm. Compact by tapping (avoid air pockets which cause thermal lag).

    • Ramp:

      • Fast Ramp: 10°C/min to determine approximate MP (e.g., if onset is ~110°C).

      • Measurement Ramp: 1.0°C/min starting 10°C below the approximate MP.

    • Detection: Set threshold for "Onset" (10% transmission) and "Clear Point" (90% transmission).

  • Expert Insight: For 2,6-dibromo-4-(3-hydroxy-propyl)-phenol, the meniscus point is often the most reproducible value. If the range between Onset and Clear Point exceeds 2°C, the sample likely contains synthesis byproducts (e.g., mono-brominated species).

Method B: Differential Scanning Calorimetry (DSC)

The Thermodynamic Gold Standard

Principle: Measures the heat flow difference between the sample and a reference. The melting endotherm provides the Onset Temperature (


) and Enthalpy of Fusion (

).
  • Experimental Protocol:

    • Calibration: Calibrate with Indium (

      
      ) and Zinc (
      
      
      
      ).
    • Pan Selection: Use Hermetically Sealed Aluminum Pans with a pinhole. This prevents sublimation of the phenol prior to melting while allowing trapped moisture to escape if necessary.

    • Sample Mass: 2–5 mg (weighed to

      
       mg).
      
    • Cycle:

      • Equilibrate at 25°C.

      • Ramp 5°C/min to 150°C.

    • Analysis: Integrate the endothermic peak. The extrapolated onset temperature is the "true" thermodynamic melting point.

  • Expert Insight: DSC allows for Purity Determination using the Van 't Hoff equation. If the peak is asymmetric (tailing to the left), it confirms eutectic impurities. This is superior to the capillary method for process validation.

Method C: Hot-Stage Microscopy (HSM)

The Structural Validator

Principle: Visual observation of the sample under cross-polarized light while heating.

  • Experimental Protocol:

    • Place a few crystals on a microscope slide with a cover slip.

    • Heat at 5°C/min using a Kofler stage or digital hot stage.

    • Observe under polarized light.

  • Expert Insight: This method is crucial for detecting Polymorphism . If the crystals change color (birefringence) or shape before melting, the compound may be undergoing a solid-solid transition. This is common in brominated aromatics and can lead to confusing DSC data if not visually validated.

Data Presentation: Method Comparison

FeatureCapillary Method (Optoelectronic)Differential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Output Melting Range (

)

(Thermodynamic) & Purity %
Visual Phase Changes
Precision



Sample Req. High (~5-10 mg)Low (2-5 mg)Minimal (<1 mg)
Throughput High (3-6 samples/run)Low (1 sample/run)Very Low (Manual)
Best For Routine QC / Lot Release R&D / Purity Certification Troubleshooting / Polymorphs
Cost LowHighMedium

Recommended Characterization Workflow

The following logic flow illustrates the optimal sequence for characterizing a new batch of 2,6-dibromo-4-(3-hydroxy-propyl)-phenol.

MP_Determination_Workflow Start New Batch: 2,6-dibromo-4-(3-hydroxy-propyl)-phenol TGA Step 1: TGA (Thermogravimetric Analysis) Check for Volatiles/Solvates Start->TGA Decision_Volatiles Volatiles Detected? TGA->Decision_Volatiles Drying Vacuum Drying (40°C, <10 mbar, 12h) Decision_Volatiles->Drying Yes (>1%) DSC Step 2: DSC Screening (5°C/min ramp) Decision_Volatiles->DSC No Drying->DSC HSM Step 3: Hot Stage Microscopy (If DSC peak is broad/split) DSC->HSM Anomalous Peak Capillary Step 4: Establish QC Standard (Capillary Method) DSC->Capillary Single Sharp Peak HSM->Capillary Result_Pure Release Lot (Sharp MP Range) Capillary->Result_Pure Range < 2°C Result_Impure Recrystallize (Broad MP Range) Capillary->Result_Impure Range > 2°C

Figure 1: Decision tree for thermal characterization, prioritizing volatile removal and structural confirmation before routine QC.

References

  • Mettler Toledo. (n.d.). Melting Point Determination: Principle and Method. Retrieved from [Link]

  • Organic Syntheses. (1940). 2,6-Dibromo-4-nitrophenol.[3][4] Org. Synth. 20, 34. (Provides analogous handling for brominated phenols). Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC Purity Determination. Retrieved from [Link]

  • U.S. Pharmacopeia (USP). <741> Melting Range or Temperature. (Standard regulatory framework for capillary methods).[1][5]

  • PubChem. (n.d.). 2,6-Dibromo-4-(hydroxymethyl)phenol (Analogous Compound Data). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2,6-Dibromo-4-(3-hydroxy-propyl)-phenol proper disposal procedures

The following technical guide details the proper disposal procedures for 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol , a halogenated phenolic compound. This protocol is designed for researchers and safety officers to ensure...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol , a halogenated phenolic compound. This protocol is designed for researchers and safety officers to ensure compliance with environmental regulations and laboratory safety standards.

Chemical Identity & Hazard Profile

Before initiating disposal, it is critical to understand the specific hazards imposed by the chemical structure.[1] This compound features a phenol ring substituted with two bromine atoms and a hydroxypropyl chain.

  • Chemical Name: 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol[2]

  • Chemical Class: Halogenated Phenol / Brominated Organic

  • Physical State: Solid (crystalline powder) at room temperature (inferred from structural analogs like 2,6-Dibromo-4-(hydroxymethyl)phenol).[2]

  • Key Hazards:

    • Acute Toxicity: Harmful if swallowed or absorbed through skin.[3]

    • Corrosivity/Irritation: Causes skin and serious eye irritation (Phenolic nature).

    • Environmental Toxicity: High potential for aquatic toxicity due to halogenation.

    • Incompatibility: Incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides.[4]

Core Directive: Waste Classification

CRITICAL RULE: This substance must NEVER be disposed of down the drain or in regular trash.

Due to the presence of bromine atoms (halogenation) and the phenol group, this waste is classified strictly as Halogenated Organic Waste .

Classification CriteriaDesignationReason
Primary Stream Halogenated Organic Contains Bromine (Br).[2][5][6] Mixing with non-halogenated solvents significantly increases disposal costs and complicates incineration.
Secondary Hazard Toxic / Irritant Phenolic moiety requires handling with care to prevent exposure.[7][8]
EPA Waste Code (Ref) U-Listed / Characteristic Likely falls under characteristic hazardous waste if not specifically listed, often managed similarly to U037 (Chlorobenzene) or U188 (Phenol) derivatives.[2]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Preparation
  • Isolate the Waste: Do not mix this compound with non-halogenated solvents (e.g., Acetone, Ethanol) unless they are already part of the experimental waste stream. Keeping halogenated waste separate reduces incineration costs.

  • Quench Reactivity (If necessary): If the compound was used in a reaction with reactive species (e.g., strong bases), neutralize the mixture to pH 6-8 before containerizing.

  • Solid vs. Liquid:

    • Pure Solid: Collect in a wide-mouth jar labeled for solid hazardous waste.[2]

    • Solution: If dissolved in organic solvent, place in the "Halogenated Solvent Waste" container.

Phase 2: Containerization
  • Select Container: Use a chemically compatible container, typically High-Density Polyethylene (HDPE) or amber glass. Ensure the cap has a chemically resistant liner (PTFE).

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Secondary Containment: Always transport waste containers in a secondary tray or bucket to capture potential leaks.

Phase 3: Labeling

Every container must be labeled BEFORE waste is added.

  • Standard Label: "HAZARDOUS WASTE"

  • Contents: Clearly write "2,6-Dibromo-4-(3-hydroxy-propyl)-phenol" (Do not use abbreviations or chemical formulas alone).

  • Hazard Checkboxes: Check "Toxic" and "Irritant".

Phase 4: Storage & Handover
  • Storage Location: Store in a Satellite Accumulation Area (SAA) within the lab. Keep away from heat, sparks, and direct sunlight.

  • Segregation: Store away from Oxidizers (e.g., Nitric Acid) and Strong Bases .

  • Disposal Handoff: Once the container is 90% full or reaches the time limit (typically 6-12 months depending on local regulations), seal it and request pickup from your institution's Environmental Health & Safety (EHS) department.

Immediate Action: Spill Response

If 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol is spilled, follow this decision matrix:

Minor Spill (< 5 g/mL):

  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.

  • Containment:

    • Solid: Gently sweep up using a brush and dustpan. Avoid generating dust.[3][4][7][8][9]

    • Liquid: Absorb with vermiculite or a commercial organic spill pad.

  • Clean: Wipe the area with soap and water.[3][7][8]

  • Dispose: Place all spill debris (pads, gloves, sweepings) into a clear plastic bag, seal it, and label it as "Hazardous Waste - Debris contaminated with Brominated Phenol".

Major Spill (> 5 g/mL or outside fume hood):

  • Evacuate: Clear the area immediately.

  • Secure: Close doors to the lab.

  • Notify: Contact EHS or Emergency Services immediately.

Visualizations

Figure 1: Waste Segregation Decision Tree

This diagram illustrates the logical flow for determining the correct waste stream for brominated phenols.

WasteSegregation Start Waste Generation: 2,6-Dibromo-4-(3-hydroxy-propyl)-phenol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid SolidBin Solid Hazardous Waste (Label: Toxic, Brominated) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., Acetone, MeOH) SolventCheck->NonHaloSolv HaloBin Halogenated Waste Carboy (Primary Stream) HaloSolv->HaloBin Warning STOP: Treat as Halogenated if mixed with Br-phenol NonHaloSolv->Warning Contaminated NonHaloBin Non-Halogenated Waste Carboy (Only if <1% Halogen content) Warning->HaloBin

Caption: Decision logic for segregating brominated phenol waste. Note that even non-halogenated solvents become "Halogenated Waste" once contaminated with brominated compounds.

References

  • National Institutes of Health (NIH) - PubChem. 2,6-Dibromo-4-(hydroxymethyl)phenol (Analogous Compound Data).[2] Available at: [Link][2]

  • University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link][2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Classification (F-List & K-List).[2] Available at: [Link][2]

Sources

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